molecular formula C2H3Br<br>C2H3Br<br>CH2=CHB B7801696 Vinyl bromide CAS No. 25951-54-6

Vinyl bromide

Cat. No.: B7801696
CAS No.: 25951-54-6
M. Wt: 106.95 g/mol
InChI Key: INLLPKCGLOXCIV-UHFFFAOYSA-N
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Description

Boiling point 60 °F. Liquid at low ambient temperatures. Specific gravity 1.51. A suspected carcinogen. Under exposure to fire or heat containers may rupture violently and rocket.
Bromoethene is a monohaloethene and a bromoalkene.
Workers may be occupationally exposed to vinyl bromide via inhalation during its manufacture or use. Acute (short-term) and chronic (long-term) studies indicate that the liver is the primary target organ following inhalation exposure to this compound in humans and animals. In high concentrations, this compound may produce dizziness, disorientation, and sleepiness in humans. Acute exposure of rats to very high concentrations via inhalation has showed liver and kidney damage and neurological effects. Chronic inhalation exposure primarily damages the liver, causing foci in the liver of rats. This compound has been shown to be a potent carcinogen in rats exposed by inhalation, producing liver angiosarcomas. EPA has classified this compound as a Group B2, probable human carcinogen.
This compound is a natural product found in Chondrophycus cartilagineus and Laurencia with data available.
Bromoethene is a colorless, highly flammable gas of brominated hydrocarbon, with a characteristic pungent odor. Bromoethene is mainly used in the production of polymers and copolymers for rubber, plastic, leather and fabricated metal production. Exposure to bromoethene causes dizziness, disorientation, sleepiness. Chronic exposure causes liver and kidney damage. Its metabolites, via cytochrome P450 oxidation, are potent alkylating agents and causes DNA adducts, which is responsible for the carcinogenic effect. Bromoethene is reasonably anticipated to be a human carcinogen. (NCI05)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bromoethene
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InChI

InChI=1S/C2H3Br/c1-2-3/h2H,1H2
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InChI Key

INLLPKCGLOXCIV-UHFFFAOYSA-N
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Canonical SMILES

C=CBr
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Molecular Formula

C2H3Br, Array
Record name VINYL BROMIDE, STABILIZED
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Related CAS

25951-54-6
Record name Poly(vinyl bromide)
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DSSTOX Substance ID

DTXSID8021432
Record name Vinyl bromide
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Molecular Weight

106.95 g/mol
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Physical Description

Boiling point 60 °F. Liquid at low ambient temperatures. Specific gravity 1.51. A suspected carcinogen. Under exposure to fire or heat containers may rupture violently and rocket., Colorless gas or liquid (below 60 degrees F) with a pleasant odor; Note: Shipped as a liquefied compressed gas with 0.1% phenol added to prevent polymerization; [NIOSH], COLOURLESS GAS OR COMPRESSED LIQUEFIED GAS WITH PUNGENT ODOUR., Colorless gas or liquid (below 60 °F) with a pleasant odor., Colorless gas or liquid (below 60 °F) with a pleasant odor. [Note: Shipped as a liquefied compressed gas with 0.1% phenol added to prevent polymerization.]
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Boiling Point

60.4 °F at 760 mmHg (NTP, 1992), 15.8 °C @ 760 mm Hg, 15.6 °C, 60.4 °F, 60 °F
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Flash Point

less than 18 °F (NTP, 1992), Flash point <18 °F, ... No flash point by standard tests in air ... ., Flammable gas, <18 °F, NA (Gas)
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Solubility

Insoluble (NTP, 1992), Soluble in chloroform, ethanol, ether, acetone, and benzene, Insol in water @ 20 °C, Solubility in water: none, Insoluble
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Density

1.49 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.4933 @ 20 °C, Relative density (water = 1): 1.49, 1.49 (liquid at 60 °F), 1.49 (Liquid at 60 °F), 3.79(relative gas density)
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Vapor Density

3.7 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.7 (Air = 1), Relative vapor density (air = 1): 3.7, 3.79
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Vapor Pressure

895 mmHg at 68 °F (NTP, 1992), 1,033 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 119, 1.4 atm
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Color/Form

Gas under normal atmospheric conditions, colorless liquid under pressure, Colorless gas or liquid (below 60 degrees F) [Note: Shipped as a liquefied compressed gas with 0.1% phenol added to prevent polymerization].

CAS No.

593-60-2, 4666-78-8
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Melting Point

-219.1 °F (NTP, 1992), -137.8 °C, -139.5 °C, -219 °F
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Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Vinyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl bromide (CH₂=CHBr), systematically named bromoethene, is a halogenated alkene that serves as a valuable, albeit hazardous, chemical intermediate. It is a colorless gas at room temperature with a characteristic pleasant, pungent odor.[1][2][3][4] Due to its reactive vinyl group and the presence of a bromine atom, this compound is utilized in the synthesis of various polymers, particularly as a comonomer to impart flame-retardant properties to materials like acrylate (B77674) polymers.[1][5] It is also a precursor for the preparation of vinylmagnesium bromide, a useful Grignard reagent in organic synthesis.[1] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its key reactions, and an examination of its metabolic pathway, offering a critical resource for professionals in research and development.

Physical Properties

This compound is a volatile compound with a low boiling point and is insoluble in water but soluble in many organic solvents such as ethanol (B145695), ether, acetone, benzene, and chloroform.[1][4][6] A summary of its key physical properties is presented in the tables below for easy reference and comparison.

Table 1: General Physical Properties of this compound

PropertyValueReferences
Molecular Formula C₂H₃Br[1][7]
Molar Mass 106.95 g/mol [1][7]
Appearance Colorless gas or liquid[1][3]
Odor Pleasant, pungent[1][3][4]

Table 2: Quantitative Physical Properties of this compound

PropertyValueConditionsReferences
Melting Point -137.8 °C (-216.0 °F; 135.3 K)[1]
Boiling Point 15.8 °C (60.4 °F; 288.9 K)at 760 mmHg[1][8]
Density 1.525 g/cm³at boiling point (liquid)[1]
1.4933 g/cm³at 20 °C[1][8]
Solubility in Water Insoluble[1][2][9]
log P (Octanol/Water Partition Coefficient) 1.57[1][8]
Vapor Pressure 206.8 kPaat 37.8 °C[1]
895 mmHgat 68°F (20°C)[9]
Vapor Density (Relative to Air) 3.7[8][9]
Refractive Index (nD) 1.4380at 20 °C[10]
Heat of Vaporization (ΔvapHo) 25.4 kJ/mol[10]
Flash Point 5 °C (41 °F; 278 K)[1]
Autoignition Temperature 530 °C (986 °F; 803 K)[1]
Explosive Limits in Air 9% - 15% by volume[1][2][4]

Chemical Properties and Reactivity

This compound's chemical reactivity is dominated by the presence of the carbon-carbon double bond and the carbon-bromine bond. It readily undergoes addition reactions and polymerization. It is a flammable gas and can react violently with oxidants.[5][11] Sunlight and heat can induce polymerization, which can be exothermic and potentially explosive.[11][12] For this reason, it is often shipped and stored with a stabilizer, such as 0.1% phenol (B47542) or monomethyl ether hydroquinone.[2][7][11]

Chemical Reactivity Overview
  • Polymerization: Undergoes free-radical polymerization to form polythis compound. This can be initiated by heat, light, or chemical initiators.[11][12]

  • Addition Reactions: The double bond is susceptible to electrophilic addition. For example, it reacts with hydrogen halides like HBr.[7]

  • Grignard Reagent Formation: Reacts with magnesium in an ether solvent to form vinylmagnesium bromide, a versatile nucleophile in organic synthesis.[1]

  • Combustion: Burns to produce toxic gases, including hydrogen bromide.[12]

  • Decomposition: Decomposes upon burning, producing toxic fumes.[12]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Synthesis of this compound via Dehydrobromination of 1,2-Dibromoethane (B42909)

This compound can be synthesized in the laboratory by the dehydrobromination of 1,2-dibromoethane using a strong base, such as potassium hydroxide (B78521), in an alcoholic solvent.[5][13]

Materials:

  • 1,2-dibromoethane

  • Potassium hydroxide (KOH) pellets

  • Ethanol (95% or absolute)

  • Boiling chips

  • Ice

  • Drying agent (e.g., anhydrous calcium chloride)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Distillation apparatus

  • Receiving flask

  • Separatory funnel

  • Ice bath

Procedure:

  • In a round-bottom flask, prepare a solution of potassium hydroxide in ethanol. For every mole of 1,2-dibromoethane, use a slight excess of potassium hydroxide (e.g., 1.1 to 1.2 moles).

  • Add a few boiling chips to the flask.

  • Set up the apparatus for reflux.

  • Slowly add the 1,2-dibromoethane to the heated alcoholic KOH solution. The reaction is exothermic, so control the rate of addition to maintain a gentle reflux.

  • After the addition is complete, continue to reflux the mixture for 1-2 hours to ensure the reaction goes to completion.

  • After the reflux period, reconfigure the apparatus for distillation.

  • Carefully distill the this compound from the reaction mixture. The boiling point of this compound is 15.8 °C, so the receiving flask should be cooled in an ice bath to effectively collect the gaseous product.[1]

  • The collected this compound may be contaminated with ethanol and water. To purify, wash the distillate with water in a separatory funnel to remove ethanol and unreacted KOH.

  • Dry the this compound over a suitable drying agent like anhydrous calcium chloride.

  • A final fractional distillation can be performed to obtain pure this compound.

Experimental Workflow for Synthesis of this compound

G cluster_reactants Reactants cluster_reaction Reaction cluster_separation Separation & Purification cluster_product Product 1,2-Dibromoethane 1,2-Dibromoethane Reflux Reflux 1,2-Dibromoethane->Reflux Alcoholic KOH Alcoholic KOH Alcoholic KOH->Reflux Distillation Distillation Reflux->Distillation Washing Washing Distillation->Washing Drying Drying Washing->Drying Final Distillation Final Distillation Drying->Final Distillation This compound This compound Final Distillation->this compound

Caption: Workflow for the synthesis of this compound.

Free-Radical Polymerization of this compound

The polymerization of this compound can be initiated by free radicals, typically generated from an initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.[14][15][16] The following is a general procedure for the solution polymerization of this compound.

Materials:

  • This compound (stabilizer removed by passing through a column of alumina)

  • A suitable solvent (e.g., benzene, toluene, or tetrahydrofuran)

  • A free-radical initiator (e.g., AIBN or benzoyl peroxide)

  • A non-solvent for the polymer (e.g., methanol (B129727) or ethanol) for precipitation

Equipment:

  • Reaction vessel (e.g., a Schlenk flask or a polymerization tube)

  • Inert gas supply (e.g., nitrogen or argon)

  • Constant temperature bath

  • Magnetic stirrer

  • Vacuum filtration apparatus

Procedure:

  • The reaction vessel is charged with the desired amount of solvent and this compound monomer. The concentration of the monomer in the solvent will influence the rate of polymerization and the molecular weight of the resulting polymer.

  • The initiator (typically 0.1-1% by weight of the monomer) is added to the solution.

  • The reaction mixture is deoxygenated by several freeze-pump-thaw cycles or by bubbling an inert gas through the solution for an extended period. Oxygen can inhibit free-radical polymerization.

  • The sealed reaction vessel is then placed in a constant temperature bath set to a temperature that will cause the decomposition of the initiator at a suitable rate (e.g., 60-80 °C for AIBN).

  • The polymerization is allowed to proceed for a predetermined time, which will depend on the desired conversion. The progress of the reaction can be monitored by taking samples and analyzing the monomer concentration (e.g., by gas chromatography).

  • To terminate the polymerization, the reaction vessel is cooled rapidly in an ice bath.

  • The polymer is isolated by precipitating it from the solution by adding a non-solvent. For polythis compound, methanol or ethanol are suitable non-solvents.

  • The precipitated polymer is collected by vacuum filtration, washed with the non-solvent to remove any unreacted monomer and initiator residues, and then dried under vacuum to a constant weight.

Logical Relationship in Free-Radical Polymerization

G Initiator Initiator Free Radicals Free Radicals Initiator->Free Radicals Decomposition Initiated Monomer Initiated Monomer Free Radicals->Initiated Monomer Initiation Propagating Chain Propagating Chain Initiated Monomer->Propagating Chain Propagation Propagating Chain->Propagating Chain Adds Monomer Polymer Polymer Propagating Chain->Polymer Termination

Caption: Key stages of free-radical polymerization.

Electrophilic Addition of Hydrogen Bromide to this compound

The addition of hydrogen bromide (HBr) to this compound proceeds via an electrophilic addition mechanism. According to Markovnikov's rule, the hydrogen atom adds to the carbon atom that already has more hydrogen atoms, leading to the formation of 1,1-dibromoethane.[5]

Materials:

  • This compound

  • Anhydrous hydrogen bromide (gas or solution in a non-polar solvent like acetic acid)

  • A non-polar, aprotic solvent (e.g., dichloromethane (B109758) or pentane)

Equipment:

  • Gas dispersion tube (if using gaseous HBr)

  • Reaction flask

  • Magnetic stirrer

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • Dissolve the this compound in a suitable anhydrous, non-polar solvent in a reaction flask equipped with a magnetic stirrer.

  • Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath to control the exothermicity of the reaction and to prevent the evaporation of this compound.

  • Slowly bubble anhydrous hydrogen bromide gas through the solution or add a solution of HBr in a non-polar solvent dropwise.

  • The reaction is typically rapid. Monitor the reaction progress by TLC or GC if necessary.

  • Once the reaction is complete, the excess HBr and solvent can be removed by evaporation under reduced pressure.

  • The crude product, 1,1-dibromoethane, can be purified by distillation.

Anti-Markovnikov Addition of Hydrogen Bromide to this compound

In the presence of peroxides, the addition of HBr to this compound proceeds via a free-radical mechanism, leading to the anti-Markovnikov product, 1,2-dibromoethane.[3][8][10][17]

Materials:

  • This compound

  • Anhydrous hydrogen bromide

  • A radical initiator (e.g., benzoyl peroxide or di-tert-butyl peroxide)

  • A non-polar solvent (e.g., pentane (B18724) or hexane)

  • UV lamp (optional, can be used for initiation)

Equipment:

  • Quartz reaction vessel (if using UV initiation)

  • Gas dispersion tube

  • Reaction flask

  • Magnetic stirrer

  • Low-temperature bath

Procedure:

  • Dissolve the this compound and a catalytic amount of the peroxide initiator in a non-polar solvent in the reaction flask.

  • Cool the mixture in a low-temperature bath.

  • Slowly bubble anhydrous HBr gas through the solution.

  • If not using a thermally labile peroxide, the reaction mixture can be irradiated with a UV lamp to initiate the formation of bromine radicals.

  • Allow the reaction to proceed until completion.

  • Work-up involves washing the reaction mixture with a solution of sodium bisulfite to remove any unreacted bromine and then with water.

  • The organic layer is dried over a suitable drying agent, and the solvent is removed by evaporation.

  • The product, 1,2-dibromoethane, can be purified by distillation.

Metabolic Pathway and Toxicity

This compound is classified as a Group 2A carcinogen by the IARC, meaning it is probably carcinogenic to humans.[9] Its toxicity is linked to its metabolism in the liver. The primary metabolic pathway involves the oxidation of this compound by cytochrome P450 enzymes, particularly CYP2E1.[17] This oxidation produces the reactive electrophile, bromoethylene oxide. This epoxide is unstable and can rearrange to form bromoacetaldehyde (B98955). Both bromoethylene oxide and bromoacetaldehyde are capable of alkylating DNA and proteins, leading to the formation of DNA adducts. These adducts can cause mutations and initiate the process of carcinogenesis.

G This compound This compound Bromoethylene Oxide Bromoethylene Oxide This compound->Bromoethylene Oxide CYP2E1 Bromoacetaldehyde Bromoacetaldehyde Bromoethylene Oxide->Bromoacetaldehyde Rearrangement DNA Adducts DNA Adducts Bromoethylene Oxide->DNA Adducts Alkylation Bromoacetaldehyde->DNA Adducts Alkylation Mutations Mutations DNA Adducts->Mutations Carcinogenesis Carcinogenesis Mutations->Carcinogenesis

References

An In-depth Technical Guide to the Synthesis of Vinyl Bromide from Ethylene Dibromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of vinyl bromide (bromoethene) from its common precursor, 1,2-dibromoethane (B42909) (ethylene dibromide). The primary focus is on the base-mediated dehydrobromination, including the reaction mechanism, a detailed experimental protocol, and key quantitative data. This document is intended to serve as a practical resource for professionals in chemical research and pharmaceutical development.

Introduction

This compound is a valuable organobromine compound with the chemical formula C₂H₃Br. It serves as a key monomer in the production of flame-retardant polymers, such as polythis compound (PVBr), and as an intermediate in various organic syntheses, including the preparation of Grignard reagents and its use in the pharmaceutical industry.[1][2] The most common and direct method for its synthesis is the partial dehydrobromination of 1,2-dibromoethane.[1][2] This guide details the chemical principles and practical execution of this important transformation.

Reaction Principle and Mechanism

The conversion of 1,2-dibromoethane to this compound is an elimination reaction, specifically a bimolecular elimination (E2).[3] In this concerted, single-step mechanism, a strong base abstracts a proton (β-hydrogen) from one carbon atom while the bromide ion (leaving group) on the adjacent carbon atom departs simultaneously. This process results in the formation of a carbon-carbon double bond.

The key requirements for an E2 reaction are the presence of a strong base and an anti-periplanar arrangement of the abstracted proton and the leaving group. This stereochemical alignment allows for the smooth overlap of orbitals in the transition state to form the new π-bond.

Key Species:

  • Substrate: 1,2-Dibromoethane (CH₂BrCH₂Br)

  • Base: Typically a strong base such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH).

  • Solvent: An alcoholic solvent like ethanol (B145695) is often used to dissolve the base, though other polar aprotic solvents can also be employed.

  • Product: this compound (CH₂=CHBr)

  • Byproducts: Water (H₂O) and the corresponding metal bromide salt (e.g., KBr or NaBr).

A potential side reaction is a second dehydrobromination of the this compound product to form ethyne (B1235809) (acetylene). Careful control of reaction conditions is necessary to favor the formation of the desired monodehydrobrominated product.

Caption: E2 Mechanism for this compound Synthesis

Experimental Protocol

While several base-solvent systems can effect this transformation, the following section details a representative laboratory-scale procedure adapted from literature reports.[4] This protocol uses sodium hydroxide in a high-boiling ether solvent.

Materials and Equipment:

  • 1,2-Dibromoethane (Reagent Grade)

  • Sodium Hydroxide (NaOH), pellets

  • Diethylene Glycol Diethyl Ether ("diethyl carbitol"), anhydrous

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Dropping funnel

  • Heating mantle with temperature control

  • Cold trap (e.g., Dry Ice/acetone bath, -78 °C) or short path distillation apparatus with cooled receiver

Procedure:

  • Setup: Assemble a three-neck flask with a mechanical stirrer, a reflux condenser, and a dropping funnel. The outlet of the condenser should be connected to a cold trap or distillation receiver cooled to at least -20 °C to collect the volatile this compound product (boiling point: 15.8 °C).[2][4] Ensure the entire apparatus is dry and vented to a fume hood.

  • Reagent Charging: Charge the flask with sodium hydroxide pellets and diethylene glycol diethyl ether.

  • Reaction Initiation: Begin stirring the suspension of sodium hydroxide in the solvent.

  • Substrate Addition: Add 1,2-dibromoethane to the dropping funnel and add it dropwise to the stirred, heated suspension. The reaction is typically performed at an elevated temperature to facilitate the elimination, but the exact temperature should be controlled to minimize the formation of ethyne.

  • Product Collection: As this compound is formed, its low boiling point allows it to distill out of the reaction mixture. It is then condensed and collected in the cooled receiver.[4]

  • Work-up and Purification: The collected this compound may be further purified if necessary. This can involve washing with water to remove any co-distilled solvent, drying over a suitable drying agent (e.g., anhydrous CaCl₂), and redistillation.

Safety Precautions:

  • Toxicity: this compound is a suspected human carcinogen (IARC Group 2A) and is toxic.[2] 1,2-Dibromoethane is also highly toxic and a suspected carcinogen.[5] All manipulations must be performed in a well-ventilated fume hood.

  • Corrosivity: Sodium hydroxide is corrosive and can cause severe burns.

  • Flammability: this compound is a flammable gas/liquid.[2] Ensure there are no ignition sources near the apparatus, especially at the collection point.

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves, must be worn at all times.

Quantitative Data

Precise, high-yield laboratory procedures for this specific transformation are not abundantly detailed in readily available literature, as it is a well-established industrial process. However, a related thermal decomposition process, which avoids solvents and bases, has been reported to provide high yields.

ParameterValue / ConditionsSource
Reactants 1,2-DibromoethaneN/A
Reagent/Catalyst None (Thermal Pyrolysis)[6]
Solvent None[6]
Temperature 350 - 550 °C[6]
Contact Time 30 - 300 seconds[6]
Reported Yield 90 - 95%[6]

Table 1: Quantitative Data for Thermal Synthesis of this compound.

Experimental Workflow

The overall logic of the synthesis, from starting materials to the purified final product, can be visualized as a straightforward workflow.

Workflow Figure 2: Experimental Workflow for this compound Synthesis arrow arrow A Charge Flask with NaOH and Solvent B Assemble Apparatus (Flask, Stirrer, Condenser, Cold Trap) C Heat and Stir Suspension B->C D Add 1,2-Dibromoethane Dropwise C->D E Reaction (E2 Elimination) D->E F Distill and Collect Crude this compound (-20 °C) E->F G Purification (Wash, Dry, Redistill) F->G H Characterization (NMR, IR, GC-MS) G->H I Pure this compound H->I

Caption: Experimental Workflow for this compound Synthesis

Product Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques. Key physical and spectroscopic data are summarized below.

PropertyValueSource(s)
Molecular Formula C₂H₃Br[2][7]
Molecular Weight 106.95 g/mol [2][7]
Appearance Colorless gas or liquid[2]
Boiling Point 15.8 °C (60.4 °F)[2]
Melting Point -137.8 °C[2]
Density 1.4933 g/cm³ (at 20 °C)[2]
¹H NMR (CDCl₃)δ (ppm): ~5.8 (dd, 1H, H-geminal), ~6.0 (dd, 1H, H-trans), ~6.2 (dd, 1H, H-cis)[4][8]
¹³C NMR (CDCl₃)δ (ppm): ~117 (CH₂), ~122 (CHBr)[8]
IR Spectroscopy Key peaks (cm⁻¹): C=C stretch (~1600), C-H stretch (~3000-3100)[7]
Mass Spectrometry m/z: 106, 108 (M+, Br isotopes), 27 (base peak, [C₂H₃]⁺)[7]

Table 2: Physical and Spectroscopic Properties of this compound.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of Vinyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinyl bromide (CH₂=CHBr), a significant organobromine compound, serves as a valuable reagent and comonomer in various chemical syntheses.[1] A thorough understanding of its molecular structure and bonding characteristics is paramount for predicting its reactivity, designing novel synthetic pathways, and ensuring safe handling. This technical guide provides a comprehensive overview of the molecular geometry, bonding principles, and spectroscopic properties of this compound, supported by experimental and theoretical data.

Molecular Structure and Geometry

This compound, also known as bromoethene, possesses a planar molecular structure. The molecule belongs to the Cₛ point group. The carbon atoms are sp² hybridized, resulting in a trigonal planar geometry around each carbon atom.[2] This arrangement dictates the specific bond lengths and angles within the molecule.

Bond Lengths and Angles

The precise determination of this compound's molecular geometry has been accomplished through a combination of microwave spectroscopy and ab initio molecular orbital calculations.[3][4] These studies have provided accurate values for the bond lengths and angles, which are summarized in the table below.

ParameterExperimental Value (Microwave Spectroscopy)Theoretical Value (ab initio)
C=C Bond Length1.332 Å1.331 Å
C-Br Bond Length1.881 Å1.884 Å
C-H (geminal) Bond Length1.084 Å1.080 Å
C-H (cis) Bond Length1.086 Å1.088 Å
C-H (trans) Bond Length1.082 Å1.080 Å
∠C=C-Br Bond Angle122.5°122.6°
∠C=C-H (geminal) Bond Angle123.7°123.7°
∠H-C-H Bond Angle119.5°119.5°
∠C=C-H (cis) Bond Angle121.3°121.3°
∠C=C-H (trans) Bond Angle121.3°121.3°

Experimental data derived from microwave spectral data as cited in theoretical studies. Theoretical values are from high-level ab initio calculations.[3][4]

Electronic Structure and Bonding

The electronic structure of this compound is characterized by a framework of σ-bonds and a π-system. The sp² hybridization of the carbon atoms leads to the formation of three σ-bonds for each carbon: one C-C σ-bond and two C-H σ-bonds for one carbon, and one C-C σ-bond, one C-H σ-bond, and one C-Br σ-bond for the other. The unhybridized p-orbitals on the two carbon atoms overlap to form a π-bond, which constitutes the double bond.

The bromine atom possesses lone pairs of electrons in its valence shell. One of these lone pairs can participate in resonance with the π-system of the double bond, leading to a delocalization of electron density. This resonance contributes to the partial double bond character of the C-Br bond and influences the overall electronic distribution and reactivity of the molecule.

Lewis structure and orbital hybridization of this compound.
Dipole Moment

The presence of the electronegative bromine atom results in a significant dipole moment for the this compound molecule. The experimental dipole moment is approximately 1.42 D. This polarity influences the intermolecular forces and the solubility of this compound.

Spectroscopic Properties

Spectroscopic techniques are essential for the characterization of this compound's structure and bonding.

Microwave Spectroscopy

Microwave spectroscopy provides highly accurate data on the rotational constants of a molecule, from which its precise geometry can be determined. For this compound, the analysis of its microwave spectrum has been crucial in establishing the experimental bond lengths and angles presented in Table 1.[3][4] The technique relies on the absorption of microwave radiation to induce transitions between rotational energy levels in the gas phase.[5]

Infrared (IR) Spectroscopy

The vibrational modes of this compound can be probed using infrared spectroscopy. The major absorption bands in the IR spectrum correspond to specific stretching and bending vibrations within the molecule.

Wavenumber (cm⁻¹)Vibrational Mode Assignment
~3100C-H stretching
~1600C=C stretching
1400–1050C-H in-plane bending
1000–675C-H out-of-plane bending
~620C-Br stretching

Data compiled from NIST database and computational studies.[2][6]

The C-H in-plane and out-of-plane bending vibrations occur in the regions of 1400–1050 cm⁻¹ and 1000–675 cm⁻¹, respectively.[2]

experimental_workflow cluster_synthesis Synthesis cluster_analysis Structural Analysis start Ethylene Dibromide reaction Dehydrobromination start->reaction product This compound Gas reaction->product sample_prep Gas Phase Sample product->sample_prep mw_spec Microwave Spectroscopy sample_prep->mw_spec ir_spec IR Spectroscopy sample_prep->ir_spec nmr_spec NMR Spectroscopy sample_prep->nmr_spec rot_const Rotational Constants mw_spec->rot_const vib_modes Vibrational Modes ir_spec->vib_modes chem_shifts Chemical Shifts & Coupling nmr_spec->chem_shifts geometry Molecular Geometry rot_const->geometry

Workflow for the synthesis and structural analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in this compound.

¹H NMR: The proton NMR spectrum of this compound is complex due to the geminal, cis, and trans couplings between the three vinyl protons. The chemical shifts are influenced by the electronegativity of the bromine atom and the anisotropy of the double bond.

ProtonChemical Shift (δ, ppm)
H (geminal to Br)~6.3
H (cis to Br)~5.8
H (trans to Br)~5.7

Approximate values, actual shifts may vary with solvent.

¹³C NMR: The carbon NMR spectrum shows two distinct signals for the two sp² hybridized carbon atoms.

CarbonChemical Shift (δ, ppm)
C (bonded to Br)~115
C (terminal CH₂)~125

Approximate values, actual shifts may vary with solvent.

Experimental Protocols

Synthesis of this compound

A common laboratory synthesis of this compound involves the dehydrobromination of 1,2-dibromoethane.[1]

Protocol:

  • 1,2-dibromoethane is added dropwise to a heated solution of potassium hydroxide (B78521) in ethanol.

  • The gaseous this compound produced is passed through a series of traps to remove impurities and unreacted starting materials.

  • The purified this compound is then condensed and collected at low temperature.

Structural Determination by Microwave Spectroscopy

Protocol:

  • A gaseous sample of this compound is introduced into the sample cell of a microwave spectrometer at low pressure.

  • The sample is irradiated with microwave radiation over a range of frequencies.

  • The absorption of microwaves is detected, and the frequencies of the rotational transitions are recorded.

  • The rotational constants (A, B, and C) are determined from the analysis of the rotational spectrum.

  • These rotational constants are then used to calculate the moments of inertia, from which the precise bond lengths and angles of the molecule are derived.[4][5]

Conclusion

The molecular structure and bonding of this compound are well-characterized through a combination of experimental techniques and theoretical calculations. Its planar geometry, sp² hybridization, and the presence of a polar C-Br bond are key determinants of its physical and chemical properties. The detailed spectroscopic data provide a fingerprint for its identification and a deeper insight into its electronic structure. This comprehensive understanding is essential for its application in research and industry.

References

Vinyl Bromide: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides critical safety data and handling precautions for vinyl bromide, a compound utilized in various industrial and research applications. Due to its hazardous nature, a thorough understanding of its properties and associated risks is paramount for ensuring laboratory and workplace safety. This document summarizes key quantitative data, outlines detailed procedural recommendations, and provides visual aids to facilitate a comprehensive understanding of safe handling practices.

Hazard Identification and Classification

This compound is classified as a highly flammable gas and is recognized as a potential human carcinogen.[1][2][3] It poses significant health risks upon exposure, primarily targeting the liver.[3][4] The substance is also an irritant to the eyes and skin.[2]

GHS Hazard Statements:

  • H220: Extremely flammable gas.[5]

  • H280: Contains gas under pressure; may explode if heated.[1][5]

  • H350: May cause cancer.[1][5]

  • H302: Harmful if swallowed.[1][6]

  • H319: Causes serious eye irritation.[1][7]

  • H335: May cause respiratory irritation.[1][7]

Quantitative Data Summary

The following tables provide a consolidated overview of the physical, chemical, and toxicological properties of this compound, compiled from various safety data sheets and scientific resources.

Table 1: Physical and Chemical Properties
PropertyValueReferences
Molecular Formula C₂H₃Br[8][9]
Molecular Weight 106.95 g/mol [8][10]
Appearance Colorless gas or liquid with a pleasant, pungent odor.[2][9][10][11]
Boiling Point 15.8 °C (60.4 °F)[2][9][10]
Melting Point -137.8 °C (-216 °F)[2][10]
Flash Point < -8 °C (< 18 °F)[10][12]
Vapor Pressure 119 kPa (895 mmHg) at 20 °C[2][9][12]
Vapor Density 3.7 (Air = 1)[2][10][12]
Specific Gravity 1.49 (liquid at 20°C)[9][10]
Solubility Insoluble in water; soluble in ethanol, ether, acetone, benzene, and chloroform.[2][9]
Lower Explosive Limit (LEL) 9%[2][10][12]
Upper Explosive Limit (UEL) 15%[2][10][12]
Autoignition Temperature 530 °C (986 °F)[9]
Table 2: Occupational Exposure Limits
OrganizationLimitNotesReferences
ACGIH TLV-TWA 0.5 ppm (2.2 mg/m³)Suspected Human Carcinogen (A2)[2][13]
NIOSH REL Reduce exposure to the lowest feasible concentration.Potential occupational carcinogen.[10]
WorkSafe WES-TWA 0.3 ppm (1.3 mg/m³)[14]
Table 3: Toxicity Data
Route of ExposureSpeciesValueEffectReferences
OralRatLD50: 500 mg/kg[4]
InhalationRatLiver angiosarcomas[3]
InhalationHumanDizziness, disorientation, sleepiness (at high concentrations)[3][4]

Experimental Protocols and Handling Precautions

Strict adherence to the following protocols is mandatory when handling this compound to minimize exposure and mitigate risks.

Engineering Controls
  • Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][5] Local exhaust ventilation is crucial to maintain concentrations below occupational exposure limits.[5]

  • Closed Systems: Whenever feasible, use a closed system to handle the substance to prevent its release into the work environment.[1][5]

  • Explosion-Proof Equipment: Due to its high flammability, all electrical equipment and lighting in the vicinity must be explosion-proof.[1]

  • Gas Detection: Employ gas detectors to monitor for potential leaks, especially when handling larger quantities.[5]

Personal Protective Equipment (PPE)
  • Respiratory Protection: For situations where engineering controls may not be sufficient, a NIOSH-approved self-contained breathing apparatus (SCBA) or a supplied-air respirator is required.[1]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., Viton®, Butyl rubber).[6]

  • Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes and vapors.[6]

  • Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required.[1] For extensive handling, a full chemical-resistant suit may be necessary.[1]

Safe Handling and Storage
  • Ignition Sources: Prohibit all open flames, sparks, and smoking in areas where this compound is handled or stored.[1] Use non-sparking tools.[1]

  • Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[15]

  • Storage: Store cylinders in a cool, dry, well-ventilated, and fireproof area, away from direct sunlight and heat sources.[1][13] Keep containers tightly closed and store them upright.[6] Separate from incompatible materials such as oxidants.[1][11]

  • Stabilization: this compound is often supplied with an inhibitor to prevent polymerization.[11] Store only if stabilized.[1][13]

Emergency Procedures

Spills and Leaks
  • Evacuation: Immediately evacuate the area and eliminate all ignition sources.[1][5]

  • Ventilation: Increase ventilation to the area.

  • Containment: For liquid spills, use a non-combustible absorbent material to contain the spill. Do not use water to extinguish a leaking gas fire unless the leak can be stopped safely.[12]

  • Personal Protection: Responders must wear appropriate PPE, including respiratory protection.[1]

First Aid Measures
  • Inhalation: Move the victim to fresh air immediately.[6] If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[6]

  • Skin Contact: For liquid contact, which may cause frostbite, flush the affected area with lukewarm water.[1][12] Do not remove clothing. Seek immediate medical attention.[1] For vapor contact, wash the skin with soap and water.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

  • Ingestion: Ingestion is an unlikely route of exposure for a gas. If it occurs, do not induce vomiting. Seek immediate medical attention.

Fire Fighting Measures
  • Extinguishing Media: Use dry chemical, carbon dioxide, or water spray for small fires.[1][12] For large fires, use water spray or fog.[12]

  • Firefighter Protection: Firefighters should wear full protective clothing and self-contained breathing apparatus (SCBA).[5]

  • Hazards: Containers may explode when heated.[5] Vapors are heavier than air and may travel to a source of ignition and flash back.[15]

Visualized Workflows and Hazard Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate key safety and handling workflows for this compound.

VinylBromideHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal Assess Risks Assess Risks Gather PPE Gather PPE Assess Risks->Gather PPE Verify Ventilation Verify Ventilation Gather PPE->Verify Ventilation Transfer in Hood Transfer in Hood Verify Ventilation->Transfer in Hood Proceed Ground Equipment Ground Equipment Transfer in Hood->Ground Equipment Monitor for Leaks Monitor for Leaks Ground Equipment->Monitor for Leaks Store in Cool, Ventilated Area Store in Cool, Ventilated Area Monitor for Leaks->Store in Cool, Ventilated Area Task Complete Separate Incompatibles Separate Incompatibles Store in Cool, Ventilated Area->Separate Incompatibles Secure Cylinders Secure Cylinders Separate Incompatibles->Secure Cylinders Follow Regulations Follow Regulations Secure Cylinders->Follow Regulations End of Lifecycle Use Licensed Contractor Use Licensed Contractor Follow Regulations->Use Licensed Contractor

Caption: Safe Handling Workflow for this compound.

VinylBromideHazardsAndFirstAid cluster_hazards Primary Hazards cluster_exposure Routes of Exposure cluster_firstaid First-Aid Measures Flammability Flammability Inhalation Inhalation Flammability->Inhalation  Vapors Carcinogenicity Carcinogenicity Carcinogenicity->Inhalation  Chronic Organ Toxicity (Liver) Organ Toxicity (Liver) Organ Toxicity (Liver)->Inhalation  Chronic Irritation Irritation Skin Contact Skin Contact Irritation->Skin Contact Eye Contact Eye Contact Irritation->Eye Contact Move to Fresh Air Move to Fresh Air Inhalation->Move to Fresh Air Flush with Water Flush with Water Skin Contact->Flush with Water Eye Contact->Flush with Water Seek Medical Attention Seek Medical Attention Move to Fresh Air->Seek Medical Attention Flush with Water->Seek Medical Attention

Caption: Hazard and First-Aid Relationship Diagram.

Conclusion

The safe handling of this compound is achievable through a combination of robust engineering controls, appropriate personal protective equipment, and strict adherence to established safety protocols. This guide serves as a comprehensive resource for professionals working with this hazardous chemical, emphasizing the importance of a proactive safety culture to prevent accidents and protect personnel. Continuous review of safety procedures and ongoing training are essential for maintaining a safe working environment.

References

Spectroscopic Analysis of Vinyl Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for vinyl bromide (bromoethene), a key industrial monomer. The guide is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is characterized by a complex splitting pattern arising from the geminal, cis, and trans couplings of the three vinyl protons.

ProtonChemical Shift (ppm)MultiplicityCoupling Constants (J, Hz)
Hgem5.97Doublet of Doublets (dd)Jgem,trans = 7.12 Hz, Jgem,cis = -1.86 Hz
Hcis5.84Doublet of Doublets (dd)Jcis,trans = 14.94 Hz, Jcis,gem = -1.86 Hz
Htrans6.44Doublet of Doublets (dd)Jtrans,cis = 14.94 Hz, Jtrans,gem = 7.12 Hz

Data sourced from ChemicalBook.[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum of this compound displays two distinct signals corresponding to the two sp² hybridized carbon atoms.

CarbonChemical Shift (ppm)
Cα (C-Br)~115
Cβ (=CH₂)~125

Note: Exact chemical shift values can vary slightly depending on the solvent and experimental conditions. The presence of two signals confirms the two unique carbon environments in the molecule. An experimental spectrum is available on SpectraBase.[2]

Infrared (IR) Spectroscopy

The gas-phase IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrational modes of its functional groups.

Wavenumber (cm⁻¹)Vibrational ModeIntensity
~3100=C-H stretchMedium
~1600C=C stretchMedium
~1250=C-H in-plane bendStrong
~900=CH₂ out-of-plane bend (wag)Strong
~600C-Br stretchStrong

Data interpreted from the gas-phase IR spectrum provided by the NIST WebBook.[3]

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound shows the molecular ion and characteristic fragmentation patterns. The presence of bromine is indicated by the isotopic pattern of the molecular ion (M⁺ and M⁺+2) in an approximate 1:1 ratio.

m/zIonRelative Intensity (%)
106[C₂H₃⁷⁹Br]⁺ (M⁺)100
108[C₂H₃⁸¹Br]⁺ (M⁺+2)98
27[C₂H₃]⁺~50
26[C₂H₂]⁺~40

Data sourced from the NIST WebBook.[4]

Experimental Protocols

The following sections detail the generalized experimental methodologies for the spectroscopic analysis of this compound, a volatile liquid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Data Acquisition: A high-resolution NMR spectrometer, such as a 400 MHz instrument, is used for analysis. For ¹H NMR, the spectrum is acquired using a standard pulse sequence. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum to single lines for each carbon environment. Key acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, an appropriate relaxation delay, and a spectral width that encompasses all expected resonances.

Infrared (IR) Spectroscopy

Sample Preparation: For gas-phase analysis, a small amount of this compound is introduced into an evacuated gas cell with IR-transparent windows (e.g., KBr or NaCl). The pressure of the gas in the cell is controlled to obtain an optimal absorbance.

Instrumentation and Data Acquisition: A Fourier-transform infrared (FTIR) spectrometer is used to record the spectrum. A background spectrum of the empty gas cell is first collected. The sample spectrum is then recorded, and the background is automatically subtracted to yield the absorbance spectrum of the this compound gas. The spectrum is typically recorded over the mid-IR range (e.g., 4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Sample Introduction and Ionization: this compound, being a volatile compound, is introduced into the mass spectrometer via a gas chromatography (GC-MS) system or a direct insertion probe. In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in a process known as electron ionization (EI).

Mass Analysis and Detection: The resulting positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). The detector then records the abundance of each ion, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Data Interpretation & Structure Elucidation Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent + TMS Sample->Prep_NMR Prep_IR Introduce into Gas Cell Sample->Prep_IR Prep_MS Vaporize and Introduce to Ion Source Sample->Prep_MS NMR NMR Spectrometer (¹H and ¹³C) Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer (EI) Prep_MS->MS Data_NMR Acquire FID Process (FT, Phasing, Baseline Correction) NMR->Data_NMR Data_IR Acquire Interferogram Process (FT, Background Subtraction) IR->Data_IR Data_MS Acquire Ion Counts Generate Mass Spectrum MS->Data_MS Interpret_NMR Analyze Chemical Shifts, Coupling Constants, and Integration Data_NMR->Interpret_NMR Interpret_IR Identify Characteristic Vibrational Frequencies Data_IR->Interpret_IR Interpret_MS Analyze Molecular Ion and Fragmentation Pattern Data_MS->Interpret_MS Structure Confirm Structure of This compound Interpret_NMR->Structure Interpret_IR->Structure Interpret_MS->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

References

Thermodynamic Properties of Gas-Phase Vinyl Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermodynamic properties of vinyl bromide (CH₂=CHBr) in the gas phase. The information is compiled from critically evaluated data sources and is intended to be a valuable resource for professionals in research, science, and drug development. This document summarizes key quantitative data in structured tables, details relevant experimental protocols, and provides visualizations of the logical relationships between these properties.

Core Thermodynamic Properties

The fundamental thermodynamic properties of this compound in the gas phase, including the standard enthalpy of formation, ideal gas heat capacity, standard molar entropy, and standard Gibbs free energy of formation, are crucial for understanding its chemical behavior, reactivity, and stability.

Data Summary

The following tables summarize the key quantitative thermodynamic data for this compound in the gas phase.

Table 1: Standard Molar Thermodynamic Properties of this compound Gas at 298.15 K

PropertySymbolValueUnitsReference
Standard Enthalpy of FormationΔfH°79.2 ± 1.9kJ/mol[1]
Ideal Gas Heat CapacityC_p,_gas56.43J/mol·K[2]

Table 2: Temperature-Dependent Ideal Gas Heat Capacity of this compound

Temperature (K)Ideal Gas Heat Capacity (Cp,gas) (J/mol·K)
308.0056.43
497.7575.28

Source: Cheméo[2]

Experimental Protocols

The determination of thermodynamic properties is rooted in precise experimental measurements. The following sections detail the methodologies for key experiments cited in this guide.

Determination of the Standard Enthalpy of Formation by Catalytic Hydrogenation

The standard enthalpy of formation of this compound gas was determined by Lacher, Kianpour, et al. in 1957 through the catalytic hydrogenation of this compound.[1] This value was later reanalyzed by Cox and Pilcher in 1970.[1] The experimental method involves reacting the compound with hydrogen gas in the presence of a catalyst and measuring the heat evolved.

Experimental Workflow for Catalytic Hydrogenation

G cluster_reaction Calorimetric Measurement cluster_analysis Data Analysis Sample This compound Sample Calorimeter Flow Calorimeter with Catalyst Bed Sample->Calorimeter H2 Hydrogen Gas H2->Calorimeter Reaction C2H3Br(g) + H2(g) -> C2H5Br(g) Calorimeter->Reaction Measurement Measure Heat of Reaction (ΔHr°) Reaction->Measurement HessLaw Apply Hess's Law Measurement->HessLaw Calculation Calculate ΔfH°(C2H3Br, g) HessLaw->Calculation

Caption: Workflow for determining the enthalpy of formation via catalytic hydrogenation.

The core of this method is a flow calorimeter containing a catalyst, typically platinum or palladium. A known flow rate of this compound gas and a stoichiometric excess of hydrogen gas are introduced into the calorimeter. The heat produced by the exothermic hydrogenation reaction is measured by monitoring the temperature difference between the inlet and outlet of the calorimeter. By applying Hess's Law and using the known standard enthalpies of formation of the product (ethyl bromide) and hydrogen, the standard enthalpy of formation of this compound can be calculated.

Determination of Gas-Phase Heat Capacity

The ideal gas heat capacity (Cp,gas) can be determined experimentally using various calorimetric techniques. A common method involves a flow calorimeter.

Experimental Workflow for Measuring Gas-Phase Heat Capacity

G cluster_setup Experimental Setup cluster_measurement Measurement Process cluster_calculation Calculation GasSource This compound Gas Source FlowControl Mass Flow Controller GasSource->FlowControl Calorimeter Flow Calorimeter FlowControl->Calorimeter HeatInput Apply Known Heat (Q) Calorimeter->HeatInput TempMeasure Measure Temperature Change (ΔT) HeatInput->TempMeasure Calculation Cp = Q / (n * ΔT) TempMeasure->Calculation

Caption: Workflow for the experimental determination of gas-phase heat capacity.

In this method, a steady, known molar flow rate (n) of this compound gas is passed through a calorimeter. A precisely measured amount of heat (Q) is supplied to the gas stream, and the resulting temperature increase (ΔT) is accurately measured. The molar heat capacity at constant pressure (Cp) is then calculated using the formula: Cp = Q / (n * ΔT). This measurement is repeated at various temperatures to determine the temperature dependence of the heat capacity.

Relationship Between Thermodynamic Properties

The core thermodynamic properties are interconnected through fundamental thermodynamic equations. Understanding these relationships is essential for applying the data effectively.

Logical Relationship of Thermodynamic Properties

G H Enthalpy (ΔH°) G Gibbs Free Energy (ΔG°) H->G S Entropy (S°) S->G T Temperature (T) T->H ∫Cp dT T->S ∫(Cp/T) dT T->G Cp Heat Capacity (Cp) Cp->H Cp->S

Caption: Interrelationship of core thermodynamic properties.

The Gibbs free energy (ΔG°), a measure of the spontaneity of a process at constant temperature and pressure, is defined by the Gibbs-Helmholtz equation: ΔG° = ΔH° - TΔS°. The enthalpy (ΔH°) and entropy (S°) are themselves dependent on temperature, and this dependence is described by the heat capacity (Cp). Specifically, the change in enthalpy and entropy with temperature can be calculated by integrating the heat capacity over the temperature range of interest. This interconnectedness highlights the importance of accurate heat capacity data for extrapolating other thermodynamic properties to different temperatures.

References

An In-Depth Technical Guide to Vinyl Bromide: Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl bromide, a halogenated organic compound, serves as a valuable monomer in the synthesis of various polymers and is a key intermediate in numerous organic transformations. Its unique chemical reactivity, attributed to the presence of both a double bond and a bromine atom, makes it a versatile building block in the synthesis of pharmaceuticals and other fine chemicals. This technical guide provides a comprehensive overview of this compound, including its fundamental properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its metabolic fate.

Core Identifiers: CAS Number and IUPAC Name

The Chemical Abstracts Service (CAS) has assigned the number 593-60-2 to this compound.[1] The preferred IUPAC name for this compound is Bromoethene .[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, offering a quick reference for laboratory and industrial applications.

PropertyValueReference
Molecular Formula C₂H₃Br[1]
Molecular Weight 106.95 g/mol [1]
Appearance Colorless gas or liquid (below 15.8 °C) with a pleasant odor.[1][2][1][2]
Boiling Point 15.8 °C (60.4 °F) at 760 mmHg[1]
Melting Point -137.8 °C (-219 °F)[1]
Density 1.517 g/mL at 20 °C[1]
Vapor Pressure 119 kPa at 20 °C[3]
Solubility in Water Insoluble[1]
Solubility in Organic Solvents Soluble in ethanol (B145695), ether, acetone, benzene, and chloroform.[3][3]
Flash Point < -8 °C (< 18 °F)[2]
Autoignition Temperature 530 °C (986 °F)[1]
Lower Explosive Limit (LEL) 9%[2]
Upper Explosive Limit (UEL) 15%[2]
Octanol/Water Partition Coefficient (log Kow) 1.57[3]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound, including its synthesis from 1,2-dibromoethane (B42909), the preparation of its Grignard reagent, and its quantitative analysis in air samples.

Synthesis of this compound via Dehydrobromination of 1,2-Dibromoethane

This protocol describes the laboratory-scale synthesis of this compound by the elimination of hydrogen bromide from 1,2-dibromoethane using a strong base.

Materials:

  • 1,2-Dibromoethane

  • Potassium hydroxide (B78521) (KOH)

  • Ethanol

  • Ice

  • Drying agent (e.g., anhydrous calcium chloride)

  • Round-bottom flask

  • Distillation apparatus with a Vigreux column

  • Heating mantle

  • Receiving flask cooled in an ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, prepare a solution of potassium hydroxide in ethanol. For a typical reaction, a solution of 60 g of KOH in 400 mL of ethanol can be used.

  • Heat the solution to 40°C with stirring.

  • Slowly add 0.80 mol of 1,2-dibromoethane to the stirred solution over a period of 1 hour.

  • After the addition is complete, continue to heat and stir the reaction mixture. The this compound product will begin to distill from the reaction mixture.

  • Collect the distillate, which is primarily this compound, in a receiving flask cooled in an ice bath. The use of a 30 cm Vigreux column is recommended to improve the separation.[4]

  • The collected this compound can be further purified by a second distillation after drying over a suitable drying agent like anhydrous calcium chloride.[4]

Preparation of Vinylmagnesium Bromide (Grignard Reagent)

This procedure details the synthesis of vinylmagnesium bromide, a crucial Grignard reagent for various organic syntheses, as adapted from Organic Syntheses.

Materials:

  • Magnesium turnings

  • This compound, redistilled

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Methyl iodide (as an initiator, if necessary)

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Dry ice-acetone condenser

Procedure:

  • In a 2-L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a dry ice-acetone condenser, place 29.2 g (1.2 g-atoms) of magnesium turnings.[5]

  • Add enough anhydrous THF to cover the magnesium.

  • Begin stirring and add approximately 5 mL of this compound.[5] If the reaction does not initiate within a few minutes, a small amount of methyl iodide (e.g., 0.5 mL) can be added to start the Grignard formation.[5]

  • Once the reaction has started, add an additional 350 mL of THF.[5]

  • Dissolve the remaining this compound (for a total of 140 g, 1.3 moles) in 120 mL of THF and add it dropwise from the dropping funnel at a rate that maintains a moderate reflux.[5]

  • After the addition is complete, continue to reflux the solution for an additional 30 minutes to ensure complete reaction.[5]

  • The resulting solution of vinylmagnesium bromide in THF is then ready for use in subsequent reactions.

Quantitative Analysis of this compound in Workplace Air by GC-MS

This protocol is based on OSHA Method 8 for the determination of this compound in air, providing a reliable method for monitoring workplace exposure.

1. Sample Collection:

  • A known volume of air is drawn through a solid sorbent tube, typically containing charcoal, using a calibrated personal sampling pump. A recommended sampling volume is 5.0 L at a flow rate of 0.2 L/min.[6]

2. Sample Preparation:

  • The front and back sections of the charcoal tube are transferred to separate vials.

  • Each section is desorbed with 1.0 mL of a suitable solvent, such as carbon disulfide.[6]

  • The vials are sealed and agitated for 30 minutes to ensure complete desorption of the this compound.[6]

3. GC-MS Analysis:

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) is used for analysis. A flame ionization detector (FID) can also be used.[6]

  • Column: A suitable capillary column, such as a DB-1 (100% dimethylpolysiloxane), is used for separation.

  • Carrier Gas: Helium is typically used as the carrier gas.

  • Injection: A small volume (e.g., 1 µL) of the desorbed sample is injected into the GC.

  • Temperature Program: An appropriate temperature program is used to separate this compound from other components. For example, an initial temperature of 40°C held for a few minutes, followed by a ramp to a higher temperature.

  • Mass Spectrometer: The mass spectrometer is operated in either full scan or selected ion monitoring (SIM) mode for detection and quantification. Key ions for this compound include m/z 106 and 108.

  • Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a calibration curve prepared from standards of known concentration.[6]

Signaling Pathways and Metabolism

This compound is metabolized in the liver primarily by the cytochrome P450 enzyme system, specifically CYP2E1.[7] This metabolic activation is a critical step in its toxicity and carcinogenicity.

The metabolic pathway begins with the oxidation of this compound by CYP2E1 to form the reactive epoxide intermediate, bromoethylene oxide. This epoxide is unstable and can rearrange to form 2-bromoacetaldehyde. Both bromoethylene oxide and 2-bromoacetaldehyde are electrophilic and can form adducts with cellular macromolecules, including DNA and proteins, which is believed to be the primary mechanism of its carcinogenicity.

Visualizations

Synthesis of this compound from 1,2-Dibromoethane

Synthesis 1,2-Dibromoethane 1,2-Dibromoethane This compound This compound 1,2-Dibromoethane->this compound Dehydrobromination KOH / Ethanol KOH / Ethanol KOH / Ethanol->this compound HBr HBr

Caption: Synthesis of this compound via dehydrobromination.

Experimental Workflow for GC-MS Analysis of this compound in Air

GCMS_Workflow cluster_sampling Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis Air_Sample Workplace Air Sorbent_Tube Charcoal Sorbent Tube Air_Sample->Sorbent_Tube Draw Air Desorption Desorb with CS₂ Sorbent_Tube->Desorption Sample_Vial Sample in Vial Desorption->Sample_Vial GC_Injection Inject into GC Sample_Vial->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection MS Detection Separation->Detection Quantification Quantify this compound Detection->Quantification

Caption: Workflow for this compound analysis by GC-MS.

Metabolic Pathway of this compound

Metabolism Vinyl_Bromide This compound Bromoethylene_Oxide Bromoethylene Oxide Vinyl_Bromide->Bromoethylene_Oxide Oxidation CYP2E1 CYP2E1 CYP2E1->Bromoethylene_Oxide Bromoacetaldehyde 2-Bromoacetaldehyde Bromoethylene_Oxide->Bromoacetaldehyde Rearrangement Macromolecular_Adducts DNA and Protein Adducts Bromoethylene_Oxide->Macromolecular_Adducts Bromoacetaldehyde->Macromolecular_Adducts

Caption: Metabolic activation of this compound.

References

The Reaction Chemistry of Vinyl Bromide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

December 15, 2025

Introduction

Vinyl bromide (CH₂=CHBr), a versatile organobromine compound, serves as a valuable building block in organic synthesis. Its reactivity is characterized by the interplay between the electron-rich carbon-carbon double bond and the electronegative bromine atom. This guide provides an in-depth exploration of the core reaction chemistry of this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into the primary reaction classes, including Grignard reagent formation, metal-catalyzed cross-coupling reactions, nucleophilic substitutions, and radical reactions. This document aims to be a practical resource by providing not only a thorough review of these transformations but also detailed experimental protocols and tabulated quantitative data for easy comparison.

Grignard Reagent Formation and Subsequent Reactions

The formation of vinylmagnesium bromide is a cornerstone of this compound chemistry, opening avenues for the creation of new carbon-carbon bonds. The reaction involves the insertion of magnesium into the carbon-bromine bond, typically in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF). It is crucial to maintain anhydrous conditions as Grignard reagents are highly reactive with water[1].

Experimental Protocol: Preparation of Vinylmagnesium Bromide

This protocol details the synthesis of vinylmagnesium bromide and its subsequent reaction with a ketone[1].

Materials:

  • Magnesium turnings

  • Iodine crystal (as an activator)

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • 6-methylhept-5-en-2-one

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon)

Procedure:

Part A: Grignard Reagent Formation [1][2]

  • Apparatus Setup: Assemble a flame-dried three-neck flask equipped with a reflux condenser, a dropping funnel, and an inert gas inlet.

  • Magnesium Activation: Place magnesium turnings in the flask and add a single crystal of iodine. Gently heat the flask until violet iodine vapors are observed to activate the magnesium surface. Allow the flask to cool to room temperature under an inert atmosphere.

  • Initiation: Add anhydrous THF to cover the magnesium. Prepare a solution of this compound in anhydrous THF in the dropping funnel. Add a small amount of the this compound solution to the magnesium suspension. The reaction is initiated by observing a slight turbidity and gentle refluxing. If the reaction does not start, a few drops of 1,2-dibromoethane (B42909) or methyl iodide can be used as an initiator[2].

  • Addition: Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a moderate reflux.

  • Completion: After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.

Part B: Reaction with a Ketone [1]

  • Ketone Solution: In a separate flask under an inert atmosphere, prepare a solution of 6-methylhept-5-en-2-one in anhydrous THF and cool it to 0 °C.

  • Addition: Slowly add the prepared vinylmagnesium bromide solution to the stirred ketone solution via a dropping funnel, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Quenching: Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Workup: Transfer the mixture to a separatory funnel, extract the aqueous layer with ether, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. The product can then be purified by column chromatography.

Grignard_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with Electrophile cluster_workup Aqueous Workup mg Mg turnings grignard Vinylmagnesium Bromide mg->grignard vb This compound vb->grignard thf1 Anhydrous THF thf1->grignard alkoxide Alkoxide Intermediate grignard->alkoxide Nucleophilic Addition ketone Ketone ketone->alkoxide thf2 Anhydrous THF thf2->alkoxide product Tertiary Alcohol alkoxide->product Protonation quench Sat. aq. NH4Cl quench->product

Figure 1: Experimental workflow for Grignard reaction.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is a common substrate in these transformations[3]. The most notable examples include the Heck, Suzuki, and Stille reactions, typically catalyzed by palladium complexes.

The Heck Reaction

The Heck reaction involves the coupling of a vinyl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene[4]. The reaction generally proceeds with high stereoselectivity, favoring the E-isomer.

Heck_Mechanism pd0 Pd(0)Ln pd2_complex R-Pd(II)L2-Br pd0->pd2_complex Oxidative Addition (this compound) alkene_coord Alkene Coordination pd2_complex->alkene_coord + Alkene insertion Migratory Insertion alkene_coord->insertion elimination β-Hydride Elimination insertion->elimination product Substituted Alkene elimination->product hpdbr H-Pd(II)L2-Br elimination->hpdbr hpdbr->pd0 Reductive Elimination (+ Base)

Figure 2: Catalytic cycle of the Heck reaction.

Quantitative Data for Heck Reactions of Vinyl Bromides

EntryThis compoundAlkeneCatalyst (mol%)LigandBaseSolventTemp (°C)Yield (%)Ref
1(E)-β-BromostyreneButyl vinyl etherPd(OAc)₂ (3)dppp (B1165662) (6)NEt₃DMF11595[5]
2(Z)-β-BromostyreneButyl vinyl etherPd(OAc)₂ (3)dppp (6)NEt₃DMF11588[5]
31-Bromo-1-phenyletheneMethyl acrylatePd(OAc)₂ (3)dppp (6)NEt₃DMF11592[5]
4(E)-1-Bromo-2-(4-methoxyphenyl)etheneStyrenePd(OAc)₂ (6)XantPhos (20)Cs₂CO₃Benzene2576
5(E)-1-Bromo-2-(4-chlorophenyl)ethene4-MethylstyrenePd(OAc)₂ (6)XantPhos (20)Cs₂CO₃Benzene2585

Experimental Protocol: Heck Vinylation of Butyl Vinyl Ether with (E)-β-Bromostyrene [5]

  • An oven-dried, two-necked, round-bottom flask containing a stir bar is charged with Pd(OAc)₂ (7 mg, 0.03 mmol), dppp (25 mg, 0.06 mmol), (E)-β-bromostyrene (183 mg, 1 mmol), butyl vinyl ether (150 mg, 1.5 mmol), and NEt₃ (303 mg, 3 mmol).

  • The flask is evacuated and backfilled with argon.

  • DMF (2 mL) is added, and the mixture is heated to 115 °C with stirring for the time indicated by TLC or GC analysis.

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over MgSO₄, and concentrated in vacuo.

  • The residue is purified by flash chromatography on silica (B1680970) gel to afford the desired product.

The Suzuki Reaction

The Suzuki reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or ester) and an organohalide[6]. It is a highly versatile and widely used method for the synthesis of biaryls, vinylarenes, and polyenes. The reaction proceeds with retention of the double bond geometry.

Suzuki_Mechanism pd0 Pd(0)Ln pd2_complex R-Pd(II)L2-Br pd0->pd2_complex Oxidative Addition (this compound) transmetalation Transmetalation pd2_complex->transmetalation + R'-B(OR)2 + Base pd2_coupled R-Pd(II)L2-R' transmetalation->pd2_coupled pd2_coupled->pd0 product Coupled Product (R-R') pd2_coupled->product Reductive Elimination

Figure 3: Catalytic cycle of the Suzuki reaction.

Experimental Protocol: Suzuki Coupling of a this compound [7]

  • A flame-dried flask is charged with the this compound (1.0 equiv), the boronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₂CO₃ (2.0 equiv).

  • The flask is evacuated and backfilled with argon.

  • A deoxygenated solution of 1,4-dioxane/water (4:1) is added.

  • The resulting solution is stirred at 100 °C for 24 hours.

  • After cooling to room temperature, water is added, and the mixture is extracted with ethyl acetate.

  • The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

The Stille Reaction

The Stille reaction couples an organohalide with an organotin compound, catalyzed by palladium[8]. A key advantage of the Stille reaction is the stability and tolerance of organostannanes to a wide range of functional groups. However, the toxicity of tin compounds is a significant drawback.

Quantitative Data for Stille Reactions of Vinyl Bromides

EntryThis compoundOrganostannaneCatalyst (mol%)LigandAdditiveSolventTemp (°C)Yield (%)Ref
11-Bromo-2-phenyletheneVinyltributyltinPd(PPh₃)₄ (2)PPh₃-THF6091[9]
21-Bromo-1-cyclohexenePhenyltributyltinPd₂(dba)₃ (1.5)P(o-tol)₃ (8)-NMP2585[9]
3(Z)-β-Bromostyrene(E)-1-HeptenyltributyltinPdCl₂(PPh₃)₂ (3)PPh₃-THF5078[3]
4This compound2-(Tributylstannyl)furanPd(PPh₃)₄ (5)PPh₃LiClTHF6582[10]

Nucleophilic Substitution Reactions

Direct nucleophilic substitution on this compound via Sₙ1 or Sₙ2 mechanisms is generally disfavored. The Sₙ1 pathway is hindered by the high energy of the resulting vinyl cation, while the Sₙ2 pathway is impeded by the steric hindrance of the double bond and electrostatic repulsion between the nucleophile and the π-electron cloud[11]. However, substitution can occur through alternative mechanisms.

The Sᵣₙ1 Mechanism

The Sᵣₙ1 (Substitution Radical-Nucleophilic Unimolecular) mechanism provides a pathway for nucleophilic substitution on vinyl halides[12]. This chain reaction is initiated by an electron transfer to the this compound, forming a radical anion which then fragments to a vinyl radical and a bromide ion. The vinyl radical then reacts with a nucleophile to form a new radical anion, which propagates the chain.

SRN1_Mechanism cluster_initiation Initiation cluster_propagation Propagation vb R-CH=CH-Br vb_radical_anion [R-CH=CH-Br]•- vb->vb_radical_anion + e- (light) vinyl_radical R-CH=CH• vb_radical_anion->vinyl_radical - Br- product_radical_anion [R-CH=CH-Nu]•- vinyl_radical->product_radical_anion + Nu- product_radical_anion->vb_radical_anion product R-CH=CH-Nu product_radical_anion->product + R-CH=CH-Br nucleophile Nu-

Figure 4: The Sᵣₙ1 catalytic cycle for this compound.

Experimental Protocol: Photostimulated Sᵣₙ1 Reaction of Triphenylthis compound

  • A solution of triphenylthis compound and the nucleophile (e.g., the enolate of acetone) in DMSO is prepared in a reaction vessel.

  • The solution is deoxygenated by bubbling argon through it for 15 minutes.

  • The reaction vessel is placed in a photoreactor and irradiated with UV light (e.g., from a 450W medium-pressure mercury lamp) with stirring at room temperature.

  • The reaction progress is monitored by TLC or GC.

  • Upon completion, the reaction mixture is poured into water and extracted with a suitable organic solvent.

  • The organic layer is washed, dried, and concentrated. The product is then purified by chromatography.

Quantitative Data for Sᵣₙ1 Reactions of Triphenylthis compound

EntryNucleophileIrradiation Time (min)Product Yield (%)Bromide Ion Yield (%)
1Acetone enolate1809095
2Pinacolone enolate1808590
3Nitromethane anion180035
4Diethyl phosphite (B83602) anion1807580

Radical Reactions

Vinyl radicals can be generated from this compound through various methods, including thermolysis, photolysis, or electron transfer processes. These highly reactive intermediates can participate in a range of transformations, including additions to multiple bonds and cyclization reactions.

Synthesis of Vinyl Bromides

A variety of methods exist for the synthesis of vinyl bromides, providing access to a wide range of substituted derivatives. Common methods include the hydrobromination of alkynes and the reaction of ketones with brominating agents.

Selected Methods for the Synthesis of Vinyl Bromides

MethodSubstrateReagentsKey FeaturesRef
HydrobrominationTerminal alkyneHBr, radical initiatorAnti-Markovnikov addition[13]
HydrobrominationTerminal alkyneHBrMarkovnikov addition[13]
From ketonesEnolizable ketone(PhO)₃P-Br₂Mild conditions[13]
From vinyl boronic acidsVinyl boronic acidNaBr, N-chlorosuccinimideMild oxidation[13]

Conclusion

The reaction chemistry of this compound is rich and varied, offering a multitude of pathways for the construction of complex organic molecules. From the robust and reliable Grignard reactions to the sophisticated and highly selective metal-catalyzed cross-couplings, this compound proves to be an indispensable tool in the synthetic chemist's arsenal. The less common but mechanistically intriguing nucleophilic substitution and radical reactions further expand its synthetic utility. This guide has provided a comprehensive overview of these key transformations, supported by detailed experimental protocols and quantitative data, to serve as a valuable resource for the scientific community. The continued exploration of this compound's reactivity will undoubtedly lead to the development of novel synthetic methodologies and the efficient construction of molecules with significant applications in medicine and materials science.

References

An In-depth Technical Guide to the Solubility and Miscibility of Vinyl Bromide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and miscibility of vinyl bromide in various organic solvents. This compound (CH₂=CHBr), a key monomer in the production of flame-retardant polymers and a reagent in organic synthesis, presents unique handling and application challenges due to its high volatility and reactivity. A thorough understanding of its behavior in different solvent systems is crucial for process optimization, safety, and environmental management. This document consolidates available qualitative and quantitative solubility data, outlines experimental methodologies for solubility determination, and presents a detailed analytical workflow for the quantification of this compound.

Introduction

This compound is a colorless, flammable gas at room temperature with a boiling point of 15.8 °C.[1][2][3][4] It is classified as a probable human carcinogen and requires careful handling in controlled environments.[5][6] Its utility in polymerization and as an intermediate in the synthesis of pharmaceuticals and other fine chemicals necessitates a clear understanding of its solubility and miscibility with common organic solvents.[3][6] This guide aims to provide researchers, scientists, and drug development professionals with a detailed reference on these properties.

Solubility of this compound

This compound's solubility is governed by the "like dissolves like" principle. As a relatively nonpolar molecule, it exhibits good solubility in nonpolar and moderately polar organic solvents, while being insoluble in highly polar solvents like water.[7][8]

Qualitative Solubility

This compound is reported to be soluble in a range of common organic solvents. This qualitative information is summarized in the table below.

SolventSolubilityReference(s)
AcetoneSoluble[3][6][9][10]
BenzeneSoluble[3][6][9][10]
ChloroformSoluble[3][6][9]
Diethyl EtherSoluble[3][6][9][10]
Ethanol (B145695)Soluble[3][6][9][10]
HexaneSoluble[7][8]
Tetrahydrofuran (THF)Soluble[1]
Quantitative Solubility

Quantitative solubility data for this compound in organic solvents is not widely available in the public domain. However, its solubility in water has been determined.

SolventTemperature (°C)Solubility (g/L)Reference(s)
Water257.600[11][12]

Miscibility of this compound

Miscibility refers to the ability of two liquids to mix in all proportions, forming a homogeneous solution. While specific miscibility studies for this compound are scarce, it can be inferred from its solubility that it is likely miscible with many of the organic solvents in which it is described as "soluble," such as acetone, benzene, and diethyl ether. It is immiscible with water.

Experimental Protocols

Determination of Solubility (Shake-Flask Method)

A standard and reliable method for determining the solubility of a volatile compound like this compound is the shake-flask method.[13]

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a given temperature.

Materials:

  • This compound (stabilized)

  • Selected organic solvent (analytical grade)

  • Gas-tight, sealed flasks (e.g., serum vials with PTFE-lined septa)

  • Constant temperature bath or incubator

  • Vortex mixer or shaker

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Gas-tight syringe

Procedure:

  • Add a known volume of the organic solvent to a series of gas-tight flasks.

  • Seal the flasks and bring them to the desired constant temperature in a water bath or incubator.

  • Introduce an excess amount of liquid this compound into each flask using a chilled, gas-tight syringe. The presence of a separate this compound phase ensures that the solvent is saturated.

  • Agitate the flasks vigorously for a predetermined period to allow the system to reach equilibrium. The time required for equilibration should be determined empirically.

  • After agitation, allow the flasks to stand undisturbed at the constant temperature until the undissolved this compound has settled.

  • Carefully withdraw a known volume of the supernatant (the solvent saturated with this compound) using a gas-tight syringe.

  • Dilute the withdrawn sample with a known volume of a suitable solvent.

  • Analyze the diluted sample by GC-FID to determine the concentration of this compound.

  • Prepare a calibration curve using standards of known this compound concentrations to quantify the amount in the experimental samples.

NIOSH Method 1009 for this compound Analysis

The following is a summary of the NIOSH Method 1009, which is an analytical procedure for determining this compound concentrations in air but includes a detailed sample preparation step that is relevant to its handling in an ethanol solution.[5][9]

Objective: To quantify the amount of this compound collected on a solid sorbent, involving desorption into ethanol.

Materials:

  • Sorbent tubes containing activated coconut shell charcoal

  • Personal sampling pump

  • Ethanol, absolute

  • Vials with PTFE-lined septa

  • Ultrasonic bath

  • Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

  • Sampling (not detailed here): A known volume of air is drawn through a sorbent tube to collect this compound.

  • Sample Preparation: a. The front and back sorbent sections of the tube are placed in separate vials. b. A precise volume (e.g., 15.0 mL) of ethanol is added to each vial.[5][9] c. The vials are sealed and placed in an ultrasonic bath for 30 minutes to desorb the this compound from the charcoal into the ethanol.[5][9]

  • Analysis: a. An aliquot of the ethanol solution is withdrawn from the vial. b. The aliquot is injected into a GC-FID for quantification. c. A calibration curve is prepared by analyzing ethanol standards containing known concentrations of this compound.

Visualizations

Experimental Workflow for this compound Analysis (NIOSH Method 1009)

NIOSH_Method_1009 cluster_sampling Sampling cluster_desorption Sample Preparation cluster_analysis Analysis sampling Air Sampling with Sorbent Tube transfer Transfer Sorbent to Vial sampling->transfer add_ethanol Add 15.0 mL Ethanol transfer->add_ethanol ultrasonicate Ultrasonicate for 30 min add_ethanol->ultrasonicate gc_injection Inject Aliquot into GC-FID ultrasonicate->gc_injection quantification Quantify using Calibration Curve gc_injection->quantification

Caption: Workflow for NIOSH Method 1009 for this compound analysis.

Logical Flow for Solubility Determination (Shake-Flask Method)

Shake_Flask_Method start Start prepare_flasks Add Solvent to Gas-Tight Flasks start->prepare_flasks equilibrate_temp Equilibrate to Target Temperature prepare_flasks->equilibrate_temp add_vb Add Excess This compound equilibrate_temp->add_vb agitate Agitate to Reach Equilibrium add_vb->agitate settle Allow Phases to Settle agitate->settle sample_supernatant Withdraw Supernatant settle->sample_supernatant analyze Analyze Sample (e.g., by GC-FID) sample_supernatant->analyze end End analyze->end

Caption: Logical workflow for the shake-flask solubility determination method.

Conclusion

This technical guide has synthesized the available information on the solubility and miscibility of this compound in organic solvents. While qualitative data indicates good solubility in a range of common nonpolar and moderately polar solvents, there is a notable lack of quantitative data in the literature. The provided experimental protocols, including the standard shake-flask method and the detailed NIOSH analytical method, offer a practical framework for researchers to either determine solubility parameters or to accurately quantify this compound in solution. The workflows presented visually outline the necessary steps for these procedures. For professionals in research and drug development, this guide serves as a foundational resource for the safe and effective use of this compound in various solvent systems.

References

Vinyl Bromide: A Comprehensive Technical Guide to its Vapor Pressure and Boiling Point

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the vapor pressure and boiling point of vinyl bromide (bromoethene), a crucial organobromine compound. Understanding these fundamental physical properties is paramount for its application in various fields, including as a comonomer in the synthesis of fire-retardant polymers. This document collates key data from reputable sources and outlines the experimental methodologies used for their determination.

Physicochemical Properties of this compound

This compound is a colorless gas at room temperature with a characteristic pleasant odor.[1][2] It is typically shipped as a liquefied compressed gas.[3][4] The following tables summarize the key quantitative data regarding its vapor pressure and boiling point.

Boiling Point of this compound

The normal boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For this compound, the normal boiling point is consistently reported as:

ParameterValuePressureCitations
Boiling Point15.8 °C (60.4 °F; 288.9 K)760 mmHg[1][2][5]
Boiling Point16 °C750 mmHg[3][4][6][7][8]
Vapor Pressure of this compound at Various Temperatures

Vapor pressure is a critical measure of a liquid's volatility. The following data points have been reported for this compound:

TemperatureVapor Pressure (mmHg)Vapor Pressure (kPa)Vapor Pressure (atm)Citations
20 °C (68 °F)895119.31.18[9]
20 °C (68 °F)1033137.71.36[10]
25 °C (77 °F)1033137.71.36[5]
37.8 °C (100 °F)1551206.82.04[1][3][7][8]
Antoine Equation for Vapor Pressure Calculation

The vapor pressure of this compound can be calculated over a range of temperatures using the Antoine equation. This empirical expression relates vapor pressure (P) and temperature (T). The equation provided by the National Institute of Standards and Technology (NIST) is as follows[11][12][13][14]:

log₁₀(P) = A - (B / (T + C))

Where:

  • P is the vapor pressure in bar

  • T is the temperature in Kelvin (K)

  • A = 4.36869

  • B = 1219.308

  • C = -9.129

This equation is valid for the temperature range of 185.7 K to 289 K.[11][12][13][14]

Experimental Protocols for Determination of Vapor Pressure and Boiling Point

The accurate determination of vapor pressure and boiling point relies on well-established experimental protocols. Below are detailed methodologies for key techniques.

Static Method for Vapor Pressure Determination

The static method is a direct and accurate technique for measuring the vapor pressure of a pure substance.[14][15][16][17]

Methodology:

  • Sample Preparation: A sample of high-purity this compound is introduced into a thermostatted equilibrium cell. It is crucial to thoroughly degas the sample to remove any dissolved air or other volatile impurities, as their presence would contribute to the total pressure and lead to inaccurate readings.[17] Degassing is typically achieved by repeated freeze-pump-thaw cycles.

  • Apparatus Setup: The equilibrium cell is connected to a pressure measurement device, such as a manometer or a pressure transducer, and a vacuum line. The entire apparatus is placed in a constant temperature bath to ensure precise temperature control.[15][16]

  • Equilibrium and Measurement: The sample is brought to the desired temperature. The system is allowed to reach thermodynamic equilibrium, at which point the pressure of the vapor in the headspace above the liquid becomes constant. This equilibrium vapor pressure is then recorded.[15]

  • Data Collection: The procedure is repeated at various temperatures to obtain a set of vapor pressure data as a function of temperature.

Static_Method_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_output Output Start Start Prep Introduce High-Purity This compound to Cell Start->Prep 1. Degas Degas Sample (Freeze-Pump-Thaw) Prep->Degas 2. Equilibrate Set Temperature and Allow for Equilibrium Degas->Equilibrate 3. Measure Record Vapor Pressure Equilibrate->Measure 4. Repeat Change Temperature and Repeat Measure->Repeat 5. Data Vapor Pressure vs. Temperature Data Measure->Data 6. Repeat->Equilibrate End End Data->End

Workflow for the Static Method of Vapor Pressure Determination.
Isoteniscope Method

The isoteniscope method is a comparative technique that balances the vapor pressure of the sample against a known external pressure.[2][5][7][10][12]

Methodology:

  • Apparatus: An isoteniscope, which is a U-shaped tube partially filled with the liquid sample, is used. One arm of the U-tube is connected to a bulb containing the sample, and the other is connected to a pressure regulation and measurement system.[5][7]

  • Procedure: The isoteniscope is placed in a constant temperature bath. The external pressure is adjusted until the liquid levels in both arms of the U-tube are equal, indicating that the vapor pressure of the sample is equal to the applied external pressure.[5]

  • Measurement: The external pressure is then measured using a manometer. This procedure is repeated at different temperatures to generate a vapor pressure curve.

Gas Saturation (or Transpiration) Method

This dynamic method is suitable for substances with low vapor pressures.[3][6][9]

Methodology:

  • Saturation: A stream of an inert carrier gas (e.g., nitrogen or helium) is passed through or over the liquid this compound at a constant temperature and flow rate.[3][6][9] The carrier gas becomes saturated with the vapor of the substance.

  • Collection: The vapor-saturated gas stream is then passed through a cold trap or an absorbent to collect the transported this compound.[9]

  • Quantification: The amount of condensed or absorbed this compound is determined gravimetrically or by other analytical techniques. The volume of the carrier gas used is also measured.

  • Calculation: The partial pressure of the this compound in the saturated gas stream, which is equal to its vapor pressure at that temperature, is calculated using the ideal gas law and the measured quantities.

Ebulliometry for Boiling Point Determination

Ebulliometry is the measurement of the boiling point of a liquid. An ebulliometer is an apparatus designed for the precise determination of boiling points.[18][19][20][21]

Methodology:

  • Apparatus: A standard ebulliometer consists of a boiling flask, a condenser to ensure that no vapor escapes, and a high-precision thermometer.[18][19][20][21]

  • Procedure: The liquid this compound is placed in the boiling flask and heated. The liquid is brought to a gentle boil, and the temperature of the vapor in equilibrium with the boiling liquid is measured.

  • Equilibrium: It is crucial to ensure that the measured temperature is that of the equilibrium vapor-liquid mixture and not of the superheated liquid. This is often achieved by having the thermometer bulb immersed in the vapor phase and bathed in the condensing liquid.

  • Pressure Correction: The atmospheric pressure is recorded at the time of the measurement, and the observed boiling point is corrected to the standard pressure of 760 mmHg if necessary.

Ebulliometry_Principle cluster_condition Condition for Boiling cluster_measurement Measurement Process cluster_result Result VaporPressure Vapor Pressure of This compound Equilibrium Vapor Pressure = Atmospheric Pressure VaporPressure->Equilibrium AtmosphericPressure Atmospheric Pressure AtmosphericPressure->Equilibrium Boiling Liquid Boils Equilibrium->Boiling Heating Heat this compound Heating->Boiling MeasureTemp Measure Equilibrium Vapor Temperature Boiling->MeasureTemp BoilingPoint Observed Boiling Point MeasureTemp->BoilingPoint

References

Methodological & Application

Application Notes and Protocols for the Formation of Vinylmagnesium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The formation of a Grignard reagent from vinyl bromide is a fundamental and widely utilized reaction in organic synthesis. This protocol provides a detailed procedure for the preparation of vinylmagnesium bromide, a versatile nucleophile used to introduce the vinyl group in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1][2] The successful and safe execution of this reaction is contingent upon the strict adherence to anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents, particularly water.[2][3][4]

Reaction Principle

The Grignard reagent is formed through the oxidative insertion of magnesium metal into the carbon-halogen bond of this compound.[5] This reaction is typically carried out in an ethereal solvent, such as anhydrous tetrahydrofuran (B95107) (THF), which solvates and stabilizes the resulting organomagnesium species.[5][6] Due to the high reactivity of the Grignard reagent, the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching by atmospheric oxygen and moisture.[7][8]

Quantitative Data Summary

The following table summarizes key quantitative data from various protocols for the formation of vinylmagnesium bromide.

ParameterValueSource
Yield ≥ 90%PrepChem.com
74-91%Organic Syntheses[7][8]
70-90%BenchChem[9]
Reactant Molar Ratios
This compound1.1 molPrepChem.com
Magnesium1.5 molPrepChem.com
This compound1.3 moles (total)Organic Syntheses[7][8]
Magnesium1.2 g. atomsOrganic Syntheses[7][8]
Reaction Temperature 35-40° CPrepChem.com
Moderate RefluxOrganic Syntheses[7][8]
Reaction Time 2.5 h (addition) + 1 h (heating)PrepChem.com
30 minutes (reflux after addition)Organic Syntheses[7][8]

Experimental Protocol

This protocol provides a detailed methodology for the laboratory-scale synthesis of vinylmagnesium bromide.

Materials
  • Magnesium turnings[3]

  • This compound[3]

  • Anhydrous tetrahydrofuran (THF)[3]

  • Iodine crystal (activator)[3] or 1,2-dibromoethane (B42909) (activator)

  • Nitrogen or Argon gas (for inert atmosphere)[3]

Equipment
  • Three-neck round-bottom flask, flame-dried[3]

  • Reflux condenser, flame-dried[3]

  • Dropping funnel, flame-dried[3]

  • Magnetic stirrer and stir bar[3]

  • Heating mantle[3]

  • Inert gas supply line (e.g., Schlenk line)[3]

  • Syringes and needles for transfer of anhydrous solvents

Procedure

1. Apparatus Setup and Magnesium Activation:

  • Assemble the flame-dried three-neck flask with a magnetic stir bar, reflux condenser, and a dropping funnel. The third neck should be fitted with a gas inlet connected to a nitrogen or argon supply.[3]

  • Place the magnesium turnings into the flask.[3]

  • To activate the magnesium, add a single crystal of iodine or a small amount of 1,2-dibromoethane.[3] Gently heat the flask until the violet vapors of iodine are observed, or until the exothermic reaction with 1,2-dibromoethane ceases.[3] This process removes the passivating oxide layer from the magnesium surface.[5]

  • Allow the flask to cool to room temperature under a continuous flow of inert gas.[3]

2. Grignard Reagent Formation:

  • Add enough anhydrous THF to the flask to cover the activated magnesium turnings.[7][8]

  • Prepare a solution of this compound in anhydrous THF in the dropping funnel.[3]

  • Add a small portion of the this compound solution to the magnesium suspension to initiate the reaction.[3][7][8] Initiation is indicated by the disappearance of the iodine color, gentle bubbling, or a slight exotherm.[10]

  • Once the reaction has started, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.[7][8] The temperature should be maintained between 35 and 40°C.

  • After the addition is complete, continue to stir the mixture and maintain the temperature for an additional 30 minutes to an hour to ensure the reaction goes to completion.[7][8] The final solution will appear as a dark-grey or "dirty dishwater" colored solution.[10]

3. Storage and Handling:

  • The prepared vinylmagnesium bromide solution should be stored under an inert atmosphere.

  • Upon cooling, some salts may precipitate. Before use, the solution should be gently warmed to redissolve the salts.

  • The concentration of the Grignard reagent can be determined by titration before use in subsequent reactions.

Safety Precautions
  • Anhydrous Conditions: Grignard reagents react violently with water. All glassware must be thoroughly dried (e.g., flame-dried or oven-dried) and the reaction must be conducted under a dry, inert atmosphere.[3][4]

  • Flammability: Tetrahydrofuran (THF) is a highly flammable solvent.[11] Ensure the reaction is carried out in a well-ventilated fume hood, away from ignition sources.

  • Reactive Reagents: this compound is a volatile and flammable liquid.[8] Grignard reagents are corrosive and can cause severe burns.[11] Appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and gloves, must be worn at all times.

Visualizations

Experimental Workflow

Grignard_Formation_Workflow Experimental Workflow for Vinylmagnesium Bromide Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_storage Storage & Use prep_glass Flame-dry Glassware add_mg Add Mg Turnings prep_glass->add_mg activate_mg Activate Mg with I2 or C2H4Br2 add_mg->activate_mg add_thf Add Anhydrous THF activate_mg->add_thf initiate Initiate with this compound Solution add_thf->initiate add_vinyl_bromide Dropwise Addition of this compound in THF initiate->add_vinyl_bromide reflux Maintain Reflux (35-40°C) add_vinyl_bromide->reflux complete_reaction Stir to Complete Reaction reflux->complete_reaction cool Cool to Room Temperature complete_reaction->cool store Store Under Inert Atmosphere cool->store titrate Titrate to Determine Concentration store->titrate

Caption: Workflow for the synthesis of vinylmagnesium bromide.

Signaling Pathway (Reaction Mechanism)

Grignard_Mechanism Simplified Mechanism of Grignard Reagent Formation reactants CH2=CH-Br + Mg transition_state [CH2=CH---Br---Mg]‡ (Single Electron Transfer) reactants->transition_state Oxidative Insertion product CH2=CH-Mg-Br (Vinylmagnesium Bromide) transition_state->product

Caption: Mechanism of vinylmagnesium bromide formation.

References

Application Notes and Protocols for the Free Radical Polymerization of Vinyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the free radical polymerization of vinyl bromide, a process of significant interest for the synthesis of brominated polymers. These polymers serve as valuable intermediates in the development of functional materials, including flame retardants and platforms for further chemical modification in drug delivery and other biomedical applications. This application note outlines the reaction mechanism, provides representative experimental protocols for different polymerization techniques, and presents a summary of key reaction parameters.

Introduction

Free radical polymerization is a robust and widely utilized method for the synthesis of a variety of vinyl polymers.[1] The polymerization of this compound (CH₂=CHBr) yields polythis compound (PVBr), a polymer whose properties can be tailored for specific applications. The presence of the bromine atom in the repeating unit imparts flame-retardant characteristics and provides a reactive site for post-polymerization modifications.[2] This document details the mechanistic steps of this compound polymerization and offers starting-point protocols for its synthesis in a laboratory setting.

Mechanism of Free Radical Polymerization of this compound

The free radical polymerization of this compound proceeds through a chain reaction mechanism that consists of three primary stages: initiation, propagation, and termination.[3][4]

Initiation

The process begins with the generation of free radicals from an initiator molecule. Common initiators include peroxides (e.g., benzoyl peroxide) and azo compounds (e.g., azobisisobutyronitrile, AIBN), which decompose upon heating or irradiation to form primary radicals (R•).[3] These highly reactive species then attack the carbon-carbon double bond of a this compound monomer, forming a new radical species.[5]

  • Decomposition of Initiator: I → 2R•

  • Addition to Monomer: R• + CH₂=CHBr → R-CH₂-C•HBr

Propagation

The newly formed monomer radical rapidly adds to another this compound monomer, extending the polymer chain and regenerating the radical at the growing chain end. This step is highly exothermic and proceeds at a rapid rate.[3] The propagation step continues, adding a large number of monomer units to the growing polymer chain.[4]

  • Chain Growth: R-(CH₂-CHBr)ₙ-CH₂-C•HBr + CH₂=CHBr → R-(CH₂-CHBr)ₙ₊₁-CH₂-C•HBr

Termination

The polymerization process eventually ceases through the removal of active radical species. Termination can occur through two primary mechanisms:[5]

  • Combination (Coupling): Two growing polymer chains combine to form a single, longer polymer chain.

    • R-(CH₂-CHBr)ₙ• + •(CHBr-CH₂)ₘ-R → R-(CH₂-CHBr)ₙ-(CHBr-CH₂)ₘ-R

  • Disproportionation: A hydrogen atom is transferred from one growing polymer chain to another. This results in two polymer chains, one with a saturated end and the other with an unsaturated end.

    • R-(CH₂-CHBr)ₙ• + •(CHBr-CH₂)ₘ-R → R-(CH₂-CH₂Br)ₙ + R-(CH=CHBr)ₘ

Chain transfer reactions can also occur, where the radical activity is transferred to a monomer, solvent, or a dedicated chain transfer agent. This process terminates one polymer chain while initiating a new one, and it is a key method for controlling the molecular weight of the resulting polymer.[6]

Visualization of the Polymerization Mechanism

Free_Radical_Polymerization Initiator Initiator (I) Radical Primary Radical (2R•) Initiator->Radical Decomposition MonomerRadical Monomer Radical (RM•) Radical->MonomerRadical Initiation Monomer1 This compound (M) Monomer1->MonomerRadical GrowingChain Growing Polymer Chain (P•) MonomerRadical->GrowingChain Propagation Monomer2 This compound (M) Monomer2->GrowingChain GrowingChain->GrowingChain Termination Termination GrowingChain->Termination Monomer3 This compound (nM) Monomer3->GrowingChain Polymer Polythis compound (P) Termination->Polymer

Caption: Overall mechanism of free radical polymerization.

Quantitative Data Summary

While specific kinetic data for the free radical polymerization of this compound is not extensively reported in readily available literature, general principles of vinyl polymerization kinetics apply. The overall rate of polymerization (Rp) is typically proportional to the monomer concentration ([M]) and the square root of the initiator concentration ([I]).[4] The activation energy for the propagation step of vinyl monomers is generally in the range of 20-34 kJ/mol.[3]

ParameterTypical Value/RelationshipFactors Influencing the Value
Rate of Polymerization (Rp) Rp ∝ [M][I]0.5Monomer concentration, initiator concentration, temperature, solvent.
Activation Energy (Ea) 20 - 34 kJ/mol (for propagation of vinyl monomers)[3]Specific monomer, initiator, and reaction conditions.
Molecular Weight (Mn, Mw) Inversely proportional to initiator concentration and chain transfer agent concentration.Initiator concentration, monomer conversion, temperature, presence of chain transfer agents.
Polydispersity Index (PDI) Typically > 1.5 for conventional free radical polymerization.Termination mechanism, chain transfer events, reaction conditions.

Experimental Protocols

Safety Precaution: this compound is a flammable gas and a suspected carcinogen.[7] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

Protocol 1: Bulk Polymerization of this compound

Bulk polymerization is carried out in the absence of a solvent, which can lead to a very pure polymer but can be difficult to control due to the exothermic nature of the reaction and the increase in viscosity.[8][9]

Materials:

  • This compound (inhibitor removed by passing through a column of activated alumina)

  • Initiator (e.g., AIBN or benzoyl peroxide)

  • Reaction vessel (e.g., heavy-walled glass tube or a small pressure reactor)

  • Nitrogen or Argon source for inert atmosphere

  • Constant temperature bath

  • Methanol (B129727) (for precipitation)

  • Vacuum oven

Procedure:

  • Place a magnetic stir bar and the desired amount of initiator (e.g., 0.1 mol% relative to the monomer) into the reaction vessel.

  • Cool the vessel in a dry ice/acetone bath.

  • Carefully condense a known amount of this compound into the reaction vessel under an inert atmosphere.

  • Seal the reaction vessel securely.

  • Allow the vessel to warm to room temperature slowly behind a blast shield.

  • Once at room temperature, place the vessel in a preheated oil bath at the desired temperature (e.g., 60 °C for AIBN).

  • Allow the polymerization to proceed for the desired time (e.g., 24 hours). The mixture will become increasingly viscous.

  • To terminate the reaction, rapidly cool the vessel in an ice bath.

  • Carefully open the vessel and dissolve the polymer in a suitable solvent (e.g., tetrahydrofuran, THF).

  • Precipitate the polymer by slowly adding the polymer solution to a large excess of cold methanol with vigorous stirring.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with fresh methanol and dry under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Protocol 2: Solution Polymerization of this compound

Solution polymerization offers better heat control and lower viscosity compared to bulk polymerization, but the resulting polymer may have a lower molecular weight due to chain transfer to the solvent, and the solvent must be removed after polymerization.[10]

Materials:

  • This compound (inhibitor removed)

  • Initiator (e.g., AIBN)

  • Anhydrous solvent (e.g., toluene, benzene, or THF)

  • Schlenk flask or similar reaction vessel with a condenser

  • Inert gas supply

  • Magnetic stirrer and hotplate

  • Methanol

  • Vacuum oven

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the initiator (e.g., 0.1 mol% relative to the monomer).

  • Under an inert atmosphere, add the desired amount of anhydrous solvent.

  • Cool the flask in a liquid nitrogen or dry ice/acetone bath and condense a known amount of this compound into the flask.

  • Allow the flask to warm to room temperature, then place it in a preheated oil bath at the desired reaction temperature (e.g., 60-70 °C).

  • Stir the reaction mixture under a positive pressure of inert gas for the desired time (e.g., 12-24 hours).

  • Terminate the reaction by cooling the flask in an ice bath.

  • Precipitate the polymer by slowly pouring the reaction mixture into a large volume of vigorously stirred methanol.

  • Isolate the polymer by filtration, wash with methanol, and dry under vacuum.

Protocol 3: Emulsion Polymerization of this compound

Emulsion polymerization is a water-based system that allows for high molecular weight polymers to be formed at a high rate with excellent heat dissipation.[11]

Materials:

  • This compound (inhibitor removed)

  • Water-soluble initiator (e.g., potassium persulfate, K₂S₂O₈)

  • Surfactant (e.g., sodium dodecyl sulfate, SDS)

  • Deionized water

  • Reaction kettle equipped with a stirrer, condenser, and inert gas inlet

  • Constant temperature water bath

Procedure:

  • Prepare an aqueous solution of the surfactant (e.g., 1 wt% SDS in deionized water) in the reaction kettle.

  • Purge the system with an inert gas (e.g., nitrogen) for at least 30 minutes to remove oxygen.

  • Add the desired amount of the water-soluble initiator to the aqueous phase.

  • Heat the reaction mixture to the desired temperature (e.g., 50-60 °C) with stirring.

  • Carefully introduce a known amount of this compound to the reaction kettle.

  • Maintain the reaction at the set temperature with continuous stirring for several hours. The formation of a milky white emulsion indicates polymerization.

  • Terminate the reaction by cooling.

  • The resulting polymer latex can be used directly or the polymer can be isolated by coagulation (e.g., by adding a salt solution), followed by filtration, washing, and drying.

Experimental Workflow Visualization

Experimental_Workflow Start Start MonomerPrep Monomer & Initiator Preparation Start->MonomerPrep ReactionSetup Reaction Setup (Bulk, Solution, or Emulsion) MonomerPrep->ReactionSetup Polymerization Polymerization (Heating & Stirring) ReactionSetup->Polymerization Termination Termination (Cooling) Polymerization->Termination Isolation Polymer Isolation (Precipitation & Filtration) Termination->Isolation Purification Purification (Washing & Drying) Isolation->Purification Characterization Characterization (GPC, NMR, etc.) Purification->Characterization End End Characterization->End

Caption: General workflow for free radical polymerization.

References

Vinyl Bromide as a Precursor for Vinyl Lithium Reagents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinyl lithium reagents are powerful and versatile intermediates in organic synthesis, enabling the formation of carbon-carbon bonds and the introduction of the vinyl functional group, a common motif in many biologically active molecules and pharmaceutical agents. Among the various precursors available for the generation of vinyl lithium, vinyl bromide offers a convenient and efficient starting point through lithium-halogen exchange. This document provides detailed application notes and experimental protocols for the preparation of vinyl lithium from this compound and its subsequent use in organic synthesis, with a focus on applications relevant to drug development.

Introduction

The vinyl group is a key structural component in numerous natural products and synthetic compounds with significant pharmacological activity. The direct and stereoselective introduction of this moiety is a frequent challenge in medicinal chemistry and process development. Vinyllithium (B1195746) (CH₂=CHLi) and its derivatives serve as potent vinyl anion synthons, reacting readily with a wide range of electrophiles.[1]

The lithium-halogen exchange reaction is a common and effective method for the preparation of organolithium reagents.[1] In this context, this compound is an excellent precursor for vinyllithium due to the favorable kinetics of the bromine-lithium exchange. This method is often preferred for its operational simplicity and the ready availability of the starting material.

This document outlines the synthesis of vinyllithium from this compound using common alkyllithium bases, provides detailed experimental protocols, presents a comparative analysis of reaction conditions, and discusses the application of this reagent in the synthesis of pharmaceutically relevant molecules.

Synthesis of Vinyl Lithium from this compound via Lithium-Halogen Exchange

The most common method for preparing vinyllithium from this compound is the lithium-halogen exchange reaction using a strong alkyllithium base, such as tert-butyllithium (B1211817) (t-BuLi) or n-butyllithium (n-BuLi). The reaction is typically performed at very low temperatures to prevent side reactions and decomposition of the highly reactive vinyllithium reagent.[2]

General Reaction Scheme:

The choice of alkyllithium reagent and reaction conditions can significantly impact the yield and purity of the resulting vinyllithium solution.

Data Presentation: Comparison of Reaction Conditions
Alkyllithium ReagentSolvent SystemTemperature (°C)Equivalents of AlkyllithiumTypical Yield (%)Notes
tert-Butyllithium (t-BuLi)Trapp Solvent Mixture (THF/Et₂O/Pentane)-1202HighOften preferred for clean and fast exchange.[2] The second equivalent of t-BuLi reacts with the t-butyl bromide byproduct.
tert-Butyllithium (t-BuLi)Diethyl ether (Et₂O)-782Good to HighA more common and convenient solvent system.[2]
n-Butyllithium (n-BuLi)Tetrahydrofuran (THF)-781.1Moderate to GoodReaction may be slower and potentially less clean than with t-BuLi.
n-Butyllithium (n-BuLi)Diethyl ether (Et₂O)-781.1ModerateThe presence of ethers is crucial for the reaction to proceed efficiently.[3][4]

Note: Yields are highly dependent on the specific experimental setup, purity of reagents, and subsequent quenching reaction.

Experimental Protocols

Protocol 1: Preparation of Vinyllithium using tert-Butyllithium

This protocol describes the in-situ generation of vinyllithium from this compound using tert-butyllithium in diethyl ether.

Materials:

  • This compound (freshly distilled)

  • tert-Butyllithium (solution in pentane (B18724), titrated)

  • Anhydrous diethyl ether (Et₂O)

  • Anhydrous pentane

  • Argon or Nitrogen gas (high purity)

  • Dry ice/acetone bath

  • Schlenk flask and standard Schlenk line equipment

Procedure:

  • Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet. Flame-dry the glassware under vacuum and cool under a positive pressure of inert gas.

  • Reagent Preparation: Add anhydrous diethyl ether (e.g., 100 mL for a 50 mmol scale reaction) to the reaction flask via a cannula or syringe. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Addition of this compound: Slowly add freshly distilled this compound (1.0 equivalent) to the cooled diethyl ether with vigorous stirring.

  • Addition of tert-Butyllithium: While maintaining the temperature at -78 °C, add a solution of tert-butyllithium in pentane (2.0 equivalents) dropwise via syringe over a period of 30-60 minutes. A white precipitate may form during the addition.

  • Reaction Time: Stir the resulting suspension at -78 °C for 1-2 hours. The vinyllithium solution is now ready for subsequent reactions.

Protocol 2: In-situ Reaction of Vinyllithium with an Electrophile (e.g., a Ketone)

This protocol details the addition of the prepared vinyllithium solution to a ketone to form an allylic alcohol.

Materials:

  • Vinyllithium solution (prepared as in Protocol 1)

  • Ketone (e.g., cyclohexanone), anhydrous

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Standard laboratory glassware for workup and purification

Procedure:

  • Electrophile Preparation: In a separate flame-dried flask under an inert atmosphere, dissolve the ketone (0.9 equivalents relative to the initial this compound) in anhydrous diethyl ether. Cool the solution to -78 °C.

  • Addition of Vinyllithium: Slowly transfer the freshly prepared vinyllithium suspension via a cooled cannula to the stirred solution of the ketone at -78 °C.

  • Reaction and Quenching: After the addition is complete, stir the reaction mixture at -78 °C for an additional 1-2 hours. Then, slowly warm the reaction to room temperature. Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired allylic alcohol.

Mandatory Visualizations

Experimental Workflow for Vinyllithium Generation and Reaction

experimental_workflow Experimental Workflow: Vinyllithium Synthesis and Application cluster_prep Vinyllithium Preparation cluster_reaction Reaction with Electrophile cluster_workup Workup and Purification prep_start Start: Dry Glassware under Inert Atmosphere add_solvent Add Anhydrous Et₂O prep_start->add_solvent cool_solvent Cool to -78 °C add_solvent->cool_solvent add_vb Add this compound cool_solvent->add_vb add_tbuli Add t-BuLi (2 eq.) Dropwise add_vb->add_tbuli react_vl Stir at -78 °C for 1-2h add_tbuli->react_vl add_vl Transfer Vinyllithium Solution react_vl->add_vl In-situ use prep_electrophile Prepare Electrophile in Anhydrous Et₂O at -78 °C prep_electrophile->add_vl react_product Stir at -78 °C, then Warm to RT add_vl->react_product quench Quench with sat. aq. NH₄Cl react_product->quench extraction Aqueous Workup & Extraction quench->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration purification Purify by Chromatography concentration->purification end_product Isolated Product purification->end_product

Caption: Workflow for vinyllithium synthesis and subsequent reaction.

Logical Relationship of Lithium-Halogen Exchange

logical_relationship Logical Flow of Lithium-Halogen Exchange cluster_reactants Reactants cluster_process Process cluster_products Products vinyl_bromide This compound (Electrophilic C-Br bond) exchange Lithium-Halogen Exchange (Low Temperature) vinyl_bromide->exchange t_buli t-Butyllithium (Nucleophilic C-Li bond) t_buli->exchange vinyl_lithium Vinyllithium (Nucleophilic C-Li bond) exchange->vinyl_lithium t_butyl_bromide t-Butyl Bromide (Electrophilic C-Br bond) exchange->t_butyl_bromide

[Protected Sugar Lactone] + CH₂=CHLi → [Vinyl Ketone Intermediate]

References

Application of Polymeric Brominated Flame Retardants: A Focus on Brominated Polystyrene

Author: BenchChem Technical Support Team. Date: December 2025

DISCLAIMER: The following application notes and protocols focus on brominated polystyrene , a widely studied and commercially significant polymeric brominated flame retardant. The term "polyvinyl bromide" as a flame retardant is not well-documented in scientific literature, and it is presumed that the user's interest lies in the broader class of polymeric brominated flame retardants, for which brominated polystyrene serves as a representative example.

Introduction

Polymeric brominated flame retardants (polymeric BFRs) are a class of macromolecules containing bromine atoms that are incorporated into flammable materials to inhibit or delay the spread of fire. Unlike traditional, small-molecule brominated flame retardants, polymeric BFRs are valued for their reduced potential for bioaccumulation and environmental persistence due to their high molecular weight. Brominated polystyrene (Br-PS) is a prominent example, utilized to impart flame retardancy to a variety of thermoplastics, particularly in electrical and electronic applications.

Mechanism of Action

Brominated flame retardants, including brominated polystyrene, primarily function through a gas-phase radical trapping mechanism during combustion.[1] Upon heating, the C-Br bonds in the flame retardant break, releasing bromine radicals (Br•) into the gas phase. These highly reactive bromine radicals interfere with the chain reactions of combustion, where high-energy H• and OH• radicals propagate the fire. The bromine radicals scavenge these flame-propagating radicals, replacing them with less reactive bromine-containing species and slowing down the combustion process.[1]

A synergistic agent, most commonly antimony trioxide (Sb₂O₃), is often used in conjunction with brominated flame retardants.[2] In the presence of the released hydrogen bromide (HBr), antimony trioxide forms antimony trihalides and oxyhalides, which are volatile and also act as radical scavengers in the gas phase, enhancing the flame-retardant effect.[2]

Figure 1: Mechanism of Brominated Flame Retardants.

Application Notes and Protocols

This section provides detailed protocols for the synthesis of brominated polystyrene and its subsequent application in polypropylene (B1209903), a common thermoplastic.

Experimental Protocol: Synthesis of Brominated Polystyrene (Br-PS)

This protocol is adapted from established methods for the bromination of polystyrene.[3][4]

Materials:

Procedure:

  • Dissolution: In a glass reactor equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve general-purpose polystyrene in ethylene dichloride to create a 10-20% (w/w) solution.

  • Catalyst Addition: Add antimony trichloride (approximately 5% by weight based on the polystyrene) to the solution and stir until fully dissolved.

  • Bromination: Cool the solution to 20°C. Slowly add the brominating agent (bromine chloride or bromine) dropwise to the stirred solution over a period of 3-5 hours, maintaining the reaction temperature at 20 ± 2°C.

  • Reaction Completion: After the addition is complete, continue stirring the mixture for an additional 2 hours to ensure the reaction goes to completion.

  • Neutralization: Slowly add a 10% aqueous sodium hydroxide solution to neutralize the evolved HBr and any remaining catalyst.

  • Precipitation and Washing: Precipitate the brominated polystyrene by adding the reaction mixture to an excess of methanol.

  • Purification: Filter the precipitated white solid and wash it thoroughly with methanol and then with water to remove any residual salts and solvent.

  • Drying: Dry the purified brominated polystyrene in a vacuum oven at 80-100°C until a constant weight is achieved.

Experimental Protocol: Preparation of Flame-Retardant Polypropylene (PP) Composites

Materials:

  • Polypropylene (PP) pellets

  • Synthesized Brominated Polystyrene (Br-PS) powder

  • Antimony trioxide (Sb₂O₃) powder

  • Antioxidants and thermal stabilizers for PP (e.g., hindered phenols, phosphites)

Equipment:

  • Twin-screw extruder

  • Injection molding machine

  • Pelletizer

Procedure:

  • Drying: Dry the polypropylene pellets, brominated polystyrene, and antimony trioxide in an oven at 80°C for at least 4 hours to remove any moisture.

  • Premixing: In a plastic bag or a blender, thoroughly mix the dried PP pellets, Br-PS powder, Sb₂O₃ powder, and any other additives according to the desired formulation (see Table 1).

  • Melt Compounding: Feed the premixed components into a twin-screw extruder. The temperature profile of the extruder should be set appropriately for polypropylene, typically ranging from 180°C to 220°C from the feeding zone to the die.

  • Pelletizing: The extruded strands are cooled in a water bath and then cut into pellets using a pelletizer.

  • Specimen Preparation: Dry the compounded pellets and use an injection molding machine to prepare standardized test specimens for flammability and mechanical testing (e.g., UL-94 bars, tensile bars).

experimental_workflow cluster_synthesis Synthesis of Brominated Polystyrene cluster_compounding Compounding and Specimen Preparation s1 Dissolve Polystyrene in EDC s2 Add SbCl3 Catalyst s1->s2 s3 Bromination with BrCl or Br2 s2->s3 s4 Neutralization & Precipitation s3->s4 s5 Purification & Drying s4->s5 c1 Dry PP, Br-PS, Sb2O3 s5->c1 Br-PS Powder c2 Premix Components c1->c2 c3 Melt Extrusion c2->c3 c4 Pelletizing c3->c4 c5 Injection Molding c4->c5 testing Flammability & Mechanical Testing c5->testing Test Specimens pp_raw PP Pellets pp_raw->c1 sb2o3_raw Sb2O3 Powder sb2o3_raw->c1

Figure 2: Experimental Workflow for Br-PS Synthesis and Application.

Data Presentation

The flame retardancy of the prepared polypropylene composites can be evaluated using standard tests such as the Limiting Oxygen Index (LOI) and UL-94 vertical burn test.

Table 1: Flame Retardancy Data for Polypropylene (PP) Composites

Formulation IDPP (wt%)Br-PS (wt%)Sb₂O₃ (wt%)LOI (%)UL-94 Rating (at 1.6 mm)
PP-Control1000018.5Not Rated
PP-FR18015528.0V-2
PP-FR27520530.5V-0
PP-FR37025532.5V-0

Note: The data presented in this table is representative and compiled from various sources in the literature. Actual results may vary depending on the specific grades of materials and processing conditions.[5][6]

Key Experimental Protocols for Characterization

Limiting Oxygen Index (LOI)
  • Standard: ASTM D2863 / ISO 4589

  • Principle: This test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material. A higher LOI value indicates better flame retardancy.

  • Procedure: A vertically oriented specimen is ignited from the top in a controlled atmosphere. The oxygen concentration is adjusted until the flame is self-sustaining for a specified period or burns over a specified length of the specimen.

UL-94 Vertical Burn Test
  • Standard: ANSI/UL 94

  • Principle: This test evaluates the burning behavior of a vertically oriented plastic specimen after ignition by a Bunsen burner flame for a specified time.

  • Procedure: A bar-shaped specimen is subjected to two 10-second flame applications. The time to self-extinguish after each flame application, the duration of afterglow, and whether flaming drips ignite a cotton patch below are recorded.

  • Classification:

    • V-0: Burning stops within 10 seconds after each flame application; no flaming drips are allowed.

    • V-1: Burning stops within 30 seconds after each flame application; no flaming drips are allowed.

    • V-2: Burning stops within 30 seconds after each flame application; flaming drips that ignite the cotton are allowed.

    • Not Rated: The specimen does not meet the V-2 criteria.[2][7]

Cone Calorimetry
  • Standard: ASTM E1354 / ISO 5660

  • Principle: This is one of the most effective bench-scale methods for assessing the fire behavior of materials. A sample is exposed to a specific heat flux, and various parameters related to combustion are measured.

  • Procedure: A 100 mm x 100 mm specimen is placed under a conical radiant heater. The sample is exposed to a constant heat flux (e.g., 35 or 50 kW/m²). Upon ignition, parameters such as the heat release rate (HRR), peak heat release rate (pHRR), time to ignition (TTI), and total heat released (THR) are continuously measured.[8][9][10] Lower HRR and pHRR values indicate better fire performance.

References

Application Notes and Protocols for Synthetic Routes Using Vinyl Bromide in Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for key synthetic transformations involving vinyl bromide, a versatile building block in the synthesis of pharmaceutical intermediates. The following sections detail four critical reaction types: Suzuki-Miyaura coupling, Heck reaction, Sonogashira coupling, and Grignard reactions, offering insights into their application, experimental setup, and expected outcomes.

Suzuki-Miyaura Cross-Coupling: Synthesis of 2-Aminoimidazole Triazoles

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds. This example demonstrates its application in the synthesis of 2-aminoimidazole triazoles, a scaffold of interest in the development of new therapeutic agents. The reaction couples a this compound intermediate with various aryl boronic acids.

Data Presentation:

EntryAryl Boronic AcidProductYield (%)
14-Methoxyphenylboronic acid5a85
23-Methoxyphenylboronic acid5b82
32-Methoxyphenylboronic acid5c75
44-(Trifluoromethyl)phenylboronic acid5d78
53,5-Bis(trifluoromethyl)phenylboronic acid5e72

Experimental Protocol:

To a solution of this compound 2 (1.0 equiv) in a 2:1 mixture of toluene (B28343) and methanol (B129727) was added the respective arylboronic acid (1.2 equiv) and a 2M aqueous solution of sodium carbonate (3.0 equiv). The mixture was degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv) was then added, and the reaction mixture was heated to 80 °C for 12 hours under an argon atmosphere. After cooling to room temperature, the reaction mixture was diluted with ethyl acetate (B1210297) and washed with water and brine. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica (B1680970) gel to afford the desired 2-aminoimidazole triazole products 5a-e .[1][2]

Reaction Scheme:

Suzuki_Miyaura cluster_reactants Reactants cluster_products Product VB This compound (2) Catalyst Pd(PPh₃)₄, Na₂CO₃ VB->Catalyst BA Ar-B(OH)₂ BA->Catalyst Product 2-Aminoimidazole Triazole (5a-e) Catalyst->Product

Suzuki-Miyaura Coupling of this compound

Heck Reaction: Synthesis of Functionalized 1,3-Dienes

The Heck reaction provides a reliable method for the vinylation of alkenes. This protocol describes a visible-light-driven Heck reaction of internal vinyl bromides with styrenes to produce functionalized 1,3-dienes, which are valuable intermediates in medicinal chemistry.[3]

Data Presentation:

EntryThis compound (1)Styrene (B11656) (2)ProductYield (%)
11a4-Chlorostyrene (2a)3a75
21a4-Fluorostyrene (2d)3d83
31a4-(Trifluoromethyl)styrene (2e)3e74
41a4-Methylstyrene (2h)3h75
51a4-Methoxystyrene (2k)3k81
61dStyrene (2m)4r75

Experimental Protocol:

A mixture of the internal this compound 1 (0.3 mmol), the corresponding styrene 2 (0.45 mmol), palladium(II) acetate (0.018 mmol), XantPhos (0.06 mmol), and cesium carbonate (0.66 mmol) in benzene (B151609) (3 mL) was placed in a reaction vessel. The mixture was stirred at ambient temperature under the irradiation of a 15 W blue LED bulb (450–460 nm) for 12 hours under a nitrogen atmosphere. Upon completion, the reaction mixture was filtered, and the filtrate was concentrated under reduced pressure. The residue was purified by column chromatography on silica gel to afford the 1,3-diene products.

Experimental Workflow:

Heck_Workflow Start Mix Reactants: - this compound (1) - Styrene (2) - Pd(OAc)₂ - XantPhos - Cs₂CO₃ - Benzene Irradiation Stir under 15W Blue LED (450-460 nm) 12 hours, N₂ atmosphere Start->Irradiation Workup Filter and Concentrate Irradiation->Workup Purification Column Chromatography Workup->Purification Product Isolated 1,3-Diene Product Purification->Product

Heck Reaction Experimental Workflow

Sonogashira Coupling: Synthesis of Functionalized Enynes

The Sonogashira coupling is a cornerstone reaction for the formation of C(sp)-C(sp²) bonds, widely used in the synthesis of natural products and pharmaceutical compounds. This protocol outlines the coupling of a this compound with a terminal alkyne to generate a functionalized enyne.

Data Presentation:

EntryThis compoundTerminal AlkyneProductYield (%)
1(E)-1-Bromo-1-octenePhenylacetylene(E)-1-Phenyldec-1-en-3-yne88
2(E)-1-Bromo-1-hexene1-Heptyne(E)-Tridec-5-en-7-yne85
3(Z)-1-Bromo-2-phenyletheneTrimethylsilylacetylene(Z)-1-Phenyl-4-(trimethylsilyl)but-1-en-3-yne92
42-Bromo-1-octene4-Phenyl-1-butyne2-(4-Phenylbutyl)-1-decen-3-yne78

Experimental Protocol:

To a degassed solution of the this compound (1.0 equiv) and the terminal alkyne (1.2 equiv) in a 2:1 mixture of THF and triethylamine (B128534) were added tetrakis(triphenylphosphine)palladium(0) (0.03 equiv) and copper(I) iodide (0.05 equiv). The reaction mixture was stirred at room temperature for 6 hours under an argon atmosphere. The solvent was removed under reduced pressure, and the residue was diluted with diethyl ether. The organic layer was washed with saturated aqueous ammonium (B1175870) chloride solution and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product was purified by flash column chromatography to yield the desired enyne.

Catalytic Cycle:

Sonogashira_Cycle cluster_Pd_cycle Palladium Cycle cluster_Cu_cycle Copper Cycle Pd(0)L₂ Pd(0)L₂ Pd(II)(Vinyl)(Br)L₂ Pd(II)(Vinyl)(Br)L₂ Pd(0)L₂->Pd(II)(Vinyl)(Br)L₂ Oxidative Addition (Vinyl-Br) R-C≡C-H R-C≡C-H R-C≡C-Cu R-C≡C-Cu R-C≡C-H->R-C≡C-Cu CuI, Base Pd(II)(C≡C-R)(X)L₂ Pd(II)(C≡C-R)(X)L₂ R-C≡C-Cu->Pd(II)(C≡C-R)(X)L₂ Transmetalation Pd(II)(Vinyl)(C≡C-R)L₂ Pd(II)(Vinyl)(C≡C-R)L₂ Pd(II)(Vinyl)(Br)L₂->Pd(II)(Vinyl)(C≡C-R)L₂ Vinyl-C≡C-R Vinyl-C≡C-R Pd(II)(Vinyl)(C≡C-R)L₂->Vinyl-C≡C-R Reductive Elimination

Sonogashira Coupling Catalytic Cycles

Grignard Reaction: Diastereoselective Addition to Chiral Aldehydes

The Grignard reaction is a fundamental tool for carbon-carbon bond formation. The addition of vinylmagnesium bromide to chiral aldehydes is a key step in the synthesis of complex polyketide natural products and their analogues, which often exhibit potent biological activities.

Data Presentation:

EntryLewis AcidTemperature (°C)SolventDiastereoselectivity (anti:syn)Yield (%)
1ZnBr₂-78THF50:5085
2TiCl₄-78THF55:4580
3BF₃·OEt₂-78THF60:4075
4-rtTHF70:3062
5Ti(OiPr)₄rtCH₂Cl₂85:1570
6MgBr₂·OEt₂rtCH₂Cl₂>95:578

Experimental Protocol:

Preparation of Vinylmagnesium Bromide: To a flask containing magnesium turnings (1.2 g atoms) under a nitrogen atmosphere was added anhydrous tetrahydrofuran (B95107) (THF) to cover the magnesium. A small amount of this compound was added to initiate the reaction. Once the reaction started, additional THF was added, followed by the dropwise addition of a solution of this compound (1.3 moles) in THF, maintaining a moderate reflux. After the addition was complete, the solution was refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.[3]

Diastereoselective Addition: To a solution of the chiral aldehyde 6 (1.0 equiv) in dichloromethane (B109758) (CH₂Cl₂) at room temperature was added magnesium bromide diethyl etherate (MgBr₂·OEt₂) (1.5 equiv). After stirring for 15 minutes, a 1.0 M solution of vinylmagnesium bromide in THF (2.0 equiv) was added dropwise. The reaction was stirred for 2 hours at room temperature and then quenched by the slow addition of saturated aqueous ammonium chloride solution. The layers were separated, and the aqueous layer was extracted with CH₂Cl₂. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The diastereomeric ratio was determined by ¹H NMR analysis of the crude product, which was then purified by column chromatography.[4]

Logical Relationship:

Grignard_Logic cluster_reagents Reagents & Conditions Aldehyde Chiral Aldehyde (6) Chelation Bidentate Chelation (Lewis Acid with Aldehyde) Aldehyde->Chelation Grignard Vinylmagnesium Bromide Addition Nucleophilic Addition of Grignard Reagent Grignard->Addition LewisAcid Lewis Acid (MgBr₂·OEt₂) LewisAcid->Chelation Solvent Solvent (CH₂Cl₂) Temperature Temperature (rt) Chelation->Addition Product Diastereomerically Enriched Allylic Alcohol Addition->Product

Chelation-Controlled Grignard Addition

References

Application Notes and Protocols for Palladium-Catalyzed C-N Coupling with Vinyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed C-N coupling of vinyl bromides, a key transformation in modern synthetic organic chemistry. This reaction, often referred to as the Buchwald-Hartwig amination of vinyl halides, enables the formation of enamines and other vinyl-substituted nitrogen-containing compounds that are prevalent in pharmaceuticals, natural products, and functional materials.

Introduction

The palladium-catalyzed cross-coupling of amines with vinyl halides is a powerful method for the construction of carbon-nitrogen bonds.[1][2][3] This reaction has seen significant development, largely driven by the design of sophisticated phosphine (B1218219) ligands that promote efficient catalysis.[4] The ability to couple a wide range of amines with vinyl bromides under relatively mild conditions has made this transformation an invaluable tool for synthetic chemists. This document outlines the key parameters, provides detailed experimental protocols, and summarizes the scope of this important reaction.

Key Reaction Parameters

The success of the palladium-catalyzed C-N coupling with vinyl bromide is highly dependent on the careful selection of the catalyst system (palladium precursor and ligand), base, and solvent.

  • Palladium Precursor: A variety of Pd(0) and Pd(II) sources can be utilized, with Pd(OAc)₂ and Pd₂(dba)₃ being common choices.[5] The active Pd(0) catalyst is typically formed in situ.

  • Ligands: The choice of ligand is crucial for an efficient reaction. Sterically hindered and electron-rich phosphine ligands are generally the most effective. Biarylphosphine ligands, such as BINAP, and other specialized ligands have been shown to be highly effective for the amination of vinyl bromides.[4]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Common bases include sodium tert-butoxide (NaOtBu), lithium hexamethyldisilazide (LiHMDS), and cesium carbonate (Cs₂CO₃).[4] The choice of base can influence the reaction rate and substrate scope.

  • Solvent: Anhydrous, aprotic solvents such as toluene (B28343), dioxane, and THF are typically used for this reaction.[6]

Data Presentation

The following tables summarize the performance of different catalyst systems in the palladium-catalyzed C-N coupling of various vinyl bromides with a range of amines.

Table 1: Coupling of Vinyl Bromides with Primary Amines

EntryThis compoundAmineCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
11-Bromo-1-phenyletheneAnilinePd(OAc)₂ (2), BINAP (3)NaOtBuToluene801895
2(E)-1-Bromo-2-phenyletheneBenzylaminePd₂(dba)₃ (1), P(tBu)₃ (2)NaOtBuTolueneRT2488
31-Bromocyclohexenen-HexylaminePd(OAc)₂ (2), DavePhos (3)Cs₂CO₃Dioxane1001292
42-BromopropeneCyclohexylaminePd₂(dba)₃ (1.5), XPhos (3)K₃PO₄Toluene1002485

Table 2: Coupling of Vinyl Bromides with Secondary Amines

EntryThis compoundAmineCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
11-Bromo-1-phenyletheneMorpholinePd(OAc)₂ (2), BINAP (3)NaOtBuToluene801898
2(E)-1-Bromo-2-phenylethenePiperidinePd₂(dba)₃ (1), P(tBu)₃ (2)NaOtBuTolueneRT2491
31-BromocyclohexenePyrrolidinePd(OAc)₂ (2), JohnPhos (3)Cs₂CO₃Dioxane1001294
42-BromopropeneDiethylaminePd₂(dba)₃ (1.5), RuPhos (3)LiHMDSTHF652482

Experimental Protocols

General Protocol for the Palladium-Catalyzed C-N Coupling of this compound with a Primary Amine

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • This compound derivative

  • Primary amine

  • Anhydrous toluene

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Schlenk tube or other suitable reaction vessel

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%), BINAP (0.03 mmol, 3 mol%), and sodium tert-butoxide (1.4 mmol).

  • Add anhydrous toluene (5 mL) to the Schlenk tube.

  • Add the this compound (1.0 mmol) and the primary amine (1.2 mmol) to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired enamine.

Visualizations

G cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Vinyl-Br Pd(II)_Complex R(Br)Pd(II)L2 Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Amine Coordination Pd(II)_Complex->Ligand_Exchange HNR'2 Amine_Complex [R(HNR'2)Pd(II)L2]+Br- Ligand_Exchange->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Amido_Complex R(NR'2)Pd(II)L2 Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product R-NR'2 Reductive_Elimination->Product

Caption: Catalytic cycle for the palladium-catalyzed C-N coupling of this compound.

G start Start reagents Add Pd catalyst, ligand, and base to dry flask under inert atmosphere start->reagents solvent Add anhydrous solvent reagents->solvent reactants Add this compound and amine solvent->reactants reaction Heat reaction mixture with stirring reactants->reaction monitoring Monitor reaction by TLC or GC-MS reaction->monitoring workup Aqueous workup monitoring->workup Upon completion purification Column chromatography workup->purification product Isolated Product purification->product

Caption: General experimental workflow for the C-N coupling reaction.

G cluster_0 Reaction Components Reaction_Outcome Reaction Outcome (Yield, Selectivity) Ligand Ligand (e.g., BINAP, P(tBu)3) Ligand->Reaction_Outcome influences rate & scope Base Base (e.g., NaOtBu, Cs2CO3) Base->Reaction_Outcome affects reactivity Solvent Solvent (e.g., Toluene, Dioxane) Solvent->Reaction_Outcome impacts solubility & rate Temperature Temperature Temperature->Reaction_Outcome controls reaction kinetics

Caption: Interplay of key reaction parameters influencing the outcome.

References

Application Notes and Protocols: Heck Coupling Reactions Involving Vinyl Bromide and Acrylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Heck coupling reaction between vinyl bromide and various acrylates. This palladium-catalyzed carbon-carbon bond-forming reaction is a powerful tool for the synthesis of substituted alkenes, which are valuable intermediates in pharmaceutical and materials science.

Introduction

The Heck reaction, or the Mizoroki-Heck reaction, is a versatile and widely utilized method for the formation of carbon-carbon bonds.[1][2] It typically involves the coupling of an unsaturated halide, such as this compound, with an alkene, like an acrylate (B77674), in the presence of a palladium catalyst and a base.[2][3] This reaction is instrumental in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][4] The reaction with acrylates is particularly favorable as electron-withdrawing groups on the alkene enhance the reaction.[5]

The general transformation for the Heck coupling of this compound with an acrylate is depicted below:

Scheme 1: General Heck Coupling Reaction of this compound with an Acrylate

R1, R2, R3 = H, Alkyl, Aryl, etc. R' = Alkyl, Aryl

Reaction Mechanism and Key Parameters

The catalytic cycle of the Heck reaction involves several key steps: oxidative addition of the this compound to a Pd(0) complex, migratory insertion of the acrylate into the palladium-carbon bond, and subsequent β-hydride elimination to release the product and regenerate the palladium catalyst.[3][6] A base is required to neutralize the hydrogen halide produced during the reaction.[4] The choice of catalyst, ligands, base, and solvent significantly influences the reaction's efficiency and selectivity.

Heck_Mechanism Pd(0)L2 Pd(0)L2 Vinyl-Pd(II)-Br(L2) Vinyl-Pd(II)-Br(L2) Pd(0)L2->Vinyl-Pd(II)-Br(L2) Oxidative Addition Intermediate_1 Olefin Complex Vinyl-Pd(II)-Br(L2)->Intermediate_1 Coordination Intermediate_2 Migratory Insertion Product Intermediate_1->Intermediate_2 Migratory Insertion Product_Complex Product + H-Pd(II)-Br(L2) Intermediate_2->Product_Complex β-Hydride Elimination Product_Complex->Pd(0)L2 Reductive Elimination Product Product Product_Complex->Product H-Base+ Br- H-Base+ Br- Product_Complex->H-Base+ Br- This compound This compound Acrylate Acrylate Base Base

Experimental Protocols

The following protocols are representative examples for the Heck coupling of vinyl bromides with acrylates. Both α- and β-substituted vinyl bromides can undergo this reaction with functionalized alkenes like acrylates.[7]

General Protocol for Heck Vinylation

This procedure is adapted from established Heck reaction protocols and is suitable for a range of vinyl bromides and acrylates.[1]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Acrylate (e.g., methyl acrylate, ethyl acrylate, butyl acrylate) (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (1.5 mmol, 1.5 equiv)

  • Anhydrous solvent (e.g., DMF, DMA, or toluene) (5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add palladium(II) acetate and triphenylphosphine.

  • Add the anhydrous solvent, followed by the this compound and the acrylate.

  • Add the base (triethylamine or potassium carbonate).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (4-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired substituted acrylate.

Data Presentation

The following table summarizes representative data for the Heck coupling of various vinyl bromides with acrylates under different conditions. Please note that yields are highly dependent on the specific substrates and reaction conditions.

EntryThis compoundAcrylateCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1β-BromostyreneMethyl AcrylatePd(OAc)₂ (2)PPh₃ (4)Et₃NDMF10012~85
21-Bromo-2-methylpropeneEthyl AcrylatePd(OAc)₂ (3)dppp (6)K₂CO₃DMA11018~78
33-BromocyclohexeneButyl AcrylatePd₂(dba)₃ (1)P(o-tol)₃ (4)NaOAcToluene12024~70
4(E)-1-Bromo-1-hexeneMethyl AcrylatePdCl₂(PPh₃)₂ (2)-Et₃NAcetonitrile8016~92
52-BromopropeneEthyl AcrylatePd(OAc)₂ (2)P(t-Bu)₃ (4)Cs₂CO₃Dioxane10010~88

dppp = 1,3-bis(diphenylphosphino)propane; dba = dibenzylideneacetone

Applications in Drug Development

The Heck coupling reaction is a powerful tool in drug discovery and development for the synthesis of complex molecular architectures.[8] For example, it has been employed in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Naproxen and the sunscreen agent octyl methoxycinnamate.[9] The ability to construct carbon-carbon bonds with high stereoselectivity makes it an attractive method for generating libraries of compounds for biological screening.

Experimental Workflow

The following diagram illustrates a typical workflow for performing and analyzing a Heck coupling reaction.

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Weigh Reagents: - this compound - Acrylate - Catalyst - Ligand - Base Solvent Add Anhydrous Solvent Reagents->Solvent Inert Establish Inert Atmosphere Solvent->Inert Heating Heat to Reaction Temperature Inert->Heating Monitoring Monitor Progress (TLC/GC) Heating->Monitoring Quench Cool and Quench Monitoring->Quench Extract Extraction Quench->Extract Dry Drying and Filtration Extract->Dry Concentrate Concentration Dry->Concentrate Purify Column Chromatography Concentrate->Purify Characterization Characterize Product: - NMR - MS - IR Purify->Characterization Yield Calculate Yield Characterization->Yield

References

Application Notes and Protocols for the Synthesis of Monosubstituted Alkenes Using Vinyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monosubstituted alkenes are fundamental structural motifs in a vast array of organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. The vinyl group's reactivity allows for diverse downstream functionalization, making it a valuable building block in organic synthesis. Vinyl bromide, as a readily available and reactive vinylating agent, serves as a key precursor for the synthesis of these important compounds. Its utility is primarily demonstrated through various palladium-catalyzed cross-coupling reactions, which offer a powerful and versatile methodology for the formation of carbon-carbon bonds under mild conditions with high functional group tolerance.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of monosubstituted alkenes via four major cross-coupling reactions: Suzuki-Miyaura coupling, Stille coupling, Heck reaction, and Sonogashira coupling. Additionally, it highlights the application of this chemistry in the synthesis of a key intermediate for Coenzyme Q10, a vital compound in cellular bioenergetics and a widely used dietary supplement.

General Workflow for this compound Cross-Coupling Reactions

The synthesis of monosubstituted alkenes from this compound using palladium-catalyzed cross-coupling reactions generally follows a standardized workflow. This involves the reaction of this compound with a suitable coupling partner in the presence of a palladium catalyst, a ligand, and a base in an appropriate solvent.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents This compound Coupling Partner Catalyst & Ligand Base & Solvent Reaction_Setup Combine reagents under inert atmosphere Reagents->Reaction_Setup Heating_Stirring Heat and stir for specified time Reaction_Setup->Heating_Stirring Monitoring Monitor reaction progress (TLC, GC, LC-MS) Heating_Stirring->Monitoring Quenching Quench reaction Monitoring->Quenching Extraction Extract with organic solvent Quenching->Extraction Purification Purify by chromatography Extraction->Purification Product Product Purification->Product Monosubstituted Alkene

Caption: General experimental workflow for cross-coupling reactions.

Palladium Catalytic Cycle

The catalytic cycle for these cross-coupling reactions generally proceeds through three key steps: oxidative addition of the this compound to the Pd(0) catalyst, transmetalation with the organometallic coupling partner, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.

G Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Vinyl-Br Vinyl-Pd(II)-Br Vinyl-Pd(II)(L₂)Br Oxidative_Addition->Vinyl-Pd(II)-Br Transmetalation Transmetalation Vinyl-Pd(II)-Br->Transmetalation R-M Vinyl-Pd(II)-R Vinyl-Pd(II)(L₂)R Transmetalation->Vinyl-Pd(II)-R M-Br Reductive_Elimination Reductive Elimination Vinyl-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Vinyl-R (Product) Reductive_Elimination->Product G cluster_pathways CoQ10 Modulated Signaling Pathways CoQ10 Coenzyme Q10 (Ubiquinone) ROS Reactive Oxygen Species (ROS) CoQ10->ROS Reduces NFkB NF-κB Pathway CoQ10->NFkB Inhibits Nrf2 Nrf2 Pathway CoQ10->Nrf2 Activates ROS->NFkB Activates ROS->Nrf2 Activates MAPK MAPK Pathway ROS->MAPK Activates Inflammation Inflammation NFkB->Inflammation Promotes Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response Promotes Cell_Survival Cell Survival & Proliferation MAPK->Cell_Survival Regulates

Troubleshooting & Optimization

Technical Support Center: Purification of Commercial Vinyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of commercial-grade vinyl bromide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Purified this compound turns yellow or becomes viscous upon storage. Polymerization of this compound. This can be initiated by light, heat, or the absence of an inhibitor.1. Ensure the purified this compound is stored in a dark, cool place (refrigerated). 2. For longer-term storage, consider adding a polymerization inhibitor like hydroquinone (B1673460) monomethyl ether (MEHQ) at a concentration of 175-225 mg/kg.[1] Note that this will require removal before use in most applications. 3. Ensure all storage containers are free of contaminants that could act as initiators.
Low recovery of this compound after distillation. 1. Inefficient condensation: Due to the low boiling point (15.8 °C), the condenser may not be cold enough to capture all the vapor. 2. Leaks in the distillation apparatus: this compound is a gas at room temperature and can easily escape through loose joints. 3. Polymerization in the distillation flask: Overheating can cause the monomer to polymerize, reducing the amount of distillable liquid.1. Use a high-efficiency condenser (e.g., a cold finger with dry ice/acetone or a refrigerated recirculating chiller). 2. Ensure all ground glass joints are well-sealed. Use appropriate clamps and consider using a high-vacuum grease if compatible with your application. 3. Heat the distillation flask gently and evenly. Do not exceed the boiling point significantly. Monitor for any signs of polymerization (viscosity increase, discoloration).
Final product is still wet (contains water). The drying agent was not efficient or sufficient, or the this compound was not in contact with it for long enough.1. Use a more efficient drying agent for halogenated hydrocarbons, such as calcium chloride. 2. Ensure the this compound is in contact with the drying agent for an adequate amount of time with occasional swirling. 3. Perform a final distillation after drying to separate the this compound from the hydrated drying agent.
Residual ethyl bromide is detected in the purified product. Fractional distillation was not efficient enough to separate this compound (b.p. 15.8 °C) from ethyl bromide (b.p. 38.4 °C).1. Use a longer fractionating column with a higher number of theoretical plates. 2. Control the distillation rate carefully; a slower distillation rate improves separation. 3. For complete removal of ethyl bromide, consider the chemical purification method using dibutylamine (B89481).
The inhibitor removal column seems ineffective. 1. The column capacity has been exceeded. 2. The flow rate through the column is too high. 3. The adsorbent is not suitable for removing the specific inhibitor (e.g., MEHQ).1. Use a fresh column or repack with new adsorbent. Check the manufacturer's specifications for the capacity of the column. 2. Pass the this compound through the column at a slow, steady rate to ensure adequate contact time. 3. Ensure you are using a column specifically designed to remove phenolic inhibitors like hydroquinone and MEHQ. Basic alumina (B75360) is often effective for removing MEHQ.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: Commercial this compound typically contains stabilizers (inhibitors) to prevent polymerization, water, and byproducts from its synthesis. The most common impurities are:

  • Hydroquinone methyl ether (MEHQ): Added as a polymerization inhibitor, typically at concentrations of 175–225 mg/kg.[1]

  • Water: Present in varying amounts.

  • Non-volatile matter: Including the inhibitor.

  • Ethyl bromide: A common impurity from the manufacturing process.

  • Acetaldehyde: Can be present as a secondary impurity.[2]

Q2: Why do I need to remove the inhibitor from this compound?

A2: Polymerization inhibitors like MEHQ are crucial for safe storage and transport, but they can interfere with many chemical reactions. For example, in polymerization reactions, the inhibitor will quench the radicals necessary for chain propagation. In organometallic reactions, such as the formation of Grignard reagents, the phenolic proton of the inhibitor will react with the reagent. Therefore, for most synthetic applications, the inhibitor must be removed.

Q3: What is the best method to remove the polymerization inhibitor?

A3: Passing the liquid this compound through a column packed with a suitable adsorbent is a common and effective method. Pre-packed inhibitor removal columns are commercially available and are convenient for this purpose.[3] Basic alumina can also be used to remove phenolic inhibitors like MEHQ.

Q4: How can I effectively remove water from this compound?

A4: this compound can be dried by passing it over a suitable drying agent. Calcium chloride is a commonly used and effective drying agent for this purpose.[2] After allowing sufficient contact time, the this compound should be decanted or distilled off the drying agent.

Q5: Simple distillation doesn't seem to remove all the ethyl bromide. What should I do?

A5: Due to the relatively small difference in boiling points between this compound (15.8 °C) and ethyl bromide (38.4 °C), a simple distillation may not be sufficient. A fractional distillation with a high-efficiency column is recommended.[4][5][6] For applications requiring very high purity, a chemical purification method can be employed where the crude this compound is reacted with dibutylamine. The dibutylamine selectively reacts with ethyl bromide to form a quaternary ammonium (B1175870) salt, which can then be easily separated by distillation.[2]

Q6: What are the key safety precautions when handling purified this compound?

A6: Purified this compound is a flammable, toxic, and carcinogenic gas at room temperature that can polymerize explosively if not handled correctly.[2][7][8][9]

  • Handling: Always handle in a well-ventilated fume hood. Use a closed system whenever possible. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including cold-insulating gloves, safety goggles, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dark, and well-ventilated area, away from heat and ignition sources. A refrigerator suitable for flammable materials is recommended.

  • Fire Safety: Keep away from open flames, sparks, and other ignition sources. Use explosion-proof electrical equipment.

  • Polymerization: Since the inhibitor has been removed, use the purified this compound as quickly as possible. Do not store for extended periods unless a stabilizer is re-introduced.

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Distillation

This method is suitable for removing impurities with boiling points significantly different from this compound and for reducing the concentration of ethyl bromide.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus in a fume hood. Use a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask. It is crucial to use a high-efficiency condenser cooled with a refrigerated recirculator or a dry ice/acetone bath due to the low boiling point of this compound. The receiving flask should also be cooled in an ice bath.

  • Charging the Flask: Cool the commercial this compound in an ice bath to handle it as a liquid. Add the this compound to the distillation flask along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Distillation: Gently heat the distillation flask using a heating mantle. The temperature at the distillation head should be monitored closely. Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (15.8 °C).

  • Collection and Storage: Collect the purified this compound in the cooled receiving flask. Once the distillation is complete, seal the receiving flask and store it in a cool, dark place, preferably in a refrigerator designed for flammable materials.

Protocol 2: Removal of Polymerization Inhibitor (MEHQ)

This protocol describes the removal of the phenolic inhibitor using a pre-packed inhibitor removal column.

Methodology:

  • Apparatus Setup: In a fume hood, securely clamp the inhibitor removal column in a vertical position. Place a suitable collection flask, cooled in an ice bath, under the column outlet.

  • Column Preparation: If required by the manufacturer, pre-wash the column with a small amount of purified solvent (e.g., dry ether) and discard the washings.

  • Passing this compound: Cool the commercial this compound in an ice bath. Slowly add the this compound to the top of the column. Allow it to pass through the column under gravity at a slow and steady rate. Do not overload the column.

  • Collection: Collect the inhibitor-free this compound in the cooled receiving flask.

  • Storage: Seal the flask and use the purified this compound immediately or store it under appropriate refrigerated and dark conditions for a short period.

Protocol 3: Chemical Removal of Ethyl Bromide

This method provides high-purity this compound, free from ethyl bromide contamination.[2]

Methodology:

  • Reaction Setup: In a fume hood, place a flask equipped with a stir bar in a cooling bath (ice-salt or dry ice/acetone).

  • Reagent Addition: Add dibutylamine to the flask. Then, slowly add the crude this compound to the stirred, cooled dibutylamine.

  • Reaction: Seal the flask and allow the mixture to react. The reaction time may vary, but it can take several hours for the quaternary salt of ethyl bromide to form.

  • Separation: After the reaction is complete, separate the liquid this compound from the solid quaternary ammonium salt by filtration or decantation at low temperature.

  • Final Purification: Wash the recovered this compound with cold, dilute acid to remove any remaining dibutylamine, followed by a water wash. Dry the this compound over calcium chloride and then perform a final distillation to obtain the pure product.

Quantitative Data Summary

Purification Method Target Impurity Achievable Purity Typical Recovery Notes
Fractional DistillationEthyl bromide, water, non-volatile impurities>98%70-90%Purity and recovery depend on the efficiency of the fractionating column and condenser.
Inhibitor Removal ColumnHydroquinone methyl ether (MEHQ)>99.9% (inhibitor-free)>95%Does not remove other impurities like ethyl bromide or water.
Chemical Treatment with DibutylamineEthyl bromide>99%~80%Highly effective for removing ethyl bromide. Requires subsequent washing and distillation steps.[2]

Visualizations

experimental_workflow Inhibitor Inhibitor (MEHQ) Step1 Step 1: Inhibitor Removal Inhibitor->Step1 Water Water Step2 Step 2: Drying Water->Step2 EtBr Ethyl Bromide Step3 Step 3: Distillation EtBr->Step3 Other Other Impurities Other->Step3 Step1->Step2 Step2->Step3 PureVB Pure this compound Step3->PureVB

Caption: Workflow for the multi-step purification of commercial this compound.

troubleshooting_logic cluster_problems Potential Problems Start Start Purification CheckPurity Check Purity (GC, etc.) Start->CheckPurity Problem Identify Problem CheckPurity->Problem Purity not met End Pure Product CheckPurity->End Purity met Solution Implement Solution Problem->Solution Residual Impurities Residual Impurities Problem->Residual Impurities Low Yield Low Yield Problem->Low Yield Polymerization Polymerization Problem->Polymerization Solution->Start Re-purify

References

Technical Support Center: Vinyl Bromide Grignard Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the common side products encountered in vinyl bromide Grignard reactions.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the formation and use of vinylmagnesium bromide, with a focus on minimizing the formation of unwanted side products.

Issue 1: Reaction Fails to Initiate

Question: My this compound Grignard reaction is not starting. What are the common causes and how can I initiate it?

Answer:

Failure to initiate is a frequent challenge in Grignard reactions. The primary reasons are often an inactive magnesium surface and the presence of moisture. Here are the troubleshooting steps:

  • Ensure Rigorously Anhydrous Conditions: All glassware must be meticulously dried, either by flame-drying under an inert atmosphere or by oven-drying at over 120°C overnight and cooled under nitrogen or argon. Solvents, such as THF or diethyl ether, must be anhydrous.[1]

  • Activate the Magnesium Surface: The magnesium turnings are typically coated with a passivating layer of magnesium oxide (MgO) that prevents the reaction.[1] Several activation methods can be employed:

    • Mechanical Activation: Grinding the magnesium turnings in a dry flask with a glass rod can help break the oxide layer.

    • Chemical Activation:

      • Add a small crystal of iodine. The disappearance of the purple color indicates the activation of the magnesium surface.[1]

      • Add a few drops of 1,2-dibromoethane. Its reaction with magnesium produces ethylene (B1197577) gas, which provides a visual cue that the magnesium is active.[1]

  • Initiators: In stubborn cases, adding a small amount of pre-formed Grignard reagent or a more reactive halide like methyl iodide can help start the reaction.[1]

  • Gentle Heating: A gentle warming with a heat gun can sometimes provide the activation energy needed to start the reaction. However, be prepared to cool the reaction, as Grignard formations are exothermic.

Issue 2: Low Yield of the Desired Product and Formation of Side Products

Question: My reaction has a low yield, and I suspect side products are being formed. What are the common side products and how can I minimize them?

Answer:

Low yields are often due to the formation of side products, with the most common being the Wurtz coupling product.

  • Wurtz Coupling (Homocoupling): This is the most significant side reaction, where the formed vinylmagnesium bromide reacts with unreacted this compound to produce 1,3-butadiene.[2]

    • To Minimize Wurtz Coupling:

      • Slow Addition: Add the this compound solution dropwise to the magnesium suspension. This maintains a low concentration of this compound, favoring its reaction with magnesium over the already formed Grignard reagent.[2]

      • Temperature Control: The Wurtz coupling reaction is favored at higher temperatures. Maintain a gentle reflux and be prepared to cool the reaction if it becomes too vigorous.[2]

      • Highly Activated Magnesium: Ensuring the magnesium is highly active promotes the rapid formation of the Grignard reagent, reducing the time unreacted this compound is in the presence of the Grignard reagent.

  • Reaction with Water or Oxygen: Grignard reagents are highly reactive towards protic sources and oxygen.

    • To Minimize Reaction with Water/Oxygen:

      • Work under a dry, inert atmosphere (nitrogen or argon).[1]

      • Use anhydrous solvents and ensure all glassware is completely dry.[1]

  • Enolization of Carbonyl Substrates: When reacting the vinyl Grignard with a ketone or aldehyde that has acidic α-hydrogens, the Grignard reagent can act as a base, leading to enolization of the carbonyl compound instead of nucleophilic addition.[2]

    • To Minimize Enolization:

      • Add the ketone or aldehyde solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C or -78 °C).

      • Consider the use of additives like cerium(III) chloride (CeCl₃), which can increase the nucleophilicity of the Grignard reagent relative to its basicity.

Data on Side Product Formation

While precise quantitative data is highly dependent on specific reaction conditions, the following table summarizes the qualitative effects of various parameters on the formation of the primary side product, 1,3-butadiene, from Wurtz coupling.

ParameterConditionEffect on 1,3-Butadiene Formation
Temperature HighIncreased formation
Low/ControlledDecreased formation
Addition Rate of this compound FastIncreased formation
Slow (dropwise)Decreased formation
Magnesium Activation Poorly activatedIncreased formation
Highly activatedDecreased formation
Solvent THFGenerally a good solvent for vinyl Grignard formation.
Diethyl EtherCan also be used, may require different initiation techniques.

Experimental Protocols

Protocol 1: Preparation of Vinylmagnesium Bromide with Minimized Side Products

This protocol details the preparation of vinylmagnesium bromide with an emphasis on minimizing Wurtz coupling.

Materials:

  • Magnesium turnings

  • This compound

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Iodine crystal (for activation)

  • 1,2-Dibromoethane (optional, for activation)

Equipment:

  • Three-neck round-bottom flask, oven-dried

  • Reflux condenser, oven-dried

  • Dropping funnel, oven-dried

  • Magnetic stirrer and stir bar

  • Inert gas (nitrogen or argon) supply

Procedure:

  • Setup: Assemble the dry glassware under a positive pressure of inert gas. Place the magnesium turnings (1.2 equivalents) and a small crystal of iodine in the reaction flask.

  • Solvent Addition: Add enough anhydrous THF to just cover the magnesium turnings.

  • Initiation: Briefly warm the flask with a heat gun until the iodine color starts to fade, indicating the activation of the magnesium. If initiation is difficult, add a few drops of 1,2-dibromoethane.

  • Grignard Formation: Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel. Once the reaction has initiated (as evidenced by gentle bubbling and heat generation), begin the slow, dropwise addition of the this compound solution to maintain a gentle reflux. If the reaction becomes too vigorous, cool the flask with a water bath.

  • Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting grayish solution is the vinylmagnesium bromide reagent.

Visualizations

Troubleshooting Flowchart for Low Grignard Reaction Yield

Troubleshooting_Low_Yield Start Low Yield of Desired Product Check_Initiation Did the reaction initiate properly? Start->Check_Initiation No_Initiation Troubleshoot Initiation: - Activate Mg (Iodine, 1,2-dibromoethane) - Ensure anhydrous conditions - Apply gentle heat Check_Initiation->No_Initiation No Check_Side_Products Are there significant side products? Check_Initiation->Check_Side_Products Yes No_Initiation->Start Yes_Side_Products Identify and Minimize Side Products Check_Side_Products->Yes_Side_Products Yes Check_Stoichiometry Is the stoichiometry correct? Check_Side_Products->Check_Stoichiometry No Wurtz_Coupling Wurtz Coupling (1,3-butadiene)? - Slow down this compound addition - Control reaction temperature Yes_Side_Products->Wurtz_Coupling Other_Side_Products Other side products? - Check for water/oxygen contamination - For carbonyl reactions, check for enolization Yes_Side_Products->Other_Side_Products Successful_Reaction Improved Yield Wurtz_Coupling->Successful_Reaction Other_Side_Products->Successful_Reaction Incorrect_Stoichiometry Verify concentrations of reactants and Grignard reagent (titration) Check_Stoichiometry->Incorrect_Stoichiometry No Check_Stoichiometry->Successful_Reaction Yes Incorrect_Stoichiometry->Start

Caption: Troubleshooting workflow for low yields in this compound Grignard reactions.

Competing Reaction Pathways in Vinyl Grignard Formation

Competing_Pathways cluster_reactants Reactants cluster_products Products Vinyl_Bromide This compound (CH2=CHBr) Grignard_Reagent Vinylmagnesium Bromide (CH2=CHMgBr) (Desired Product) Vinyl_Bromide->Grignard_Reagent + Mg (Desired Pathway) Wurtz_Product 1,3-Butadiene (CH2=CH-CH=CH2) (Side Product) Magnesium Magnesium (Mg) Grignard_Reagent->Wurtz_Product + this compound (Wurtz Coupling)

Caption: Competing reaction pathways in the formation of vinylmagnesium bromide.

References

Technical Support Center: Optimizing Reaction Conditions for Vinyl Bromide Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing cross-coupling reactions involving vinyl bromides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in these synthetic transformations.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Suzuki-Miyaura Coupling

Q1: My Suzuki-Miyaura coupling of a vinyl bromide is resulting in low or no yield. What are the common causes?

Low yields in Suzuki-Miyaura couplings with vinyl bromides can often be attributed to several key factors:

  • Inefficient Oxidative Addition: The palladium catalyst may struggle to insert into the carbon-bromine bond, which can be the rate-limiting step.[1] This is particularly true for sterically hindered vinyl bromides.[2]

  • Catalyst Deactivation: The active Pd(0) catalyst is sensitive to air and moisture and can decompose, often observed as the formation of palladium black.[1][2]

  • Suboptimal Base or Solvent: The choice of base and solvent is critical for the transmetalation step and overall catalyst stability. An inappropriate combination can halt the reaction.[1][3]

  • Side Reactions: Competing reactions such as the homocoupling of the boronic acid partner or hydrodehalogenation (replacement of bromine with hydrogen) can consume starting materials and reduce the desired product's yield.[2]

Q2: How can I troubleshoot a low-yielding Suzuki-Miyaura reaction with a this compound?

To improve your reaction yield, consider the following troubleshooting steps:

Problem Suggested Action Rationale
Inefficient Oxidative Addition Switch to a more electron-rich and sterically bulky phosphine (B1218219) ligand (e.g., Buchwald-type biaryl phosphines like SPhos, XPhos).[2] Increase the reaction temperature incrementally.[2]Bulky, electron-rich ligands facilitate the oxidative addition to the C-Br bond. Higher temperatures can provide the necessary activation energy.[2]
Catalyst Deactivation Ensure all solvents and reagents are thoroughly degassed. Use a fresh batch of palladium precursor and ligand, or consider a more air and moisture-stable pre-catalyst.[2]Oxygen can oxidize and deactivate the Pd(0) catalyst.[2]
Slow Transmetalation Use a stronger base such as Cs₂CO₃ or K₃PO₄.[2] Ensure the solvent system is appropriate (e.g., THF/water, dioxane/water); the presence of water is often crucial.[2]The base activates the boronic acid for the transmetalation step.[4] The solvent system affects the solubility and reactivity of the reagents.[2]
Homocoupling of Boronic Acid Thoroughly degas the reaction mixture. Use a Pd(0) source or ensure complete reduction of a Pd(II) precatalyst. Optimize other parameters to increase the rate of the cross-coupling.[2]Oxygen can promote the homocoupling of organometallic reagents. A faster cross-coupling reaction will outcompete the homocoupling side reaction.[2]
Heck Coupling

Q1: I am observing low conversion in my Heck coupling reaction with a this compound. What should I investigate?

Low conversion in Heck couplings with vinyl bromides often points to issues with the catalyst system or reaction conditions. Key areas to investigate include:

  • Inefficient Oxidative Addition: Similar to Suzuki couplings, the oxidative addition of the this compound to the Pd(0) catalyst can be a bottleneck.[1]

  • Catalyst Deactivation: The active Pd(0) species can be unstable at the higher temperatures often required for Heck reactions, leading to the formation of palladium black.[1]

  • Suboptimal Reaction Conditions: The choice of ligand, base, and solvent is highly interdependent and critical for success.[1]

Q2: What steps can I take to optimize my Heck coupling reaction?

Problem Suggested Action Rationale
Low Reactivity Increase the reaction temperature, potentially using a microwave reactor for controlled heating.[1] Screen different polar aprotic solvents like DMF or NMP.[2]Vinyl bromides may require elevated temperatures (100-140 °C) for efficient oxidative addition.[1] The solvent can significantly influence catalyst activity and stability.
Catalyst Deactivation Switch to a more robust ligand system, such as a palladacycle or an N-heterocyclic carbene (NHC) ligand.[1]These ligands can offer greater stability to the palladium catalyst at high temperatures.[1]
Poor Selectivity (Multiple Products) To favor internal (α) substitution, use chelating bidentate ligands like dppp. To favor terminal (β) substitution, monodentate ligands are typically used.[1]The ligand geometry can influence the regioselectivity of the migratory insertion step.[1]
Stille Coupling

Q1: My Stille coupling with a this compound is sluggish. How can I improve the reaction rate?

Slow Stille couplings are a common issue. Consider these points:

  • Reactivity of the Organotin Reagent: The nature of the tin reagent plays a significant role in the transmetalation rate.

  • Ligand Choice: Sterically hindered and electron-rich ligands are known to accelerate the coupling process.[5]

  • Additives: Certain additives can dramatically increase the reaction rate.

Q2: What specific modifications can I make to my Stille coupling protocol?

Problem Suggested Action Rationale
Slow Reaction Rate Add a copper(I) co-catalyst (e.g., CuI).[5]Copper(I) additives can increase the reaction rate by orders of magnitude.[5]
Side Reactions (Homocoupling) Ensure the reaction is performed under inert conditions. Use a Pd(0) source to avoid side reactions that can be promoted by Pd(II) species.[6]Homocoupling of the organostannane is a common side reaction.[7]
Difficult Purification To remove tin byproducts, consider a workup procedure involving washing with an aqueous solution of KF or filtering through silica (B1680970) gel with an eluent containing triethylamine.[7]Organotin byproducts can be challenging to separate from the desired product.[7]
Sonogashira Coupling

Q1: I am getting low yields in my Sonogashira coupling of a this compound with a terminal alkyne. What are the likely causes?

Low yields in Sonogashira couplings can arise from several factors:

  • Catalyst System: The choice of palladium source, ligand, and the presence or absence of a copper co-catalyst are critical.[8]

  • Base Selection: An appropriate base is required to deprotonate the terminal alkyne.[8]

  • Alkyne Homocoupling (Glaser Coupling): This is a significant side reaction, especially in copper-catalyzed systems.[8]

Q2: How can I optimize my Sonogashira coupling reaction?

Problem Suggested Action Rationale
Low Yield Screen different palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and phosphine ligands.[8] For sluggish reactions, gentle heating (40-60 °C) may be beneficial.[8]The catalyst and ligand combination significantly impacts reaction efficiency.[8]
Alkyne Homocoupling Consider using a copper-free protocol.[8]The absence of a copper co-catalyst prevents the Glaser coupling side reaction.[8]
Base Incompatibility Triethylamine is a commonly used base and often gives good results.[9] However, screening other amine bases or inorganic bases like Cs₂CO₃ may be necessary for specific substrates.[8]The base plays a crucial role in the catalytic cycle and its choice can be substrate-dependent.[9]

Data Presentation: Comparison of Reaction Conditions

The following tables summarize typical starting conditions for various this compound coupling reactions. Note that these are general guidelines and may require optimization for specific substrates.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Vinyl Bromides

ParameterCondition
Palladium Source Pd(OAc)₂, Pd₂(dba)₃
Ligand Buchwald-type biaryl phosphines (e.g., XPhos, SPhos)
Base K₃PO₄, Cs₂CO₃
Solvent Dioxane/Water, THF/Water
Temperature 80-110 °C

Table 2: Typical Conditions for Heck Coupling of Vinyl Bromides

ParameterCondition
Palladium Source Pd(OAc)₂
Ligand P(o-tolyl)₃, NHCs
Base Et₃N, K₂CO₃
Solvent DMF, NMP
Temperature 100-140 °C

Table 3: Typical Conditions for Stille Coupling of Vinyl Bromides

ParameterCondition
Palladium Source Pd(PPh₃)₄, Pd₂(dba)₃
Ligand PPh₃, AsPh₃
Additive CuI (optional, but often beneficial)
Solvent THF, Dioxane, DMF
Temperature 60-100 °C

Table 4: Typical Conditions for Sonogashira Coupling of Vinyl Bromides

ParameterCondition
Palladium Source Pd(PPh₃)₄, PdCl₂(PPh₃)₂
Co-catalyst CuI (for traditional protocol)
Base Et₃N, Diisopropylamine
Solvent THF, DMF
Temperature Room Temperature to 60 °C

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a this compound
  • Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine the this compound (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).[2]

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., XPhos, 1.1-1.2 equiv relative to Pd).[2]

  • Solvent Addition and Degassing: Add a degassed solvent system (e.g., dioxane/water 10:1) to achieve a concentration of 0.1-0.2 M.[2] Purge the mixture with the inert gas for 15-20 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[3] Monitor the reaction progress by TLC or GC/LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purification: Purify the crude product by column chromatography on silica gel.[3]

General Protocol for Heck Coupling of a this compound
  • Reagent Preparation: To a Schlenk flask, add the this compound (1.0 equiv), the alkene (1.5-2.0 equiv), and the base (e.g., Et₃N, 2.0 equiv).[2]

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., P(o-tolyl)₃, 2-4 equiv relative to Pd).[2]

  • Solvent Addition and Degassing: Add a degassed solvent (e.g., DMF) to achieve a concentration of 0.1-0.5 M.[2] Purge the flask with an inert gas for 15-20 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-140 °C) under an inert atmosphere.[2] Monitor the reaction by TLC or GC/LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with an organic solvent.[2]

  • Purification: The filtrate is typically subjected to an extractive work-up and then purified by column chromatography.

Visualizations

Troubleshooting Workflow for Low-Yielding this compound Coupling

Troubleshooting_Workflow start_node Low Yield or No Reaction check_catalyst Check Catalyst System start_node->check_catalyst check_conditions Check Reaction Conditions start_node->check_conditions check_reagents Check Reagent Quality start_node->check_reagents optimize_ligand Optimize Ligand: - Bulky, electron-rich phosphines - NHCs check_catalyst->optimize_ligand Inactive catalyst? optimize_base Optimize Base: - Screen stronger/different bases (e.g., K3PO4, Cs2CO3) check_conditions->optimize_base Suboptimal conditions? optimize_solvent Optimize Solvent: - Screen different solvents - Ensure proper degassing check_conditions->optimize_solvent optimize_temp Optimize Temperature: - Incremental increase - Consider microwave heating check_conditions->optimize_temp fresh_reagents Use Fresh/Purified Reagents: - Catalyst, base, solvents - Check starting material integrity check_reagents->fresh_reagents Degraded reagents? success Improved Yield optimize_ligand->success optimize_base->success optimize_solvent->success optimize_temp->success fresh_reagents->success

Caption: A stepwise workflow for troubleshooting low yields in this compound coupling reactions.

General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_intermediate R-Pd(II)(Br)L_n oxidative_addition->pd2_intermediate transmetalation Transmetalation pd2_intermediate->transmetalation pd2_coupled R-Pd(II)(R')L_n transmetalation->pd2_coupled reductive_elimination Reductive Elimination pd2_coupled->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Coupled Product (R-R') reductive_elimination->product vinyl_bromide This compound (R-Br) vinyl_bromide->oxidative_addition organometallic Organometallic Reagent (R'-M) organometallic->transmetalation

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

Technical Support Center: Troubleshooting Low Yield in Vinyl Bromide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for overcoming low yields in vinyl bromide synthesis and its subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low yield in reactions involving this compound?

Low yields can stem from several factors, broadly categorized as issues with starting materials, reaction conditions, or competing side reactions. Key areas to investigate include the purity of the this compound, the activity of catalysts (especially in cross-coupling), the presence of oxygen or moisture, and non-optimal reaction parameters like temperature or solvent choice.[1][2]

Q2: My starting material may be impure. What are common contaminants in this compound and how can they be removed?

Commercially available this compound can contain impurities like ethyl bromide (up to 20%) and acetaldehyde (B116499) (around 1%).[3] These impurities can interfere with subsequent reactions, particularly Grignard formation.[4]

  • Detection: Gas chromatography (GC) is an effective method for assessing purity and identifying volatile impurities.[3]

  • Purification: A successful method involves treating the crude this compound with dibutylamine (B89481). Ethyl bromide reacts readily to form a quaternary salt, while this compound reacts with much more difficulty. The purified this compound can then be recovered by distillation.[4] Simple distillation is often ineffective due to the close boiling points of this compound and ethyl bromide.[4]

Q3: I am observing significant side product formation. What are the likely culprits?

Side reactions are a common cause of reduced yield. The specific side products depend on the reaction type:

  • Cross-Coupling Reactions: Homocoupling of the coupling partner can occur, often promoted by oxygen or the presence of Pd(II) species at the start of the reaction.[1] Thoroughly degassing the reaction mixture is critical to prevent this.[1] Isomerization of the double bond via β-hydride elimination is another possibility.[1]

  • Grignard Reactions: The basicity of the vinylmagnesium bromide can lead to enolization of ketone substrates, competing with the desired 1,2-addition.[5]

  • Polymerization: this compound can polymerize, especially in the presence of sunlight or oxidizing materials.[6] It is often shipped with an inhibitor like hydroquinone (B1673460) methyl ether to prevent this.[7]

Q4: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck) with this compound has a low yield. What should I troubleshoot first?

The strength of the carbon-bromine bond in this compound makes the initial oxidative addition step a common bottleneck.[1][2]

  • Catalyst and Ligand: The active Pd(0) catalyst can be sensitive to air and moisture.[1] Use a fresh batch of palladium precursor and consider a more robust, electron-rich, and sterically bulky phosphine (B1218219) ligand (e.g., Buchwald-type biaryl phosphines like SPhos or XPhos) to facilitate oxidative addition.[1]

  • Reaction Temperature: Higher temperatures can provide the necessary activation energy. If conventional heating is insufficient, microwave irradiation can be a powerful tool to accelerate slow reactions.[1]

  • Base and Solvent (for Suzuki): For slow transmetalation, using a stronger base (e.g., Cs₂CO₃, K₃PO₄) or optimizing the solvent system (e.g., THF/water) can be effective.[1]

Q5: How can I improve the yield and success rate of Grignard reagent formation from this compound?

The formation of vinylmagnesium bromide is sensitive to conditions.

  • Purity of Reagents: Use dry magnesium turnings and anhydrous tetrahydrofuran (B95107) (THF).[5][8] The this compound should be pure and redistilled if necessary.[8]

  • Initiation: The reaction can sometimes be slow to start. A small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) can be used as an initiator.[5]

  • Inert Atmosphere: While large-scale preparations can sometimes proceed without it due to the use of excess Grignard reagent, it is highly advisable to conduct the reaction under a dry inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis and oxidation.[5][8]

Troubleshooting Guides

Problem: Low or No Product in Palladium-Catalyzed Cross-Coupling

A systematic approach is crucial for diagnosing failures in cross-coupling reactions. The workflow below outlines a logical progression of checks.

G start Low Yield in Cross-Coupling q1 Is the reaction completely inert? start->q1 a1_no Degas solvents and re-run under N2/Ar. q1->a1_no No q2 Is the Pd catalyst and ligand active? q1->q2 Yes a1_no->q2 a2_no Use fresh Pd precursor. Screen bulky, electron-rich ligands (e.g., XPhos, SPhos). q2->a2_no No q3 Are reaction conditions optimal? q2->q3 Yes a2_no->q3 a3_no Increase temperature incrementally. Consider microwave heating. Screen solvents & bases. q3->a3_no No end Yield Improved q3->end Yes a3_no->end

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

ParameterPotential IssueRecommended SolutionCitation
Catalyst Inactive Pd(0) due to oxidation or degradation.Use a fresh batch of palladium precursor. Ensure complete reduction if using a Pd(II) source.[1]
Ligand Inefficient oxidative addition due to weak ligand.Switch to more electron-rich and sterically bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos).[1]
Temperature Insufficient energy to overcome the activation barrier.Increase the reaction temperature incrementally (e.g., 100-140 °C). Consider using a dedicated microwave reactor for rapid heating.[1]
Solvent Poor solubility or reactivity of reagents.Screen different solvent systems. For Suzuki reactions, a mixture like THF/water or dioxane/water is often crucial.[1]
Base (Suzuki) Slow or incomplete activation of the boronic acid.Use a stronger base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄).[1]
Atmosphere Presence of oxygen causing homocoupling or catalyst deactivation.Thoroughly degas all solvents and the reaction vessel. Maintain a positive pressure of an inert gas (N₂ or Ar).[1]
Problem: Low Yield in Synthesis from 1,2-Dibromoethane

The synthesis of this compound from 1,2-dibromoethane proceeds via a dehydrobromination reaction. Low yield is often due to incomplete reaction or side reactions.[7][9]

G cluster_main Primary Pathway cluster_side Side Reaction A 1,2-Dibromoethane (CH₂Br-CH₂Br) B This compound (CH₂=CHBr) A->B - HBr (Base, Heat) C Acetylene (HC≡CH) B->C Over-elimination (Strong Base / High Temp)

Caption: Reaction pathway for this compound synthesis and a key side reaction.

ParameterInfluence on YieldRecommendationCitation
Base A strong base is required for the elimination. The choice and concentration affect the reaction rate.Alcoholic potassium hydroxide (B78521) (KOH) is commonly used. The stoichiometry should be carefully controlled to avoid double elimination.[7]
Temperature Higher temperatures favor elimination but can also promote the side reaction to acetylene.The reaction temperature should be carefully optimized and monitored to maximize the desired product formation while minimizing over-elimination.[6][7]
Solvent The solvent influences the solubility of the base and the substrate.An alcoholic solvent like ethanol (B145695) is typically used in conjunction with KOH.[7]

Experimental Protocols

Protocol 1: Purification of Crude this compound via Amine Treatment

This protocol is adapted from a method developed to remove ethyl bromide impurity.[4]

  • Preparation: Chill a 2-liter single-neck flask to 0 °C. Add 3.42 moles (445 g) of dibutylamine to the flask.

  • Reaction: Slowly add crude this compound (e.g., 744 g) to the chilled dibutylamine. Seal the flask securely.

  • Incubation: Allow the mixture to stand for 24-48 hours. During this time, crystals of the quaternary ammonium (B1175870) salt (from the reaction with ethyl bromide) will form.

  • Isolation: Chill the flask again to 0 °C and filter the contents through glass wool into a receiver held at 0 °C to separate the liquid from the precipitated salt.

  • Distillation: Distill the filtrate to separate the purified this compound from the excess dibutylamine.

  • Drying: Dry the distilled this compound over calcium chloride to yield a product with a purity of >99%. The expected recovery is approximately 80%.[4]

Protocol 2: General Procedure for Palladium-Catalyzed Cross-Coupling

This protocol provides a general framework for reactions like Suzuki or Heck couplings.[1]

  • Setup: To a dry flask under an inert atmosphere (N₂ or Ar), add the this compound, the coupling partner (e.g., boronic acid), and the base (e.g., K₃PO₄).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-4 equivalents relative to Pd).

  • Solvent Addition: Add the degassed solvent (e.g., THF/water) to achieve a concentration of 0.1-0.5 M. Purge the flask with the inert gas for an additional 15-20 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) under the inert atmosphere. Monitor the reaction progress by TLC or GC/LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of celite, washing with an organic solvent. Proceed with standard aqueous work-up and purification by column chromatography.

Protocol 3: Preparation of Vinylmagnesium Bromide

This protocol is adapted from Organic Syntheses.[8]

  • Setup: In a three-necked flask equipped with a mechanical stirrer and a reflux condenser (cooled with dry ice/acetone), place 1.2 gram-atoms (e.g., 29.2 g) of magnesium turnings.

  • Initiation: Add enough anhydrous THF to cover the magnesium. Begin stirring and add approximately 5 mL of this compound. The reaction should begin within a few minutes (indicated by bubbling or warming). If not, add a small crystal of iodine or 0.5 mL of methyl iodide to initiate.[8]

  • Addition: Once the reaction starts, add an additional volume of THF (e.g., 350 mL). Add the remaining this compound (e.g., 1.3 moles total), dissolved in THF, at a rate that maintains a moderate reflux.

  • Completion: After the addition is complete, continue to reflux the solution for 30 minutes to ensure full conversion.

  • Usage: The resulting Grignard solution is cooled to room temperature and can be used directly for subsequent reactions. The yield is typically high but the solution should be used promptly.

References

Technical Support Center: Vinyl Bromide Handling and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the safe handling and storage of vinyl bromide to prevent its degradation and ensure experimental integrity.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: this compound should be stored in a cool, dry, well-ventilated, and fireproof area away from ignition sources and direct sunlight.[1][2] The recommended storage temperature is between 2-8°C.[3] It is crucial to store it in tightly closed containers and only when properly stabilized.[1][2][4]

Q2: Why is an inhibitor added to this compound?

A2: this compound is an unsaturated monomer that can self-polymerize, especially when exposed to heat or light.[1][5] This polymerization is often an exothermic reaction that can become uncontrolled.[5][6] Inhibitors are added to scavenge radicals and prevent the initiation of polymerization, ensuring the chemical's stability during transport and storage.[5]

Q3: What are the common inhibitors used for this compound?

A3: A common inhibitor for this compound is monomethyl ether hydroquinone (B1673460) (MEHQ), typically at a concentration of 200 ppm.[3] Hydroquinone (HQ) and 4-tert-butylcatechol (B165716) (TBC) are also used for other vinyl monomers and can be removed with an alkali wash before use.[5] Phenol has also been noted as an inhibitor for this compound.[7]

Q4: What materials should be avoided when working with this compound?

A4: this compound is incompatible with several materials. Avoid contact with chemically active metals such as potassium, sodium, magnesium, and zinc.[4] It should also not come into contact with organometallics, copper, copper alloys, and some plastics.[4] Furthermore, it can react violently with oxidizing agents.[1][6]

Q5: What are the primary hazards associated with this compound?

A5: this compound is an extremely flammable gas and is considered a suspected human carcinogen (IARC Group 2A).[6][8] It poses a significant fire hazard and can form explosive mixtures with air.[1] The substance may also form explosive peroxides.[5] Upon decomposition, it can release toxic and corrosive fumes, including hydrogen bromide and carbon monoxide.[9]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Cloudy appearance or presence of solids in the this compound container. Spontaneous polymerization.DO NOT USE. This indicates the inhibitor is depleted and the material is unstable. Polymerization can be exothermic and lead to a dangerous pressure buildup. Contact your institution's environmental health and safety office for disposal procedures.
Discoloration of the this compound. Contamination or slow degradation.Check the expiration date. If within date, test for purity using a suitable analytical method like Gas Chromatography (GC). If purity is compromised, dispose of the material according to safety protocols.
Pressure buildup in the storage container. Storage at elevated temperatures causing vaporization or polymerization.Immediately move the container to a cooler, well-ventilated area. If you suspect polymerization, evacuate the area and contact emergency personnel. Do not attempt to vent the container yourself.
Inconsistent experimental results. Degradation of this compound leading to impurities.Verify the purity of the this compound stock. If an inhibitor is present, it may need to be removed prior to the reaction. Consider purifying the this compound by distillation before use, ensuring to collect the distillate in a cooled receiver protected from light.[10]

Quantitative Data Summary

Parameter Value Reference
Recommended Storage Temperature2-8 °C[3]
Boiling Point15.8 °C[8]
Melting Point-137.8 °C[8]
Flash Point5 °C[8]
Autoignition Temperature530 °C[8]
Lower Explosive Limit9%[6]
Upper Explosive Limit15%[1][3]
Common Inhibitor Concentration (MEHQ)200 ppm[3]

Experimental Protocols

Protocol 1: Removal of Inhibitor Prior to Use

For reactions sensitive to the presence of inhibitors like MEHQ, the following purification procedure can be employed.

Objective: To remove the polymerization inhibitor from this compound.

Materials:

  • This compound (inhibited)

  • 5% Sodium hydroxide (B78521) solution, cooled

  • Anhydrous calcium chloride

  • Separatory funnel

  • Distillation apparatus

  • Receiving flask, cooled in a dry ice/acetone bath

Procedure:

  • Work in a well-ventilated fume hood.

  • Carefully wash the this compound with a cooled 5% sodium hydroxide solution in a separatory funnel to remove the phenolic inhibitor.

  • Separate the organic layer and wash it with distilled water.

  • Dry the this compound over anhydrous calcium chloride.

  • Decant the dried liquid into a distillation flask.

  • Distill the this compound, collecting the fraction that boils at 15-16°C. The receiving flask should be cooled in a dry ice/acetone bath and protected from light.[10]

  • Important: The purified, uninhibited this compound is highly prone to polymerization and should be used immediately. Do not store it.

Visual Guides

VinylBromide_Troubleshooting cluster_issues Potential Issues cluster_actions Recommended Actions start Observe Issue with This compound solids Cloudy Appearance or Solids Present start->solids discoloration Discoloration start->discoloration pressure Pressure Buildup start->pressure dispose DANGER: Do Not Use. Contact EHS for Disposal solids->dispose Likely Polymerization test_purity Test Purity (e.g., GC) discoloration->test_purity cool_container Move to Cooler Area. If Polymerization Suspected, Evacuate and Call Emergency pressure->cool_container purify Purify via Distillation if Purity is Low test_purity->purify Purity Compromised

Caption: Troubleshooting workflow for common this compound issues.

VinylBromide_Storage cluster_conditions Storage Conditions cluster_avoid Avoid Storing With center_node This compound Storage temp Cool Environment (2-8 °C) center_node->temp ventilation Well-Ventilated Area center_node->ventilation light Protect from Light center_node->light container Tightly Closed Container center_node->container ignition Heat, Sparks, Open Flames center_node->ignition oxidants Oxidizing Agents center_node->oxidants metals Incompatible Metals (Cu, Zn, Na, etc.) center_node->metals

Caption: Key parameters for the safe storage of this compound.

References

Technical Support Center: Removal of Monomethyl Ether Hydroquinone (MEHQ) Inhibitor from Vinyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise guidance on the removal of monomethyl ether hydroquinone (B1673460) (MEHQ), a common polymerization inhibitor, from vinyl bromide.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove the MEHQ inhibitor from this compound before use?

A1: MEHQ is added to this compound to prevent spontaneous polymerization during transport and storage.[1] However, for many chemical reactions, such as polymerization or Grignard reagent formation, the presence of this inhibitor can interfere with the desired chemical transformation.[2] Therefore, it must be removed to ensure the reactivity of the this compound monomer.

Q2: What are the common methods for removing MEHQ from vinyl monomers like this compound?

A2: The most common methods for removing MEHQ from vinyl monomers include:

  • Column Chromatography: Passing the monomer through a column packed with a basic adsorbent like activated basic alumina (B75360) or a specialized inhibitor removal resin.[3][4][5]

  • Washing with a Basic Solution: Extracting the acidic MEHQ into an aqueous basic solution, such as dilute sodium hydroxide (B78521) (NaOH).[6]

  • Distillation: Separating the this compound from the less volatile MEHQ inhibitor. However, this can be hazardous due to the potential for polymerization at elevated temperatures.[3][7]

  • Adsorption with Activated Carbon: Stirring the monomer with activated carbon to adsorb the MEHQ, followed by filtration.[8]

Q3: Which method is recommended for removing MEHQ from this compound?

A3: For laboratory-scale purification of this compound, passing the monomer through a column of activated basic alumina is a widely recommended, effective, and relatively safe method.[3][4] This technique avoids the potential for emulsion formation that can occur with washing and the hazards associated with distilling an uninhibited, flammable monomer.[7] Pre-packed disposable columns are also commercially available for this purpose.[9][10][11]

Q4: What are the critical safety precautions to take when handling this compound?

A4: this compound is a flammable gas at room temperature with a low boiling point (15.8 °C). It is also a suspected carcinogen.[12] Therefore, strict safety measures are essential:

  • Work in a well-ventilated fume hood.[13][14]

  • Use explosion-proof electrical equipment and avoid all ignition sources, including sparks and open flames.[13][15]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14][16]

  • Ensure all equipment is properly grounded to prevent static discharge.[16]

  • Have a fire extinguisher rated for chemical fires readily available.[15]

  • Store uninhibited this compound at low temperatures (e.g., in a refrigerator or freezer) and use it immediately after purification to prevent polymerization.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Incomplete MEHQ Removal Insufficient amount of adsorbent (e.g., basic alumina).Increase the amount of adsorbent in the column or use a fresh column.
Flow rate through the column is too fast.Decrease the flow rate to allow for sufficient residence time for the MEHQ to be adsorbed.[3]
Polymerization of this compound in the Column The adsorbent has become saturated with MEHQ and is no longer effective.Use a fresh batch of activated basic alumina. Pre-washing the column with a small amount of the monomer can sometimes be beneficial.[9][17]
The temperature of the column is too high.If the ambient temperature is high, consider cooling the column externally.
Reduced Yield of Purified this compound Evaporation of the low-boiling point this compound during the process.Keep the collection flask cooled in an ice bath to minimize evaporation.
Adsorption of the monomer onto the column material.While some loss is unavoidable, using the appropriate amount of adsorbent can minimize this.

Quantitative Data Summary

The following table summarizes key quantitative data related to MEHQ removal methods.

Method Parameter Value/Range Notes
Column Chromatography (Basic Alumina) Particle Size~150 meshA common specification for efficient separation.[3]
Pore Size~58 ÅA typical pore size for basic alumina used for this purpose.[3]
Commercial Inhibitor Removal Columns Capacity (HQ/MEHQ)Can process up to 3L of monomer containing 100 ppm inhibitor.This is an approximate capacity and can vary by manufacturer.[18]
Bed VolumeApprox. 5 ml to 21gVaries for small and larger pre-packed columns.[11]
Washing with NaOH NaOH Concentration0.1 N to 4 MThe concentration can be adjusted based on the amount of MEHQ to be removed.[6][17]
MEHQ Concentration in Stabilized Monomers Typical Range10 ppm to 1000 ppmThe initial concentration of MEHQ can vary significantly.[19]

Experimental Protocol: Removal of MEHQ from this compound using a Basic Alumina Column

This protocol details the steps for removing MEHQ from this compound using a column of activated basic alumina.

Materials:

  • This compound (stabilized with MEHQ)

  • Activated basic alumina (e.g., ~150 mesh, 58 Å)

  • Glass chromatography column or a large glass pipette

  • Glass wool or cotton

  • Sand (optional, to protect the alumina bed)

  • Round-bottom flask for collection

  • Ice bath

  • Appropriate clamps and stand to secure the column

Procedure:

  • Column Preparation:

    • Securely clamp the chromatography column in a vertical position inside a fume hood.

    • Place a small plug of glass wool or cotton at the bottom of the column to retain the alumina.

    • Carefully add the activated basic alumina to the column, filling it to about two-thirds of its capacity. Gently tap the column to ensure even packing.

    • (Optional) Add a thin layer of sand on top of the alumina to prevent disturbance when adding the this compound.

  • Purification:

    • Place the collection flask in an ice bath directly below the column outlet.

    • Carefully pour the MEHQ-stabilized this compound onto the top of the alumina column.

    • Allow the this compound to pass through the column under gravity. Do not apply pressure, as this can lead to an unsafe buildup.

    • The purified, inhibitor-free this compound will be collected in the cooled flask.

  • Post-Purification:

    • Once all the this compound has passed through the column, cap the collection flask to prevent evaporation.

    • The purified this compound is now unstabilized and should be used immediately.

    • If short-term storage is necessary, keep the flask tightly sealed and store it in a refrigerator or freezer away from any ignition sources.

  • Waste Disposal:

    • The alumina in the column will contain adsorbed MEHQ. Dispose of it as hazardous chemical waste according to your institution's guidelines.[9]

Visualizations

Experimental Workflow for MEHQ Removal

MEHQ_Removal_Workflow start Start: Stabilized This compound (with MEHQ) prep_column Prepare Basic Alumina Column start->prep_column load_monomer Load this compound onto Column prep_column->load_monomer elute Elute with Gravity Flow load_monomer->elute collect Collect Purified This compound in Ice Bath elute->collect waste Dispose of Used Column as Hazardous Waste elute->waste use_immediately Use Immediately collect->use_immediately end End: Purified this compound use_immediately->end Safety_Precautions main_hazard This compound Hazards flammable Flammable Gas (Low Boiling Point) main_hazard->flammable carcinogen Suspected Carcinogen main_hazard->carcinogen reactive Uninhibited Monomer Can Polymerize main_hazard->reactive no_ignition No Ignition Sources (Explosion-Proof Equipment) flammable->no_ignition fume_hood Work in Fume Hood carcinogen->fume_hood ppe Wear Appropriate PPE carcinogen->ppe use_promptly Use Immediately After Purification reactive->use_promptly

References

Technical Support Center: Scaling Up Reactions with Gaseous Vinyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with gaseous vinyl bromide. It focuses on the specific challenges encountered when scaling reactions from the laboratory bench to larger-scale production.

Section 1: General Safety and Handling (FAQs)

This section addresses common questions regarding the safe handling and storage of gaseous this compound, a critical prerequisite for any successful scale-up operation.

Q1: What are the primary hazards associated with this compound?

A1: this compound is a colorless gas that is highly flammable, toxic, and poses a significant fire risk.[1][2] It is classified as a potential human carcinogen.[1][3] The gas is heavier than air and can accumulate in low-lying areas, creating an explosion hazard.[2][4] It can also polymerize explosively if not properly inhibited, especially when exposed to heat, light, or air.[2][5]

Q2: How should I properly store cylinders of this compound?

A2: this compound should be stored in a cool, dry, well-ventilated area away from heat, sparks, open flames, and direct sunlight.[2][6] To prevent spontaneous polymerization, it is often stored with a polymerization inhibitor, such as 0.1% tributylamine.[5] For laboratory use, it is advisable to keep the lecture bottle or cylinder in a ventilated gas cabinet.

Q3: What personal protective equipment (PPE) is required when working with gaseous this compound?

A3: Appropriate PPE is crucial. This includes chemical-resistant gloves (cold-insulating gloves may be needed for the liquefied gas), flame-retardant protective clothing, and safety goggles or a face shield.[2][3] Respiratory protection is critical; a self-contained breathing apparatus (SCBA) should be used, especially in case of a leak or when working in areas without adequate local exhaust ventilation.[3][7]

Q4: What type of equipment should be used for reactions involving this compound?

A4: All equipment must be designed for handling flammable gases. Use a closed system with ventilation and explosion-proof electrical equipment and lighting.[2][4] The system should be properly grounded to prevent the buildup of static electricity.[3][4] All work should be conducted inside a chemical fume hood with excellent ventilation.[1]

Section 2: General Scale-Up Challenges (FAQs)

Scaling up any chemical process introduces complexities. This is particularly true for reactions involving gaseous reagents like this compound.

Q1: Why don't my reaction kinetics from the lab scale translate directly to a larger reactor?

A1: Scale-up is not just a matter of proportionally increasing reagent volumes. Several physical phenomena change with scale, impacting the reaction.[8] Key factors include:

  • Mass Transfer Limitations: Efficiently dissolving a gaseous reagent into a liquid phase becomes much harder in a large vessel. The rate of reaction can become limited by how fast the gas can be delivered to and dissolved in the liquid, rather than the intrinsic chemical kinetics.[9]

  • Heat Transfer Issues: The surface-area-to-volume ratio decreases dramatically as the reactor size increases.[10] Exothermic reactions that are easily managed in a lab flask can lead to dangerous temperature increases and runaway reactions in a large reactor because the heat generated cannot be removed efficiently.[9][10]

  • Mixing Inefficiency: Achieving uniform mixing (homogeneity) in a large volume is challenging. Poor mixing can lead to localized "hot spots" or areas with high concentrations of reactants, promoting side reactions and reducing yield and selectivity.[8]

Q2: How does the gas delivery method impact a scaled-up reaction?

A2: The method of gas introduction is critical. In a small flask, gas can be introduced into the headspace and dissolved with vigorous stirring. On a larger scale, this is often inefficient. Subsurface addition via a sparging tube or a dip tube is necessary to maximize the gas-liquid interfacial area and improve mass transfer. The design of the sparger (e.g., pore size) and the gas flow rate must be carefully optimized.

Q3: What are flow chemistry systems and can they help with scaling up this compound reactions?

A3: Flow chemistry, where reagents are continuously pumped through a reactor, offers significant advantages for handling hazardous gases like this compound.[11][12] It allows for precise control over reaction parameters such as temperature, pressure, and stoichiometry.[12] The small internal volume of flow reactors dramatically improves heat and mass transfer, reduces the amount of hazardous material present at any given time, and allows for safer operation at high pressures and temperatures, making scale-up more predictable and manageable.[12][13][14]

Section 3: Troubleshooting Guides for Specific Reactions

This section provides troubleshooting for common issues encountered when scaling up specific reactions involving this compound.

Grignard Reagent Formation (Vinylmagnesium Bromide)

Issue 1: Low or no initiation of the Grignard reaction on a large scale.

Potential Cause Troubleshooting Steps
Poor Mass Transfer Ensure efficient stirring to draw the gaseous this compound from the headspace into the solvent. For larger reactors, use a subsurface gas addition line to bubble the gas directly into the solvent near the stirrer.[15][16]
Inactive Magnesium Use freshly crushed or activated magnesium turnings. A small amount of an initiator like iodine, 1,2-dibromoethane, or methyl iodide can be used to start the reaction.[15][16]
Presence of Impurities Water and oxygen inhibit Grignard formation. Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents (e.g., THF distilled from sodium/benzophenone).[17] While small-scale preparations often require a nitrogen atmosphere, this is also good practice for larger scales to prevent oxidation.[15][16]

Issue 2: Significant formation of Wurtz coupling byproducts.

Potential Cause Troubleshooting Steps
High Local Concentration of this compound This side reaction occurs between the formed Grignard reagent and unreacted this compound.[18] Control the addition rate of this compound to maintain a low steady-state concentration. Continuous processing in a flow reactor can significantly reduce this side reaction by improving mixing and concentration control.[18]
Reaction Temperature Higher temperatures can sometimes increase the rate of side reactions. Maintain a moderate reflux as described in established procedures.[15][16]
Palladium-Catalyzed Cross-Coupling (e.g., Heck, Suzuki)

Issue 1: Low yield or catalyst decomposition at a larger scale.

Potential Cause Troubleshooting Steps
Inefficient Oxidative Addition Steric hindrance can slow the oxidative addition of palladium to the this compound bond.[19] Ensure the chosen ligand is appropriate (often bulky, electron-rich phosphines). Increasing the reaction temperature may be necessary to overcome the activation barrier.[19]
Poor Gas-Liquid Mass Transfer The reaction rate may be limited by the dissolution of this compound. Use a robust agitation system and consider subsurface gas addition. In some cases, condensing the this compound into the cold, degassed reaction mixture before heating can ensure its availability.
Oxygen Contamination Oxygen can deactivate the palladium catalyst and promote side reactions like homocoupling.[19] Thoroughly degas the solvent and reaction mixture (e.g., via sparging with argon or nitrogen) before adding the catalyst and this compound. Maintain a positive inert gas pressure throughout the reaction.
Lithiation (Bromine-Lithium Exchange)

Issue 1: Incomplete reaction or formation of multiple byproducts.

Potential Cause Troubleshooting Steps
Poor Temperature Control Bromine-lithium exchange is extremely fast and often highly exothermic. These reactions are typically run at very low temperatures (e.g., -78 °C). In a large reactor, maintaining this low temperature is difficult due to the poor surface-area-to-volume ratio.[10] This can lead to side reactions. Use a reactor with efficient cooling and add the organolithium reagent slowly to control the exotherm.
Inefficient Mixing Inadequate mixing can lead to localized excess of the organolithium reagent, which can attack the solvent (e.g., THF) or other functional groups. Ensure the stirring is vigorous enough to homogenize the mixture as the reagent is added.
Solvent/Temperature Effects The choice of solvent and temperature significantly impacts the efficiency of lithium-bromine exchange. Reactions with n-BuLi at temperatures above -78 °C can be inefficient.[20] Flow microreactors can enable these reactions at higher temperatures (0-20 °C) due to superior mixing and heat transfer, offering a safer and more efficient alternative to batch processing.[14]

Section 4: Data Presentation and Visualization

Physical and Safety Data for this compound
PropertyValueReference(s)
Molecular Weight106.95 g/mol [1]
Boiling Point15.6 °C (60.1 °F)[1][2]
Melting Point-139 °C (-218.2 °F)[2]
Flammability Limits in Air5.6 - 15% (by volume)[2]
Auto-ignition Temperature530 °C (986 °F)[2]
OSHA Target Level1 ppm[1]
CarcinogenicitySuspected Human Carcinogen (IARC Group 2A)[1][2]
Diagrams and Workflows

A critical aspect of scaling up is establishing robust and safe operational workflows.

Safe_Gas_Handling_Workflow Workflow for Safe Handling of Gaseous this compound in Scale-Up cluster_prep Preparation Phase cluster_execution Execution Phase cluster_shutdown Shutdown & Quench Phase prep1 Verify System Integrity (Leak Check Reactor, Lines) prep2 Ensure Proper Ventilation (Fume Hood, Gas Cabinet) prep1->prep2 prep3 Don PPE (FR Clothing, Goggles, Respirator) prep2->prep3 prep4 Inert Reactor System (Purge with N2 or Ar) prep3->prep4 exec1 Cool Reactor to Target Temperature prep4->exec1 System is Inert exec2 Start Agitation exec1->exec2 exec3 Introduce Gaseous this compound (via Mass Flow Controller & Dip Tube) exec2->exec3 exec4 Monitor Reaction (Temp, Pressure, Off-Gas) exec3->exec4 shut1 Stop Gas Flow exec4->shut1 Reaction Complete shut2 Purge System with Inert Gas (to remove residual VBr) shut1->shut2 shut3 Quench Reaction Carefully shut2->shut3 shut4 Scrub Off-Gas shut3->shut4

Caption: Workflow for Safe Handling of Gaseous this compound.

Troubleshooting_Grignard Troubleshooting Low Yield in Scaled-Up Grignard Reaction start Low Yield or Stalled Reaction q1 Is the reaction initiating? start->q1 a1_no Check Mg Activation - Use fresh Mg - Add initiator (I2, DBE) Check for Impurities - Use anhydrous solvent - Ensure inert atmosphere q1->a1_no No q2_yes Is gas uptake slow? q1->q2_yes Yes end_node Reaction Optimized a1_no->end_node a2_yes Improve Mass Transfer - Increase agitation speed - Use subsurface gas sparging - Check for leaks in gas line q2_yes->a2_yes Yes q3_other Significant Side Products (e.g., Wurtz Coupling)? q2_yes->q3_other No a2_yes->end_node a3_yes Reduce Local [VBr] - Slow gas addition rate - Improve mixing - Consider flow reactor setup q3_other->a3_yes Yes q3_other->end_node No a3_yes->end_node

Caption: Troubleshooting Decision Tree for Grignard Reactions.

Section 5: Experimental Protocols

Protocol 1: Preparation of Vinylmagnesium Bromide (Lab Scale Example)

This protocol is adapted from established literature procedures and is intended for use by trained chemists.[15][16] A thorough risk assessment must be performed before execution.

Equipment:

  • Three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a dry-ice/acetone (B3395972) reflux condenser.

  • Source of dry nitrogen or argon.

  • Cannula or syringe for liquid transfers.

  • Magnesium turnings (1.2 g atoms).

  • Anhydrous tetrahydrofuran (B95107) (THF).

  • This compound (1.3 moles), redistilled and collected in a receiver cooled with a dry-ice/acetone mixture.[15][16]

Procedure:

  • Setup: Flame-dry the glassware under vacuum or assemble hot from an oven. Allow to cool under a positive pressure of inert gas.

  • Magnesium Activation: Place the magnesium turnings in the flask. Add enough anhydrous THF to cover the magnesium.

  • Initiation: Begin stirring and add approximately 5 mL of this compound. The reaction should start, indicated by bubbling and a gentle reflux. If it does not begin, add a small crystal of iodine or 0.5 mL of methyl iodide to initiate.[15][16]

  • Addition: Once the reaction has started, add additional anhydrous THF (approx. 350 mL). Dissolve the remaining this compound in THF (approx. 120 mL) and add it via the dropping funnel at a rate that maintains a moderate, steady reflux.

  • Completion: After the addition is complete, allow the solution to reflux for an additional 30 minutes to ensure all the magnesium has reacted.

  • Use: The resulting solution of vinylmagnesium bromide is then cooled and used in the subsequent reaction step. For larger-scale preparations where an excess of Grignard reagent is used, maintaining a strict nitrogen atmosphere after initiation is less critical but still good practice.[15]

Protocol 2: Workplace Air Monitoring for this compound

This protocol is a conceptual summary based on OSHA and NIOSH methods.[1][21]

Objective: To determine the time-weighted average (TWA) concentration of this compound in a work area.

Methodology:

  • Sampling: A known volume of air is drawn through a solid sorbent tube (e.g., coconut charcoal) using a calibrated personal sampling pump.[1][21]

  • Sample Preparation: The front and back sections of the charcoal tube are transferred to separate vials. A desorption solvent (e.g., carbon disulfide or 10% acetone in toluene) is added to each vial.[1][22]

  • Analysis: The resulting solutions are analyzed by Gas Chromatography (GC) with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for confirmation.[1][22]

  • Quantification: Standards of known this compound concentration are prepared and analyzed to create a calibration curve. The concentration in the air sample is calculated based on the amount of this compound found on the sorbent tube and the total volume of air sampled.[1][21] The working range for one GC-MS method is 0.08 to 12 µg/ml.[22]

References

analytical methods for detecting impurities in vinyl bromide samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with vinyl bromide.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in this compound samples?

A1: Common impurities in this compound can originate from its manufacturing process, degradation, or the addition of stabilizers. Key impurities include:

  • Synthesis-related impurities: Depending on the manufacturing route (e.g., from ethylene (B1197577) dibromide or acetylene), impurities can include ethyl bromide, 1,2-dibromoethane (B42909) (ethylene dibromide), and vinyl chloride.[1][2] Acetaldehyde has also been reported as a secondary impurity.[3]

  • Stabilizers: Hydroquinone methyl ether is often added as an inhibitor to prevent polymerization.[1]

  • Degradation products: this compound can degrade to form various byproducts, and in environmental contexts, it can be a degradation product of 1,2-dibromoethane.[1]

Q2: Which analytical technique is most suitable for detecting impurities in this compound?

A2: Gas Chromatography (GC) is the most widely used and effective technique for analyzing volatile impurities in this compound. When coupled with a Flame Ionization Detector (FID), it provides excellent sensitivity for hydrocarbon impurities. For definitive identification of unknown impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method as it provides mass spectral data for structural elucidation.[4][5] High-Performance Liquid Chromatography (HPLC) can be used for less volatile or thermally labile impurities.

Q3: What are the key differences between GC-FID and GC-MS for this compound analysis?

A3: Both GC-FID and GC-MS are powerful techniques, but they have distinct advantages:

FeatureGC-FID (Flame Ionization Detector)GC-MS (Mass Spectrometry)
Principle Measures the ions produced during the combustion of organic compounds in a hydrogen flame.Separates ions based on their mass-to-charge ratio.
Selectivity Less selective; responds to most organic compounds.Highly selective; provides structural information for identification.
Sensitivity Generally very sensitive to hydrocarbons.Can offer very high sensitivity, especially in Selected Ion Monitoring (SIM) mode.
Identification Based on retention time comparison with standards.Provides mass spectra for confident compound identification.
Cost & Complexity Lower cost and less complex to operate and maintain.Higher initial cost and more complex operation and data analysis.

For routine quality control where the impurities are known, GC-FID is often sufficient. For impurity profiling, method development, and troubleshooting, the detailed information from GC-MS is invaluable.

Q4: Can I use spectroscopic methods like IR or NMR for impurity analysis in this compound?

A4: Yes, Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be valuable complementary techniques:

  • Infrared (IR) Spectroscopy: IR can be used to identify functional groups present in impurities. It is particularly useful for confirming the presence of specific types of compounds (e.g., carbonyls in acetaldehyde) after they have been separated by chromatography.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly 1H NMR, can provide detailed structural information about impurities and can also be used for quantification. It is a powerful tool for identifying unknown impurities.[6]

Troubleshooting Guides

Gas Chromatography (GC) Analysis

Problem 1: Peak Tailing for this compound or Impurity Peaks

  • Question: My chromatogram shows significant peak tailing for this compound and other analytes. What could be the cause and how can I fix it?

  • Answer:

    • Possible Causes:

      • Active Sites in the Inlet or Column: The liner, packing material, or the column itself may have active sites (e.g., exposed silanols) that interact with the analytes.

      • Column Contamination: Accumulation of non-volatile residues at the head of the column.

      • Improper Column Installation: The column may not be seated correctly in the injector or detector.

      • Sample Overload: Injecting too concentrated a sample.

    • Troubleshooting Steps:

      • Inlet Maintenance: Deactivate the inlet liner or use a liner with glass wool. Replace the septum and O-rings.

      • Column Conditioning: Bake out the column at a high temperature (within its specified limit) to remove contaminants.

      • Column Trimming: Cut the first few centimeters of the column from the inlet side to remove non-volatile residues.

      • Check Column Installation: Ensure the column is installed at the correct depth in both the injector and detector according to the manufacturer's instructions.

      • Dilute the Sample: Try injecting a more dilute sample.

Problem 2: Co-elution of this compound and an Impurity

  • Question: I suspect an impurity is co-eluting with my this compound peak. How can I confirm and resolve this?

  • Answer:

    • Confirmation:

      • GC-MS Analysis: If you are using GC-FID, switch to a GC-MS system. The mass spectrum across the peak will show different fragmentation patterns if more than one compound is present.

      • Peak Shape Analysis: Look for any asymmetry or "shoulders" on the peak, which can indicate co-elution.

    • Resolution:

      • Modify Temperature Program: Decrease the initial temperature or use a slower temperature ramp to improve separation.

      • Change Column: Switch to a column with a different stationary phase polarity. For volatile halogenated hydrocarbons, columns with a 5% phenyl-methylpolysiloxane (e.g., DB-5ms) or a more polar phase (e.g., DB-624) can provide different selectivity.

      • Adjust Flow Rate: Optimize the carrier gas flow rate to achieve better resolution.

Sample Preparation

Problem 3: Low or Inconsistent Recovery of this compound

  • Question: I am seeing low and variable recovery for this compound in my analysis. What are the likely causes?

  • Answer:

    • Possible Causes:

      • Sample Loss during Collection/Storage: this compound is volatile (boiling point: 16 °C), so sample loss can occur if not handled properly.

      • Inefficient Desorption: The desorption solvent or procedure may not be effectively extracting this compound from the collection medium (e.g., charcoal).

      • Leaks in the System: Leaks in the sampling train or the GC inlet can lead to sample loss.

    • Troubleshooting Steps:

      • Proper Sampling and Storage: Ensure samples are collected in sealed containers and stored at a low temperature (e.g., in a refrigerator) until analysis.[5]

      • Optimize Desorption: Ensure the desorption solvent is appropriate (e.g., carbon disulfide, ethanol) and allow sufficient time for desorption with agitation.[5][7] Perform a desorption efficiency study to confirm complete recovery.

      • Leak Check: Regularly check the entire analytical system for leaks using an electronic leak detector.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of this compound and its impurities.

ParameterMethodTypical ValueReference
Detection Limit (LOD) GC-FID4 ng per injectionOSHA Method 8[5]
Headspace-GC/µ-ECD0.0050 µg/L in waterGuidechem[8]
Limit of Quantification (LOQ) GC-MS0.0337 µg/mLResearchGate[4]
Working Range GC-MS0.08 to 12 µg/mLResearchGate[4]
GC-FID0.3 to 33 ppm (for a 6-L air sample)NIOSH Method 1009[7]
Recovery Charcoal tube with ethanol (B145695) desorption90%CDC Stacks[9]

Experimental Protocols

Key Experiment 1: GC-MS Analysis of this compound Impurities

This protocol is a general guideline and may need to be optimized for specific instrumentation and impurity profiles.

1. Sample Preparation (for air samples):

  • Collect the air sample by drawing a known volume of air through a charcoal sorbent tube.

  • Break the ends of the tube and transfer the front and back sections of the charcoal to separate vials.

  • Desorb the this compound and impurities by adding a known volume of a suitable solvent (e.g., 1 mL of carbon disulfide or ethanol).

  • Seal the vials and agitate for at least 30 minutes to ensure complete desorption.[5][7]

2. GC-MS Instrumental Parameters:

ParameterRecommended Setting
Column DB-624 or equivalent (60 m x 0.25 mm ID, 1.4 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 200 °C
Injection Mode Split (e.g., 20:1) or Splitless, depending on concentration
Oven Program 40 °C (hold for 5 min), ramp to 220 °C at 10 °C/min, hold for 5 min
Transfer Line Temp 250 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 35-300 amu

3. Data Analysis:

  • Identify peaks by comparing their retention times and mass spectra to a library of known compounds or reference standards.

  • Quantify the impurities using an external or internal standard calibration method.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cluster_reporting Reporting Sample_Collection Sample Collection (e.g., Charcoal Tube) Desorption Desorption with Solvent Sample_Collection->Desorption GC_MS_Analysis GC-MS Analysis Desorption->GC_MS_Analysis Data_Acquisition Data Acquisition GC_MS_Analysis->Data_Acquisition Peak_Identification Peak Identification (Library Search) Data_Acquisition->Peak_Identification Quantification Quantification (Calibration Curve) Peak_Identification->Quantification Final_Report Final Report Quantification->Final_Report

Caption: Workflow for the analysis of impurities in this compound samples.

Troubleshooting_Tree start Chromatographic Problem (e.g., Peak Tailing, Co-elution) check_peak_shape Is the peak shape poor (tailing, fronting)? start->check_peak_shape yes_peak_shape Yes no_peak_shape No check_all_peaks Are all peaks affected? check_peak_shape->check_all_peaks Yes check_coelution Is there suspected co-elution? check_peak_shape->check_coelution No yes_all_peaks Yes no_all_peaks No system_issue System-wide Issue: - Check for leaks - Inspect inlet liner - Verify column installation check_all_peaks->system_issue Yes compound_issue Compound-specific Issue: - Check for active sites - Adjust pH of mobile phase (HPLC) - Use a more inert column check_all_peaks->compound_issue No yes_coelution Yes resolve_coelution Resolution Strategies: - Modify temperature program - Change to a different column - Use GC-MS for confirmation check_coelution->resolve_coelution Yes

Caption: Troubleshooting decision tree for common GC issues.

References

Validation & Comparative

A Comparative Analysis of Vinyl Bromide and Vinyl Chloride Reactivity in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the reactivity of vinyl bromide and vinyl chloride in nucleophilic substitution reactions. While generally less reactive than their alkyl counterparts, understanding the nuances of vinyl halide reactivity is crucial for the synthesis of a wide array of chemical entities in drug development and materials science. This document summarizes key experimental findings, details relevant experimental protocols, and illustrates the underlying principles governing these reactions.

Overview of Reactivity

Nucleophilic substitution at a vinylic carbon is a challenging transformation. Unlike saturated sp³-hybridized carbons, the sp²-hybridized carbon of a vinyl halide presents a higher barrier to traditional S({N})1 and S({N})2 reactions. This reluctance is attributed to several factors:

  • Partial Double Bond Character: Resonance between the halogen's lone pairs and the π-system of the double bond imparts a partial double bond character to the carbon-halogen bond. This strengthens the bond, making it more difficult to break.[1][2]

  • Increased Electronegativity of sp² Carbon: The higher s-character of an sp² hybridized carbon makes it more electronegative than an sp³ carbon, thus holding the halogen atom more tightly.[2]

  • Steric Hindrance and Electrostatic Repulsion: The electron-rich π-bond can repel incoming nucleophiles, hindering the backside attack required for an S(_{N})2 mechanism.[2][3]

  • Unstable Vinyl Cation: The S(_{N})1 pathway is highly unfavorable due to the inherent instability of the resulting linear vinyl cation.[4]

Despite these barriers, nucleophilic vinylic substitution can proceed under specific conditions, often through alternative mechanisms such as addition-elimination, elimination-addition, or the S(_{R})N1 (substitution radical-nucleophilic unimolecular) pathway.[4][5]

Quantitative Comparison of Reactivity

Direct quantitative comparisons of the reactivity of simple this compound and vinyl chloride are scarce in the literature due to their low reactivity. However, studies on analogous systems where the leaving group is attached to an sp²-hybridized carbon provide valuable insights. A relevant case study involves the nucleophilic aromatic substitution (a subset of vinylic substitution) of 2-substituted N-methylpyridinium ions with piperidine (B6355638) in methanol (B129727).

SubstrateLeaving GroupRate Constant, k (M⁻¹s⁻¹) at 25°CRelative Rate
2-Bromo-N-methylpyridinium ionBr⁻~1.3 x 10⁻³~1
2-Chloro-N-methylpyridinium ionCl⁻~1.3 x 10⁻³~1

Data extrapolated and simplified from studies on analogous systems for illustrative purposes.

In this specific system, the reactivity of the bromo and chloro derivatives is surprisingly similar. This is in contrast to S(_{N})2 reactions at saturated carbons, where the C-Br bond is significantly weaker and thus bromide is a much better leaving group. The observed "element effect" in this vinylic system (F > NO₂ > Cl ≈ Br > I) differs from the typical leaving group ability seen in aliphatic substitutions (I > Br > Cl > F). This suggests that for these vinylic systems, the rate-determining step may not be the simple cleavage of the carbon-halogen bond, but rather the initial addition of the nucleophile to the double bond or the subsequent deprotonation of an intermediate.

Generally, for reactions where the C-X bond cleavage is significant in the rate-determining step, This compound is expected to be more reactive than vinyl chloride . This is because the carbon-bromine bond (bond energy ~285 kJ/mol) is weaker than the carbon-chlorine bond (bond energy ~340 kJ/mol), making bromide a better leaving group.

Experimental Protocols

The following is a representative experimental protocol for a nucleophilic vinylic substitution, adapted from literature procedures on related substrates. This protocol describes the reaction of a vinyl halide with a nucleophile, such as an amine.

Reaction of a Vinyl Halide with Piperidine:

  • Materials:

    • This compound or vinyl chloride (or a more activated vinylic halide substrate)

    • Piperidine (nucleophile)

    • Methanol (solvent)

    • Inert gas (Nitrogen or Argon)

    • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

    • Heating mantle or oil bath

    • Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography columns)

  • Procedure: a. To a dry, inert gas-flushed round-bottom flask, add the vinyl halide (1.0 eq). b. Add methanol as the solvent. The concentration of the vinyl halide is typically in the range of 0.1-0.5 M. c. Add piperidine (2.0-3.0 eq) to the solution. The excess nucleophile helps to drive the reaction to completion. d. The reaction mixture is then heated to reflux (the boiling point of methanol, ~65°C) and stirred vigorously. e. The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). f. Upon completion, the reaction mixture is cooled to room temperature. g. The solvent is removed under reduced pressure using a rotary evaporator. h. The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine to remove excess piperidine and other water-soluble impurities. i. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. j. The crude product is purified by column chromatography on silica (B1680970) gel to yield the pure substitution product.

Note: Due to the generally low reactivity of simple vinyl halides, more forcing conditions (higher temperatures, stronger nucleophiles, or the use of a catalyst) may be required. For instance, palladium-catalyzed methods have been developed for the amination of vinyl bromides.

Factors Influencing Reactivity

The following diagram illustrates the key factors that influence the reactivity of vinyl halides in nucleophilic substitution reactions.

G Factors Affecting Nucleophilic Vinylic Substitution Reactivity cluster_substrate Substrate Properties cluster_reagents Reagent & Condition Properties Leaving_Group Leaving Group Ability (Br > Cl) Reactivity Overall Reaction Rate & Yield Leaving_Group->Reactivity Influences Bond_Strength C-X Bond Strength (C-Cl > C-Br) Bond_Strength->Reactivity Inversely Influences Electronic_Effects Activating Groups (e.g., -NO2, -CN) Electronic_Effects->Reactivity Enhances Steric_Hindrance Steric Hindrance around C=C Steric_Hindrance->Reactivity Hinders Nucleophile Nucleophile Strength & Concentration Nucleophile->Reactivity Influences Solvent Solvent Polarity & Protic/Aprotic Nature Solvent->Reactivity Influences Catalyst Presence of Catalyst (e.g., Pd, Cu) Catalyst->Reactivity Can Dramatically Enhance

Caption: Key factors influencing the reactivity of vinyl halides in nucleophilic substitution.

Conclusion

References

Unraveling the Structure of Polyvinyl Bromide: A Comparative Guide to 1H and 13C NMR Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the world of polymer characterization, nuclear magnetic resonance (NMR) spectroscopy stands as an indispensable tool. This guide provides a comprehensive comparison of 1H and 13C NMR spectroscopic analysis for confirming the structure of polyvinyl bromide (PVBr), offering a practical framework for its differentiation from common alternatives like polyvinyl chloride (PVC) and polyvinylidene fluoride (B91410) (PVDF). Detailed experimental protocols and supporting data are presented to facilitate accurate and reproducible analysis.

Spectroscopic Fingerprints: 1H and 13C NMR Data for Polythis compound

The confirmation of the repeating this compound monomer unit within the polymer chain is unequivocally achieved through the analysis of its characteristic 1H and 13C NMR spectra. The chemical shifts are influenced by the electronegativity of the bromine atom and the stereochemistry (tacticity) of the polymer chain.

Table 1: 1H NMR Spectroscopic Data for Polythis compound (PVBr)

ProtonsChemical Shift (δ, ppm)Multiplicity
Methylene (-CH2-)2.1 - 2.8Multiplet
Methine (-CHBr-)4.3 - 4.8Multiplet

Table 2: 13C NMR Spectroscopic Data for Polythis compound (PVBr)

CarbonChemical Shift (δ, ppm)
Methylene (-CH2-)43 - 48
Methine (-CHBr-)50 - 55

Note: The chemical shifts for both 1H and 13C NMR of PVBr can exhibit a range of values and complex splitting patterns due to the influence of tacticity (isotactic, syndiotactic, and atactic arrangements of the monomer units).

Comparative Analysis: Distinguishing PVBr from Polymer Alternatives

In many applications, PVBr may be compared with or substituted by other vinyl polymers. NMR spectroscopy provides a robust method to distinguish these polymers based on their distinct chemical shifts, which are a direct consequence of the different halogen substituents on the polymer backbone.

Table 3: Comparison of 1H and 13C NMR Chemical Shifts for PVBr and Alternative Polymers

PolymerMethylene Protons (-CH2-) (δ, ppm)Methine/Methylene Halide Protons (δ, ppm)Methylene Carbon (-CH2-) (δ, ppm)Methine/Methylene Halide Carbon (δ, ppm)
Polythis compound (PVBr) 2.1 - 2.84.3 - 4.8 (-CHBr-)43 - 4850 - 55 (-CHBr-)
Polyvinyl Chloride (PVC) 2.0 - 2.74.2 - 4.7 (-CHCl-)[1][2][3][4][5]45 - 4855 - 58 (-CHCl-)[6][7][8][9]
Polyvinylidene Fluoride (PVDF) 2.2 - 3.1-44 - 45119 - 122 (-CF2-)[10][11][12][13]

As evidenced in Table 3, the downfield shift of the methine proton and carbon in PVBr compared to PVC is a key distinguishing feature, attributable to the higher electronegativity of bromine. PVDF, lacking a methine proton, presents a significantly different 1H NMR spectrum and a highly deshielded -CF2- carbon signal in its 13C NMR spectrum.

Experimental Protocol for NMR Spectroscopic Analysis of Polythis compound

This section outlines a detailed methodology for acquiring high-quality 1H and 13C NMR spectra of polythis compound.

1. Sample Preparation:

  • Solvent Selection: Due to the potential for dehydrobromination at elevated temperatures, the choice of a suitable deuterated solvent is critical. Solvents such as deuterated dimethyl sulfoxide (B87167) (DMSO-d6) or deuterated chloroform (B151607) (CDCl3) are commonly used. The choice may depend on the solubility of the specific PVBr sample.

  • Concentration: Prepare a 5-10% (w/v) solution of the PVBr sample in the chosen deuterated solvent. Ensure complete dissolution, which may be aided by gentle warming and agitation. However, prolonged heating should be avoided to prevent degradation.

  • Filtration: Filter the polymer solution through a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter that could affect spectral resolution.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly important for resolving the complex multiplets arising from tacticity.

  • 1H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 5 seconds to ensure full relaxation of the protons.

    • Number of Scans: 16-64 scans are usually adequate to obtain a good signal-to-noise ratio.

    • Temperature: Room temperature is generally suitable, but temperature control should be stable.

  • 13C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required for 13C NMR due to the low natural abundance of the 13C isotope.

    • Spectral Width: A spectral width of approximately 200-250 ppm is sufficient to cover the expected chemical shift range.

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO-d6 at 2.50 ppm for 1H and 39.52 ppm for 13C).

  • Integrate the signals in the 1H NMR spectrum to determine the relative ratios of different types of protons.

Visualizing the Analysis Workflow and Polymer Structure

To further clarify the process and the molecular structure under investigation, the following diagrams are provided.

G cluster_workflow NMR Analysis Workflow for Polythis compound prep Sample Preparation (Dissolution & Filtration) acq NMR Data Acquisition (1H & 13C Spectra) prep->acq Load Sample proc Data Processing (FT, Phasing, Calibration) acq->proc Raw Data (FID) analysis Spectral Analysis (Chemical Shifts, Integration) proc->analysis Processed Spectra confirm Structure Confirmation analysis->confirm Interpretation

Caption: Workflow for the spectroscopic analysis of polythis compound.

Caption: Chemical structure of the polythis compound repeating unit.

By following the detailed protocols and utilizing the comparative data presented in this guide, researchers can confidently employ 1H and 13C NMR spectroscopy to verify the structure of polythis compound and distinguish it from its common polymer counterparts. This analytical approach is fundamental for quality control, material identification, and advancing research in polymer science and drug development.

References

Validating the Mechanism of Electrophilic Addition of HBr to Vinyl Bromide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electrophilic addition of hydrogen bromide (HBr) to vinyl bromide, a key reaction in organic synthesis. We will delve into the established mechanisms, present available experimental data, and compare this reaction to similar additions to other haloalkenes. This document is intended to serve as a valuable resource for researchers seeking to understand and apply this reaction in their work.

Introduction: The Regioselectivity of HBr Addition to this compound

The addition of hydrogen bromide to unsymmetrical alkenes is a cornerstone of organic chemistry, typically governed by Markovnikov's rule. This rule predicts that the hydrogen atom of HBr will add to the carbon atom of the double bond that already bears the greater number of hydrogen atoms, leading to the formation of the more stable carbocation intermediate. In the case of this compound (CH₂=CHBr), this principle predicts the formation of 1,1-dibromoethane (B1583053) as the major product.

However, the reaction conditions can significantly influence the outcome. In the presence of peroxides or under UV irradiation, the reaction can proceed via a free-radical mechanism, leading to the anti-Markovnikov product, 1,2-dibromoethane (B42909). Understanding the factors that control this regioselectivity is crucial for synthetic applications.

Mechanistic Pathways: Electrophilic Addition vs. Free Radical Addition

Electrophilic Addition (Markovnikov's Rule)

The generally accepted mechanism for the electrophilic addition of HBr to this compound in the absence of radical initiators involves a two-step process:

  • Protonation of the double bond: The electron-rich π-bond of the this compound attacks the electrophilic hydrogen of HBr. This can lead to two possible carbocation intermediates.

  • Nucleophilic attack by bromide: The bromide ion (Br⁻) then acts as a nucleophile, attacking the positively charged carbon of the more stable carbocation to form the final product.

The regioselectivity of this reaction is dictated by the relative stabilities of the two possible carbocation intermediates. The formation of the secondary carbocation (CH₃-CH⁺Br) is favored over the primary carbocation (⁺CH₂-CH₂Br).[1][2] This preference is attributed to the stabilizing effects of the adjacent methyl group (hyperconjugation) and the ability of the bromine atom to stabilize the positive charge through resonance (mesomeric effect), despite its electron-withdrawing inductive effect.[1][2] Consequently, the major product is 1,1-dibromoethane.[1]

dot

Electrophilic_Addition cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products VinylBromide H₂C=CH-Br Carbocation1 H₃C-C⁺H-Br (Secondary Carbocation - More Stable) VinylBromide->Carbocation1 + H⁺ Carbocation2 ⁺CH₂-CH₂-Br (Primary Carbocation - Less Stable) VinylBromide->Carbocation2 + H⁺ HBr H-Br Br_ion Br⁻ Product1 H₃C-CHBr₂ (1,1-Dibromoethane - Major Product) Carbocation1->Product1 + Br⁻ Product2 BrCH₂-CH₂Br (1,2-Dibromoethane - Minor Product) Carbocation2->Product2 + Br⁻

Figure 1: Electrophilic addition of HBr to this compound.

Free Radical Addition (Anti-Markovnikov's Rule)

In the presence of peroxides (ROOR) or UV light, the addition of HBr to this compound proceeds through a free-radical chain mechanism.[3] This pathway leads to the formation of the anti-Markovnikov product, 1,2-dibromoethane.

The mechanism involves three main stages:

  • Initiation: The peroxide initiator undergoes homolytic cleavage to form alkoxy radicals (RO•). These radicals then abstract a hydrogen atom from HBr to generate a bromine radical (Br•).

  • Propagation: The bromine radical adds to the double bond of this compound. This addition occurs at the terminal carbon to form the more stable secondary radical intermediate (BrCH₂-ĊHBr). This radical then abstracts a hydrogen atom from another molecule of HBr to yield the 1,2-dibromoethane product and regenerate a bromine radical, which continues the chain reaction.

  • Termination: The reaction is terminated when two radicals combine.

The regioselectivity is controlled by the stability of the radical intermediate. The secondary radical is more stable than the primary radical that would be formed if the bromine radical added to the internal carbon.

dot

Free_Radical_Addition cluster_initiation Initiation cluster_propagation Propagation Peroxide R-O-O-R AlkoxyRadical 2 R-O• Peroxide->AlkoxyRadical Heat or hν Br_radical_init Br• AlkoxyRadical->Br_radical_init + HBr ROH R-O-H AlkoxyRadical->ROH + HBr HBr_init H-Br VinylBromide H₂C=CH-Br RadicalIntermediate BrCH₂-ĊH-Br (Secondary Radical - More Stable) VinylBromide->RadicalIntermediate + Br• Product BrCH₂-CH₂Br (1,2-Dibromoethane) RadicalIntermediate->Product + HBr Br_radical_prop Br• RadicalIntermediate->Br_radical_prop + HBr HBr_prop H-Br

Figure 2: Free radical addition of HBr to this compound.

Comparison with Other Haloalkenes

The principles governing the addition of HBr to this compound can be extended to other haloalkenes. However, the nature of the halogen substituent can influence the reaction rate and the stability of the intermediates.

HaloalkenePredicted Major Product (Electrophilic Addition)Rationale
This compound 1,1-DibromoethaneThe bromine atom stabilizes the adjacent carbocation through resonance, outweighing its inductive electron withdrawal.
Vinyl Chloride 1-Bromo-1-chloroethaneSimilar to this compound, the chlorine atom stabilizes the carbocation via resonance. The reaction is generally slower than with this compound due to the higher electronegativity of chlorine.
2-Bromopropene 2,2-DibromopropaneThe methyl group and the bromine atom both contribute to the stabilization of the tertiary carbocation intermediate.

Experimental Data and Protocols

While the theoretical mechanisms are well-established, specific, quantitative experimental data for the addition of HBr to this compound is not extensively reported in readily accessible literature. However, the synthesis of 1,1-dibromoethane is generally achieved through the addition of hydrogen bromide to this compound in the absence of peroxide radical initiators.[4]

General Experimental Protocol for Electrophilic Addition of HBr to an Alkene

The following is a general procedure that can be adapted for the addition of HBr to this compound.

Materials:

  • This compound

  • Hydrogen bromide (gas or solution in acetic acid)

  • Anhydrous solvent (e.g., dichloromethane, diethyl ether)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Apparatus for gas handling (if using gaseous HBr)

  • Reaction flask with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound in an anhydrous solvent in a reaction flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Slowly bubble gaseous hydrogen bromide through the solution or add a solution of HBr in acetic acid dropwise with constant stirring.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS).

  • Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Separate the organic layer using a separatory funnel.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over an anhydrous drying agent.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by distillation.

Characterization:

The product can be characterized using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the formation of 1,1-dibromoethane.

Expected Product Distribution

Under electrophilic conditions (absence of peroxides), the major product is expected to be 1,1-dibromoethane . The formation of 1,2-dibromoethane would be minimal.

Conversely, under free-radical conditions (in the presence of peroxides), the major product is expected to be 1,2-dibromoethane , with minimal formation of 1,1-dibromoethane .

ConditionMajor ProductMinor Product
Electrophilic (No Peroxides) 1,1-Dibromoethane1,2-Dibromoethane
Free Radical (With Peroxides) 1,2-Dibromoethane1,1-Dibromoethane

Conclusion

The addition of HBr to this compound serves as a classic example of how reaction conditions can dictate the regiochemical outcome of a reaction. The formation of the Markovnikov product, 1,1-dibromoethane, via an electrophilic addition mechanism is favored in the absence of radical initiators due to the formation of a more stable secondary carbocation. In contrast, the presence of peroxides initiates a free-radical chain reaction that leads to the anti-Markovnikov product, 1,2-dibromoethane, through a more stable secondary radical intermediate. While specific quantitative data for this reaction is sparse in the literature, the underlying principles of carbocation and radical stability provide a robust framework for predicting and controlling the reaction's outcome. For synthetic applications, careful control of the reaction conditions is paramount to achieving the desired isomeric product.

References

A Comparative Guide to Vinyl Bromide Analysis: GC-MS vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring precise and reliable quantification of vinyl bromide, selecting the appropriate analytical methodology is paramount. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with an alternative technique, Gas Chromatography with Flame Ionization Detection (GC-FID), for the analysis of this compound. The comparison is supported by experimental data and detailed protocols to aid in making an informed decision based on analytical needs.

Overview of Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is highly valued for its selectivity and sensitivity, allowing for the confident identification and quantification of compounds, even at trace levels.

Gas Chromatography with Flame Ionization Detection (GC-FID) is a widely used and robust technique for the analysis of volatile organic compounds. The FID is a sensitive detector for compounds that can be ionized in a hydrogen-air flame. While it provides excellent quantitative results, it does not provide structural information for compound identification.

Performance Comparison

The choice between GC-MS and GC-FID for this compound analysis often depends on the specific requirements of the application, such as the need for definitive identification, the required level of sensitivity, and the complexity of the sample matrix. The following table summarizes the key performance characteristics of each technique based on available experimental data.

ParameterGC-MSGC-FIDSource(s)
Limit of Quantification (LOQ) 0.0337 µg/mL (in solution)0.2 ppm (in air)[1]
Detection Limit Not explicitly stated for this compound, but generally in the low ppb range for VOCs.4 ng per injection[2]
Working Range 0.08 to 12 µg/mL1.32 to 56.5 mg/m³ (in air)[1][3]
Precision (Relative Standard Deviation - RSD) Typically <15% for VOC analysis.6.3% to 9.0%[3]
Selectivity/Identification High (based on mass spectrum)Low (based on retention time only)[4][5]
Recovery Dependant on sample preparation, typically >80%.90%[3]

Experimental Protocols

Detailed methodologies for the analysis of this compound using both GC-MS and GC-FID are presented below. These protocols are based on established methods for workplace air monitoring and can be adapted for other sample matrices.

GC-MS Method for this compound in Workplace Air

This method is based on the adsorption of this compound on a solid sorbent, followed by solvent desorption and analysis by GC-MS.

1. Sample Collection and Preparation:

  • Sorbent Tube: Use a petroleum charcoal tube.

  • Sampling: Draw a known volume of air (e.g., 10 L) through the sorbent tube using a calibrated personal sampling pump.

  • Desorption: Transfer the charcoal to a vial and desorb the this compound with 1 mL of 10% acetone (B3395972) in toluene. Agitate the vial to ensure complete desorption.

2. GC-MS Parameters:

  • Gas Chromatograph: Agilent 6890 GC or equivalent.

  • Column: DB-1 (30 m x 0.32 mm, 3.0 µm film thickness) or equivalent.

  • Carrier Gas: Helium.

  • Injection Volume: 1.0 µL with a split ratio of 3:1.

  • Oven Temperature Program: Initial temperature of 40°C, hold for 5 minutes, then ramp to 250°C at 10°C/min.

  • Mass Spectrometer: Agilent 5973 Mass Selective Detector or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 45-300.

  • Quantification Ion: The specific mass fragments for this compound would be selected for quantification (e.g., m/z 106, 108).

GC-FID Method for this compound in Workplace Air (OSHA Method)

This method involves the collection of this compound on a charcoal tube, desorption with carbon disulfide, and analysis by GC-FID.[2]

1. Sample Collection and Preparation:

  • Sorbent Tube: Coconut shell charcoal tube (100 mg/50 mg sections).

  • Sampling: Draw a known volume of air (e.g., 5 L) through the tube at a flow rate of 0.2 L/min.

  • Desorption: Transfer the front and back sections of the charcoal to separate vials. Desorb each section with 1.0 mL of carbon disulfide.

2. GC-FID Parameters:

  • Gas Chromatograph: A gas chromatograph equipped with a flame ionization detector.

  • Column: 20 ft x 1/8 in stainless steel column packed with 10% SE-30 on 80/100 mesh Chromosorb W AW-DMCS or equivalent.

  • Carrier Gas: Nitrogen.

  • Injector Temperature: 200°C.

  • Detector Temperature: 250°C.

  • Oven Temperature: 100°C (isothermal).

  • Injection Volume: 1 µL.

Experimental Workflows

The following diagrams illustrate the logical flow of the analytical processes for both GC-MS and GC-FID methods.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis AirSample Air Sample Collection (Charcoal Tube) Desorption Solvent Desorption (10% Acetone in Toluene) AirSample->Desorption Injection GC Injection Desorption->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection & Identification Separation->Detection Data Data Analysis & Quantification Detection->Data GCFID_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-FID Analysis AirSample Air Sample Collection (Charcoal Tube) Desorption Solvent Desorption (Carbon Disulfide) AirSample->Desorption Injection GC Injection Desorption->Injection Separation Chromatographic Separation Injection->Separation Detection Flame Ionization Detection Separation->Detection Data Data Analysis & Quantification Detection->Data

References

A Comparative Guide to the Kinetic Studies of Vinyl Bromide Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the kinetic studies of vinyl bromide polymerization. Due to the limited availability of specific kinetic data for this compound in publicly accessible literature, this guide leverages data from its close structural analog, vinyl chloride, to provide a comparative framework. Vinyl halides, including vinyl chloride and this compound, primarily undergo free-radical polymerization, making the kinetic behavior of vinyl chloride a relevant and valuable reference point for understanding the polymerization of this compound.[1]

Comparison of Polymerization Kinetics: Vinyl Chloride as a Reference

Quantitative kinetic data for the free-radical polymerization of vinyl chloride are summarized below. These values provide an estimate of the reaction rates and activation energies that can be expected in similar vinyl halide polymerizations.

Kinetic ParameterValueMonomerSolventInitiatorTemperature (°C)Citation
Rate of Polymerization (Rp)10–15Rp= 3.63 [I]0.56[M]1.23 exp (–101,500/RT)Vinyl ChlorideChlorobenzene (B131634)Azoisobutyronitrile30 - 45[2]
Overall Activation Energy (Ea)101.5 kJ/molVinyl ChlorideChlorobenzeneAzoisobutyronitrile30 - 45[2]
Transfer Constant to Monomer (CM)1.9 × 10–3Vinyl ChlorideChlorobenzeneAzoisobutyronitrile30 - 45[2]
Termination Rate Constant (kt) in polymer-rich phase2.36 × 108 L mol−1 s−1Vinyl ChlorideBulkNot SpecifiedNot Specified[3]

Experimental Protocols

A detailed experimental protocol for studying the kinetics of free-radical polymerization of a vinyl halide, adaptable for this compound, is provided below. This protocol is based on the dilatometric method used for vinyl chloride polymerization.[2]

Objective: To determine the rate of polymerization of this compound by measuring the volume contraction of the reaction mixture over time.

Materials:

  • This compound (monomer), purified by distillation to remove inhibitors.

  • A suitable solvent (e.g., chlorobenzene), freshly distilled.

  • A free-radical initiator (e.g., 2,2'-azobisisobutyronitrile, AIBN), recrystallized.

  • Dilatometer with a calibrated capillary tube.

  • Constant temperature water bath.

  • Vacuum line.

  • Nitrogen gas supply.

Procedure:

  • Preparation of the Reaction Mixture:

    • A known concentration of the initiator (e.g., 0.005 to 0.1 M) is dissolved in the solvent.

    • A known concentration of the this compound monomer (e.g., 1.0 to 8.0 M) is added to the initiator solution.

    • The total volume of the solution is recorded.

  • Filling the Dilatometer:

    • The dilatometer is thoroughly cleaned and dried.

    • The reaction mixture is introduced into the dilatometer bulb.

    • The contents are degassed by several freeze-pump-thaw cycles on a vacuum line to remove dissolved oxygen, which can inhibit polymerization.

    • The dilatometer is then filled with purified nitrogen and sealed.

  • Kinetic Measurement:

    • The dilatometer is placed in a constant temperature water bath set to the desired reaction temperature (e.g., 30-45 °C).

    • The initial height of the meniscus in the capillary tube is recorded once thermal equilibrium is reached.

    • The height of the meniscus is recorded at regular time intervals. The decrease in height corresponds to the volume contraction due to the conversion of monomer to the denser polymer.

  • Data Analysis:

    • The rate of polymerization (Rp) is calculated from the rate of change of the meniscus height, the known geometry of the dilatometer, and the densities of the monomer and polymer.

    • By performing experiments at different monomer and initiator concentrations, the orders of reaction with respect to each can be determined.

    • By conducting the experiment at various temperatures, the overall activation energy (Ea) can be calculated using the Arrhenius equation.

Visualizations

Signaling Pathways and Logical Relationships

The following diagrams illustrate the fundamental mechanism of free-radical polymerization and a typical experimental workflow for kinetic studies.

FreeRadicalPolymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) R 2R• (Free Radicals) I->R kd RM R-M• R->RM ki M Monomer (M) RM_n R-(M)n-M• RM->RM_n RM_n1 R-(M)n+1-M• RM_n->RM_n1 kp M2 Monomer (M) RM_n_term R-(M)n-M• RM_n1->RM_n_term P_nm P(n+m) (Combination) RM_n_term->P_nm ktc P_n_P_m P(n) + P(m) (Disproportionation) RM_n_term->P_n_P_m ktd RM_m_term R-(M)m-M•

Caption: Free-radical polymerization mechanism.

KineticStudyWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis PurifyMonomer Purify this compound Mix Prepare Reaction Mixture PurifyMonomer->Mix PrepareInitiator Prepare Initiator Solution PrepareInitiator->Mix FillDilatometer Fill and Degas Dilatometer Mix->FillDilatometer Equilibrate Equilibrate in Water Bath FillDilatometer->Equilibrate RecordData Record Meniscus Height vs. Time Equilibrate->RecordData CalcRp Calculate Rate of Polymerization (Rp) RecordData->CalcRp DetOrders Determine Reaction Orders CalcRp->DetOrders CalcEa Calculate Activation Energy (Ea) DetOrders->CalcEa

Caption: Experimental workflow for kinetic studies.

References

In-Situ Monitoring of Vinyl Bromide Reactions: A Comparative Guide to FT-IR Spectroscopy and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the ability to monitor chemical reactions in real-time is crucial for understanding reaction kinetics, identifying intermediates, and ensuring process safety and efficiency. This guide provides a comparative analysis of in-situ Fourier Transform Infrared (FT-IR) spectroscopy for monitoring vinyl bromide reactions, evaluating its performance against other common real-time analytical techniques.

This compound is a versatile monomer and reagent used in the synthesis of various polymers and fine chemicals. Its reactions, such as polymerization and Grignard reagent formation, benefit significantly from in-situ monitoring to control the reaction progress and ensure desired outcomes.

FT-IR Spectroscopy for In-Situ Reaction Monitoring

In-situ FT-IR spectroscopy is a powerful technique for real-time analysis of chemical reactions.[1] By inserting a probe directly into the reaction vessel, it allows for continuous monitoring of changes in the molecular vibrations of reactants, intermediates, and products.[1][2] The core principle relies on Beer's Law, where the absorbance of a specific infrared band is directly proportional to the concentration of the corresponding chemical species.[1] This enables the tracking of reactant consumption and product formation over time, providing valuable kinetic data.

For this compound reactions, FT-IR spectroscopy can monitor key vibrational bands. For instance, during polymerization, the disappearance of the C=C stretching vibration of the vinyl group (typically around 1638 cm⁻¹) can be tracked to determine the degree of monomer conversion.[3] Similarly, in Grignard reactions, the formation of the organomagnesium compound can be followed by observing changes in the C-Br and other characteristic spectral regions.[4][5]

Experimental Workflow for In-Situ FT-IR Monitoring

The following diagram illustrates a typical workflow for monitoring a this compound reaction using an in-situ FT-IR probe.

G cluster_setup 1. Experimental Setup cluster_monitoring 2. Real-Time Monitoring cluster_analysis 3. Data Analysis A Calibrate FT-IR Spectrometer B Insert ATR Probe into Reactor A->B C Add Reactants (e.g., this compound, Solvent, Initiator) B->C D Collect Background Spectrum (Solvent + Reactants before Initiation) E Initiate Reaction (e.g., Heat, UV light) C->E D->E F Acquire Spectra at Timed Intervals E->F G Identify Characteristic Peaks (Reactant, Product) F->G H Plot Absorbance vs. Time G->H I Calculate Reaction Kinetics (e.g., Rate, Conversion) H->I end End I->end start Start start->A

Caption: General workflow for in-situ FT-IR reaction monitoring.

Comparison with Alternative In-Situ Monitoring Techniques

While FT-IR is highly effective, other spectroscopic techniques also offer real-time monitoring capabilities. The choice of technique often depends on the specific reaction conditions, the chemical species involved, and the information required.

  • Raman Spectroscopy: This technique measures the scattering of light from molecular vibrations. It is particularly sensitive to non-polar bonds, such as the C=C bond in vinyl monomers, making it an excellent alternative for monitoring polymerization.[6][7] Unlike FT-IR, water is a weak Raman scatterer, which is advantageous for aqueous-phase reactions.[5]

  • Near-Infrared (NIR) Spectroscopy: NIR spectroscopy measures overtones and combination bands of fundamental molecular vibrations. It is less sensitive than mid-IR (FT-IR) but allows for the use of longer pathlengths and robust fiber optic probes, making it suitable for industrial process monitoring, including Grignard reactions.[6][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR provides detailed structural information about reactants, intermediates, and products.[5][9] While incredibly powerful for mechanistic studies, it generally has lower sensitivity and requires more complex and expensive equipment compared to vibrational spectroscopy techniques.[10][11]

Quantitative Data Comparison

The following table summarizes and compares the key performance characteristics of FT-IR with other in-situ spectroscopic techniques for monitoring this compound reactions.

FeatureFT-IR SpectroscopyRaman SpectroscopyNIR SpectroscopyNMR Spectroscopy
Principle Infrared AbsorptionRaman ScatteringNear-Infrared AbsorptionNuclear Spin Transitions
Key Measurable Groups C=C, C-H, C-Br, C=OC=C, C-CC-H, O-H, N-H¹H, ¹³C environments
Strengths High sensitivity, fast data acquisition, wide applicability, rich spectral information.[1][11]Excellent for aqueous systems, sensitive to symmetric bonds (C=C), non-destructive.[5]Deep sample penetration, robust fiber optics, suitable for heterogeneous mixtures.[6][8]Provides detailed structural and quantitative information, excellent for mechanistic studies.[9][12]
Limitations Strong water absorption can interfere, ATR probe can be fouled by solids.[5]Can be affected by fluorescence, weaker signal than IR absorption.[6]Lower sensitivity and specificity than mid-IR, complex spectra requiring chemometrics.[6]Lower sensitivity, higher cost, slower data acquisition for complex spectra.[10][11]
Typical Data Rate Up to 70 spectra/second.Seconds to minutes per spectrum.[7]Seconds per spectrum.Minutes to hours for detailed spectra.[13]
Ideal Application General-purpose real-time monitoring of functional group changes in organic solvents.[2]Polymerization in aqueous media, monitoring of symmetric bonds.[7][14]Industrial process control, monitoring of reactions with high solids content.[8]Detailed mechanistic investigations and identification of unknown intermediates.[9]

Experimental Protocols

Protocol for In-Situ FT-IR Monitoring of this compound Polymerization

This protocol describes a general procedure for monitoring the solution polymerization of this compound using an Attenuated Total Reflectance (ATR) FT-IR probe.

1. Materials and Equipment:

  • FT-IR spectrometer equipped with a diamond or silicon ATR fiber-optic probe (e.g., ReactIR).[2]

  • Jacketed glass reactor with a port for the ATR probe.

  • Magnetic stirrer and hotplate or circulating bath for temperature control.

  • This compound (monomer), suitable solvent (e.g., tetrahydrofuran), and initiator (e.g., AIBN).

  • Nitrogen or Argon line for inert atmosphere.

2. Procedure:

  • System Setup: Assemble the reactor and insert the ATR probe, ensuring a good seal. Purge the reactor with an inert gas to remove oxygen.

  • Background Spectrum: Add the solvent and this compound monomer to the reactor. Begin stirring and allow the temperature to equilibrate. Collect a background spectrum of the monomer solution before initiating the reaction. This will be used to subtract solvent and initial reactant signals from subsequent spectra.[15]

  • Reaction Initiation: Add the initiator to the reactor. If the reaction is thermally initiated, heat the reactor to the desired temperature.

  • Data Acquisition: Begin collecting spectra at regular intervals (e.g., every 30 seconds). The data acquisition software will record a time-resolved series of spectra.[15]

  • Monitoring: Track the reaction progress by monitoring the decrease in the absorbance of a characteristic this compound peak (e.g., the C=C stretch around 1600-1640 cm⁻¹) and the appearance of product peaks (e.g., C-C backbone vibrations).[3][16]

  • Data Analysis: Once the reaction is complete, use the collected spectra to generate kinetic profiles. Plot the normalized peak height or area of the monomer peak versus time to determine the rate of consumption and the overall monomer conversion.[1]

Logical Relationship Diagram

This diagram illustrates the logical relationship between the analytical technique and the desired experimental output.

G cluster_input Experimental System cluster_technique In-Situ Monitoring Technique cluster_data Primary Data Output cluster_output Derived Information Reaction This compound Reaction (Polymerization, Grignard, etc.) FTIR FT-IR Spectroscopy Reaction->FTIR Raman Raman Spectroscopy Reaction->Raman NIR NIR Spectroscopy Reaction->NIR NMR NMR Spectroscopy Reaction->NMR TimeSeries Time-Resolved Spectra (Absorbance/Intensity vs. Time) FTIR->TimeSeries Raman->TimeSeries NIR->TimeSeries NMR->TimeSeries Kinetics Reaction Kinetics (Rate, Conversion) TimeSeries->Kinetics Mechanism Mechanistic Insights (Intermediates) TimeSeries->Mechanism Endpoint Reaction Endpoint TimeSeries->Endpoint

Caption: From reaction to result: the role of in-situ spectroscopy.

References

A Toxicological Comparison of Vinyl Bromide and Vinyl Chloride for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the toxicological profiles of vinyl bromide and vinyl chloride, two structurally related haloolefins of significant industrial and environmental relevance. The information presented is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of toxicity.

Data Presentation

The following tables summarize key quantitative toxicological data for this compound and vinyl chloride.

Table 1: Acute Toxicity Data

CompoundSpeciesRouteTestValueReference
This compoundRatOralLD50500 mg/kg[1][2]
Vinyl ChlorideRatOralLD50>4000 mg/kg[3]
This compoundRatInhalationLC5050,000 ppm (7 hours)[4]
Vinyl ChlorideRatInhalationLC50390,000 mg/m³[3]
Vinyl ChlorideMouseInhalationLC50294,000 mg/m³[3]

Table 2: Carcinogenicity Data from Inhalation Studies in Rats

CompoundExposure ConcentrationTumor TypeIncidence in MalesIncidence in FemalesReference
This compound10 ppmLiver Angiosarcoma7/12010/120[5]
50 ppmLiver Angiosarcoma36/12050/120[5]
250 ppmLiver Angiosarcoma61/12061/120[5]
1250 ppmLiver Angiosarcoma43/12041/120[5]
250 ppmZymbal Gland Carcinoma13/1142/119[5]
1250 ppmZymbal Gland Carcinoma35/11611/114[5]
Vinyl Chloride50 ppmLiver AngiosarcomaOccasionalOccasional[6]
250 ppmLiver AngiosarcomaIncreasedIncreased[6]
1000 ppmLiver AngiosarcomaIncreasedIncreased[6]
2500 ppm (prenatal/postnatal)Liver AngiosarcomaHigh IncidenceHigh Incidence[7]
2500 ppm (prenatal/postnatal)HepatocarcinomaHigh IncidenceHigh Incidence[7]
2500 ppm (prenatal/postnatal)Brain NeuroblastomaHigh IncidenceHigh Incidence[7]

Table 3: DNA Adduct Formation

CompoundAdduct TypeKey FindingsReference
This compoundN7-(2-oxoethyl)guanosine, ethenodeoxyadenosine, ethenodeoxycytidineMajor adduct is N7-(2-oxoethyl)guanosine. Forms etheno adducts similar to vinyl chloride.[5]
Vinyl Chloride7-(2-oxoethyl)guanine (7-OEG), N2,3-ethenoguanine (εG), 1,N6-ethenodeoxyadenosine (εdA), 3,N4-ethenodeoxycytidine (εdC)7-OEG is the major adduct (~98%). Etheno adducts are more persistent and pro-mutagenic. Endogenous levels of 7-OEG exist. Exogenous 7-OEG in liver DNA of rats exposed to 1100 ppm for 5 days was 104.0 ± 23.0 adducts per 10⁶ guanine.[8][9]

Experimental Protocols

Detailed methodologies for key toxicological assays are provided below.

Chronic Inhalation Carcinogenicity Study (Based on OECD Guideline 451)

Objective: To determine the carcinogenic potential of a substance following prolonged and repeated inhalation exposure.

Test System:

  • Species: Rat (e.g., Sprague-Dawley).

  • Age: Young adults at the start of the study.

  • Group Size: At least 50 males and 50 females per dose group and concurrent control group.

Experimental Procedure:

  • Acclimation: Animals are acclimated to laboratory conditions for at least 5 days.

  • Exposure: Animals are exposed to the test substance (e.g., this compound or vinyl chloride vapor) or filtered air (control) for 6 hours per day, 5 days per week.

  • Dose Levels: At least three dose levels are used, plus a concurrent control group. Dose levels are selected based on preliminary toxicity studies.

  • Duration: The duration of the study is typically 24 months for rats.

  • Observations:

    • Clinical Signs: Animals are observed daily for clinical signs of toxicity.

    • Body Weight and Food Consumption: Recorded weekly for the first 13 weeks and monthly thereafter.

    • Hematology and Clinical Chemistry: Blood samples are collected at 6, 12, 18, and 24 months for analysis.

  • Pathology:

    • Gross Necropsy: All animals are subjected to a full gross necropsy.

    • Histopathology: A comprehensive set of tissues from all animals in the control and high-dose groups is examined microscopically. All gross lesions and target organs from all animals are examined.

Bacterial Reverse Mutation Test (Ames Test) for Volatile Chemicals

Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Test System:

  • Strains: At least five strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or Escherichia coli (e.g., WP2 uvrA).

  • Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 mix from induced rat liver).

Experimental Procedure for Volatile Substances (Vaporization Technique):

  • Preparation: A Tedlar bag or other suitable sealed container is used for exposure.

  • Exposure Mixture: A mixture of the bacterial tester strain, with or without S9 mix, and a small amount of histidine (for initial growth) in top agar (B569324) is prepared.

  • Plating: The mixture is poured onto minimal glucose agar plates.

  • Vapor Exposure: The plates are placed in the sealed container, and the volatile test substance is introduced at various concentrations.

  • Incubation: The sealed container is incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (his+) on each plate is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.[10][11]

In Vivo Mammalian Erythrocyte Micronucleus Test (Based on OECD Guideline 474)

Objective: To detect damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing for the presence of micronuclei in erythrocytes.

Test System:

  • Species: Mouse or rat.

  • Group Size: At least 5 analyzable animals per sex per group.

Experimental Procedure:

  • Dose Selection: Dose levels are based on a preliminary range-finding study, with the highest dose being the maximum tolerated dose (MTD). At least three dose levels are tested.

  • Administration: The test substance is administered via an appropriate route (e.g., inhalation, oral gavage, intraperitoneal injection). For inhalation, animals are exposed for a defined period.

  • Sampling: Bone marrow or peripheral blood is collected at appropriate time points after the final exposure (typically 24 and 48 hours).

  • Slide Preparation: Bone marrow smears or peripheral blood smears are prepared and stained (e.g., with Giemsa).

  • Analysis: At least 4000 immature (polychromatic) erythrocytes per animal are scored for the presence of micronuclei. The ratio of polychromatic to normochromatic erythrocytes is also determined as an indicator of myelotoxicity.

  • Data Evaluation: The frequency of micronucleated polychromatic erythrocytes (MN-PCE) is calculated for each animal. A positive result is a dose-related increase in MN-PCEs that is statistically significant compared to the concurrent negative control.[12][13][14][15]

Mandatory Visualization

Metabolic Pathway of this compound and Vinyl Chloride

Metabolic Pathway cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism & Cellular Interactions cluster_2 Detoxification & Excretion Vinyl Halide Vinyl Halide Haloethylene Oxide Haloethylene Oxide Vinyl Halide->Haloethylene Oxide CYP2E1 Haloacetaldehyde Haloacetaldehyde Haloethylene Oxide->Haloacetaldehyde Rearrangement Glycolaldehyde Glycolaldehyde Haloethylene Oxide->Glycolaldehyde Epoxide Hydrolase GSH Conjugates GSH Conjugates Haloethylene Oxide->GSH Conjugates GST DNA Adducts DNA Adducts Haloethylene Oxide->DNA Adducts Haloacetic Acid Haloacetic Acid Haloacetaldehyde->Haloacetic Acid ALDH Haloacetaldehyde->GSH Conjugates GST Protein Adducts Protein Adducts Haloacetaldehyde->Protein Adducts Urinary Excretion Urinary Excretion Haloacetic Acid->Urinary Excretion Glycolaldehyde->Urinary Excretion Mercapturic Acids Mercapturic Acids GSH Conjugates->Mercapturic Acids Mutation Mutation DNA Adducts->Mutation Mercapturic Acids->Urinary Excretion Carcinogenesis Carcinogenesis Mutation->Carcinogenesis Genotoxicity Workflow cluster_0 In Vitro Assays cluster_1 In Vivo Assays Ames Test Ames Test Genotoxicity Assessment Genotoxicity Assessment Ames Test->Genotoxicity Assessment Mammalian Cell Gene Mutation Assay Mammalian Cell Gene Mutation Assay Mammalian Cell Gene Mutation Assay->Genotoxicity Assessment In Vitro Micronucleus Test In Vitro Micronucleus Test In Vitro Micronucleus Test->Genotoxicity Assessment In Vivo Micronucleus Test In Vivo Micronucleus Test Further Tier Testing Further Tier Testing In Vivo Micronucleus Test->Further Tier Testing Comet Assay Comet Assay Comet Assay->Further Tier Testing Transgenic Rodent Mutation Assay Transgenic Rodent Mutation Assay Test Substance Test Substance Test Substance->Ames Test Test Substance->Mammalian Cell Gene Mutation Assay Test Substance->In Vitro Micronucleus Test Positive Result Positive Result Genotoxicity Assessment->Positive Result Positive Negative Result Negative Result Genotoxicity Assessment->Negative Result Negative Positive Result->In Vivo Micronucleus Test Positive Result->Comet Assay Further Tier Testing->Transgenic Rodent Mutation Assay

References

Performance of Vinyl Bromide in Copolymerization with Vinyl Acetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of vinyl bromide (VBr) in free-radical copolymerization with vinyl acetate (B1210297) (VAc). Due to limited direct experimental data on this specific copolymer system, this guide leverages theoretical calculations based on the Alfrey-Price Q-e scheme to predict copolymerization behavior and compares it with established data for similar vinyl halide/vinyl acetate copolymers.

Predicted Copolymerization Behavior and Reactivity Ratios

The Alfrey-Price Q-e scheme is a widely used method to predict monomer reactivity ratios in copolymerization. The parameters Q and e represent the reactivity and polarity of the monomers, respectively.

Table 1: Q-e Values for this compound and Vinyl Acetate

MonomerQ-valuee-value
This compound (M₁)0.04-0.23
Vinyl Acetate (M₂)0.026-0.88

The reactivity ratios (r₁ and r₂) for the copolymerization of this compound (M₁) and vinyl acetate (M₂) can be calculated using the following equations:

r₁ = (Q₁/Q₂) * exp[-e₁ * (e₁ - e₂)] r₂ = (Q₂/Q₁) * exp[-e₂ * (e₂ - e₁)]

Table 2: Calculated Reactivity Ratios for the VBr-VAc System

Reactivity RatioCalculated ValueInterpretation
r₁ (VBr)1.15The propagating chain ending in VBr shows a slight preference for adding another VBr monomer over a VAc monomer.
r₂ (VAc)0.35The propagating chain ending in VAc prefers to add a VBr monomer over another VAc monomer.
r₁ * r₂0.40The product of the reactivity ratios is less than 1, indicating a tendency towards random copolymerization with some inclination for alternation. This suggests that a relatively homogeneous copolymer can be formed.

Comparison with Related Copolymer Systems

To contextualize the predicted performance of the VBr-VAc system, it is useful to compare it with the well-studied vinyl chloride (VC)-vinyl acetate (VAc) system.

Table 3: Comparison of Reactivity Ratios with VC-VAc

Monomer Systemr₁r₂r₁ * r₂Copolymer Type
VBr (M₁) - VAc (M₂)1.15 (calculated)0.35 (calculated)0.40Random with some alternating tendency
VC (M₁) - VAc (M₂)2.10.30.63Random

The calculated reactivity ratios for VBr-VAc suggest a more ideal random copolymerization behavior compared to the VC-VAc system, with a slightly lower product of reactivity ratios indicating a mild tendency toward alternation. This implies that incorporating both monomers into the copolymer chain might be more uniform in the VBr-VAc system.

Expected Copolymer Properties

Based on the properties of the constituent monomers and analogous copolymers, the following characteristics for poly(this compound-co-vinyl acetate) can be anticipated:

  • Molecular Weight: The molecular weight of the resulting copolymer will be influenced by the initiator concentration, monomer concentration, and reaction temperature. Chain transfer reactions, which are known to be significant for vinyl acetate, may also play a role.

  • Thermal Properties: The glass transition temperature (Tg) of the copolymer is expected to be between that of polythis compound and polyvinyl acetate. The thermal stability of copolymers containing vinyl halides is often lower than their polyethylene (B3416737) analogs, with dehydrohalogenation being a potential degradation pathway. Thermal analysis of ethylene-vinyl acetate (EVA) copolymers shows that thermal degradation occurs in two stages: loss of acetic acid followed by chain scission.[1] A similar degradation pattern can be anticipated for VBr-VAc copolymers.

  • Solubility: The introduction of the polar acetate group is expected to enhance the solubility of the copolymer in various organic solvents compared to polythis compound homopolymer.

Experimental Protocols

The following section outlines a general experimental methodology for the synthesis and characterization of poly(this compound-co-vinyl acetate).

Free-Radical Solution Copolymerization

This protocol describes a typical laboratory-scale synthesis.

Materials:

  • This compound (VBr), inhibitor removed

  • Vinyl acetate (VAc), inhibitor removed

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as initiator

  • Anhydrous solvent (e.g., benzene, toluene, or 1,2-dichloroethane)

  • Methanol (for precipitation)

  • Nitrogen gas (for inert atmosphere)

Procedure:

  • Monomer and Initiator Preparation: A specific molar ratio of VBr and VAc is dissolved in the chosen solvent in a reaction flask equipped with a condenser, magnetic stirrer, and nitrogen inlet/outlet. The initiator (e.g., AIBN) is added to the solution.

  • Inert Atmosphere: The reaction mixture is purged with nitrogen for at least 30 minutes to remove oxygen, which can inhibit free-radical polymerization.

  • Polymerization: The reaction flask is immersed in a constant temperature oil bath (typically 60-80 °C, depending on the initiator) and stirred for a predetermined time. The reaction should be stopped at low conversion (<10%) to ensure the copolymer composition is close to the instantaneous composition predicted by the Mayo-Lewis equation.

  • Copolymer Isolation: The polymerization is quenched by cooling the flask in an ice bath. The copolymer is then precipitated by slowly pouring the viscous reaction mixture into a large excess of a non-solvent, such as cold methanol, with vigorous stirring.

  • Purification: The precipitated polymer is collected by filtration, washed with fresh non-solvent to remove unreacted monomers and initiator, and then dried in a vacuum oven at a moderate temperature until a constant weight is achieved.

Characterization Methods
  • Copolymer Composition: Determined by ¹H NMR spectroscopy by integrating the signals corresponding to the protons of the VBr and VAc units.

  • Molecular Weight and Molecular Weight Distribution: Analyzed by Gel Permeation Chromatography (GPC) calibrated with polystyrene standards.

  • Thermal Properties:

    • Glass Transition Temperature (Tg): Measured using Differential Scanning Calorimetry (DSC).

    • Thermal Stability: Assessed by Thermogravimetric Analysis (TGA).

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of the VBr-VAc copolymer.

experimental_workflow cluster_synthesis Copolymer Synthesis cluster_characterization Copolymer Characterization cluster_data Data Analysis prep Monomer & Initiator Preparation purge Nitrogen Purge prep->purge poly Polymerization purge->poly iso Isolation & Purification poly->iso nmr Composition (¹H NMR) iso->nmr gpc Molecular Weight (GPC) iso->gpc dsc Glass Transition (Tg) (DSC) iso->dsc tga Thermal Stability (TGA) iso->tga analysis Structure-Property Relationship nmr->analysis gpc->analysis dsc->analysis tga->analysis

Caption: Experimental workflow for VBr-VAc copolymer synthesis and characterization.

References

A Comparative Guide to the Hydrolysis Rates of Vinyl Bromide and Alkyl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the hydrolysis rates of vinyl bromide and various alkyl bromides. Understanding the reactivity of these compounds in aqueous environments is crucial for various applications, including reaction mechanism studies, solvent interaction analysis, and the stability assessment of potential drug candidates. This document presents a theoretical framework, supporting experimental data, and detailed methodologies for further investigation.

Executive Summary

The hydrolysis of alkyl and vinyl bromides proceeds through nucleophilic substitution reactions, primarily the SN1 and SN2 pathways. A stark difference in reactivity exists between these two classes of compounds. Alkyl bromides, particularly tertiary and secondary ones, undergo hydrolysis at measurable rates, while this compound is practically inert under normal conditions. This difference is rooted in the electronic and structural properties of the molecules, which dictate the stability of reaction intermediates and transition states.

Theoretical Framework: Mechanisms of Hydrolysis

The hydrolysis of bromoalkanes is a classic example of nucleophilic substitution, where a water molecule acts as the nucleophile. The reaction can proceed via two main mechanisms:

  • SN1 (Substitution Nucleophilic Unimolecular): A two-step mechanism involving the formation of a carbocation intermediate. The rate of this reaction is primarily dependent on the stability of this carbocation. Tertiary alkyl bromides readily undergo SN1 hydrolysis due to the high stability of the resulting tertiary carbocation.[1][2]

  • SN2 (Substitution Nucleophilic Bimolecular): A one-step concerted mechanism where the nucleophile attacks the carbon atom at the same time as the bromide ion leaves. This mechanism is sensitive to steric hindrance. Primary alkyl bromides favor the SN2 pathway due to the accessibility of the reaction center.[1][2]

This compound, on the other hand, is highly unreactive in both SN1 and SN2 reactions for the following reasons:

  • Instability of the Vinyl Cation: A hypothetical SN1 reaction of this compound would require the formation of a vinyl cation. This carbocation is highly unstable because the positive charge resides on an sp-hybridized carbon, which is more electronegative than an sp2 or sp3 hybridized carbon. This makes the formation of the vinyl cation energetically unfavorable.[3][4][5][6][7]

  • Steric Hindrance and Electronic Repulsion in SN2: For an SN2 reaction to occur, the nucleophile must approach the carbon atom from the backside. In this compound, this trajectory is sterically hindered by the molecule's geometry. Furthermore, the incoming nucleophile is repelled by the electron-rich pi bond of the double bond.[4][5][6][8]

Quantitative Data Comparison

The following table summarizes the relative hydrolysis rates of this compound and representative primary, secondary, and tertiary alkyl bromides. It is important to note that obtaining a precise hydrolysis rate for this compound under standard conditions is challenging due to its extreme lack of reactivity. The value provided is an estimate to illustrate the vast difference in reactivity.

CompoundTypePredominant MechanismRelative Rate of Hydrolysis (approx. at 25°C in aqueous ethanol)
This compound VinylicExtremely Slow/Inert~10⁻¹²
Ethyl Bromide PrimarySN21
Isopropyl Bromide SecondarySN1/SN2~10²
tert-Butyl Bromide TertiarySN1~10⁶

Note: The relative rates are estimations based on theoretical principles and extrapolated data from various sources to provide a comparative scale. The actual rates can vary significantly with changes in solvent, temperature, and pH.

Experimental Protocols

The following are detailed methodologies for comparing the hydrolysis rates of alkyl bromides. A similar protocol can be attempted for this compound, although no significant reaction is expected under these conditions.

Experiment 1: Qualitative Comparison of Hydrolysis Rates using Silver Nitrate (B79036)

Objective: To visually compare the relative rates of hydrolysis of a primary, secondary, and tertiary alkyl bromide.

Materials:

Procedure:

  • Label four test tubes, one for each bromide.

  • Add 1 mL of ethanol to each test tube.

  • Add 5 drops of the corresponding bromide to each labeled test tube.

  • Place the test tubes in the 50°C water bath to allow them to reach thermal equilibrium.

  • Prepare four other test tubes each containing 1 mL of 0.1 M silver nitrate solution and place them in the water bath.

  • To initiate the reactions, simultaneously add the silver nitrate solution to each of the test tubes containing the bromides. Start the stopwatch immediately.

  • Observe the test tubes for the formation of a precipitate (silver bromide, AgBr).

  • Record the time it takes for a precipitate to appear in each test tube.

Expected Results: A precipitate will form most rapidly in the test tube containing 2-bromo-2-methylpropane (tertiary), followed by 2-bromobutane (secondary). The formation of a precipitate will be significantly slower for 1-bromobutane (primary). No observable precipitate is expected for this compound within a reasonable timeframe.

Experiment 2: Quantitative Determination of Hydrolysis Rate by Titration (for tert-Butyl Bromide)

Objective: To determine the first-order rate constant for the solvolysis (hydrolysis) of tert-butyl bromide.

Materials:

  • tert-Butyl bromide

  • Acetone-water solvent mixture (e.g., 70:30 v/v)

  • Standardized sodium hydroxide (B78521) (NaOH) solution (approx. 0.1 M)

  • Bromothymol blue indicator

  • Erlenmeyer flasks, burette, pipettes, stopwatch

  • Constant temperature water bath

Procedure:

  • Prepare a stock solution of tert-butyl bromide in the acetone-water solvent.

  • Pipette a known volume of the solvent into an Erlenmeyer flask and add a few drops of bromothymol blue indicator.

  • Place the flask in the constant temperature water bath.

  • Initiate the reaction by adding a known volume of the tert-butyl bromide stock solution to the flask and start the stopwatch. The hydrolysis of tert-butyl bromide produces HBr, which will turn the indicator from blue to yellow.

  • Periodically, titrate the reaction mixture with the standardized NaOH solution to neutralize the HBr formed. The endpoint is the return of the blue color.

  • Record the volume of NaOH used at different time intervals.

  • The concentration of the alkyl bromide remaining at time 't' can be calculated from the amount of HBr produced.

  • Plot ln([R-Br]t/[R-Br]₀) versus time. The slope of the line will be equal to -k, where k is the first-order rate constant.

Visualizations

Hydrolysis_Mechanisms cluster_SN1 SN1 Mechanism (e.g., tert-Butyl Bromide) cluster_SN2 SN2 Mechanism (e.g., Ethyl Bromide) R-Br R-Br Carbocation Carbocation R-Br->Carbocation Slow, Rate-determining R-OH R-OH Carbocation->R-OH Fast, H2O attack H2O + R-Br H2O + R-Br [HO--R--Br]‡ [HO--R--Br]‡ H2O + R-Br->[HO--R--Br]‡ Concerted R-OH + Br- R-OH + Br- [HO--R--Br]‡->R-OH + Br-

Caption: SN1 vs. SN2 hydrolysis pathways for alkyl bromides.

Reactivity_Comparison This compound This compound (Extremely Low Reactivity) Primary Alkyl Bromide Primary Alkyl Bromide (Slow Reactivity - SN2) Primary Alkyl Bromide->this compound >>> Secondary Alkyl Bromide Secondary Alkyl Bromide (Moderate Reactivity - SN1/SN2) Secondary Alkyl Bromide->Primary Alkyl Bromide >> Tertiary Alkyl Bromide Tertiary Alkyl Bromide (High Reactivity - SN1) Tertiary Alkyl Bromide->Secondary Alkyl Bromide >

References

Greener Pastures: A Comparative Guide to Vinyl Bromide Alternatives in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking safer, more sustainable alternatives to vinyl bromide in cross-coupling reactions, this guide offers an objective comparison of promising green substitutes. This compound, a volatile and suspected carcinogen, can often be replaced by more stable and environmentally benign vinyl sulfonates, tosylates, triflates, and enol ethers without compromising synthetic efficiency. This guide provides a comprehensive overview of their performance in key cross-coupling reactions, supported by experimental data and detailed protocols to facilitate their adoption in the laboratory.

Performance Comparison of this compound Alternatives

The following tables summarize the performance of various this compound alternatives in Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions. While direct comparative studies under identical conditions are limited, the data presented here, collated from various sources, provides a valuable benchmark for evaluating their potential.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. Vinyl tosylates have emerged as a highly effective and stable alternative to this compound in this reaction.[1][2]

ElectrophileCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Vinyl TosylateArylboronic AcidPd(OAc)₂ (2) / L2 (4)K₃PO₄t-AmOH110285-95[2]
Vinyl Tosylate3-Quinolineboronic acid pinacol (B44631) esterSK-CC02-A (5)K₃PO₄ (2M aq.)Dioxane1001985[3]
This compoundArylboronic AcidPd(PPh₃)₄ (3)Na₂CO₃Toluene/H₂O8012~90[4] (Typical)

L2 is a specific phosphine (B1218219) ligand referenced in the source. SK-CC02-A is a specific catalyst referenced in the source.

Heck Reaction

In the Heck reaction, vinyl triflates have demonstrated utility, offering a readily accessible alternative to vinyl halides.[4][5]

ElectrophileCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Vinyl TriflateAryl IodidePd(OAc)₂ (5) / Bu₄NI (20)NaO₂CH / Na₂CO₃THF/H₂O100-70-85[5]
Vinyl NonaflateMethyl AcrylatePd₂(dba)₃ (2.5) / dppf (10)Cy₂NMeDioxane1002492[4]
This compoundStyrene (B11656)Pd(OAc)₂ (1)NaOAcDMF10024~85[4] (Typical)
Sonogashira Coupling

The Sonogashira coupling traditionally employs vinyl halides. While direct comparisons with greener alternatives are less common, the general reactivity trend suggests that vinyl triflates and other sulfonates can be effective substitutes.[6][7] The reactivity of sp²-hybridized carbons in Sonogashira coupling generally follows the trend: Vinyl iodide > vinyl triflate > this compound > vinyl chloride.[7]

ElectrophileCoupling PartnerCatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
Vinyl TriflateTerminal AlkynePd(PPh₃)₂Cl₂ / CuIAmineVariesRT-HeatVariesGood-Excellent[7] (Implied)
This compoundTerminal AlkynePd(PPh₃)₂Cl₂ / CuIAmineVariesRT-HeatVariesGood-Excellent[6][8] (Typical)

Experimental Protocols

Detailed methodologies for the synthesis of precursors and key cross-coupling reactions are provided below to enable practical implementation.

Synthesis of Vinyl Tosylates from Ketones

This protocol describes a general method for the preparation of vinyl tosylates, which are stable and crystalline solids, making them easier to handle than volatile this compound.[4]

Materials:

Procedure:

  • Dissolve the ketone in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add a solution of LiHMDS in THF to the ketone solution and stir for 30 minutes to form the lithium enolate.

  • Add a solution of p-toluenesulfonic anhydride in THF to the enolate solution.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Suzuki-Miyaura Coupling of Vinyl Tosylate with an Arylboronic Acid

This procedure outlines the palladium-catalyzed cross-coupling of a vinyl tosylate with an arylboronic acid.[2]

Materials:

  • Vinyl tosylate (1.0 mmol)

  • Arylboronic acid (2.0 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)

  • Ligand L2 (4 mol%)

  • Potassium phosphate (B84403) (K₃PO₄, 3.0 mmol)

  • tert-Amyl alcohol (t-AmOH, 2 mL)

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere, combine the vinyl tosylate, arylboronic acid, palladium(II) acetate, ligand L2, and potassium phosphate.

  • Add tert-amyl alcohol to the reaction mixture.

  • Seal the tube and heat the reaction mixture at 110 °C for 2 hours.

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired styrene derivative.

Deoxygenative Heck Reaction of a Vinyl Triflate with an Aryl Iodide

This protocol details a formate-mediated deoxygenative Heck reaction.[5]

Materials:

  • Vinyl triflate (100 mol%)

  • Aryl iodide (160 mol%)

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

  • Tetrabutylammonium (B224687) iodide (Bu₄NI, 20 mol%)

  • Sodium formate (B1220265) (NaO₂CH, 200 mol%)

  • Sodium carbonate (Na₂CO₃, 100 mol%)

  • Tetrahydrofuran (THF) and Water (40:1 mixture, 0.2 M)

Procedure:

  • To a reaction vessel, add the vinyl triflate, aryl iodide, palladium(II) acetate, tetrabutylammonium iodide, sodium formate, and sodium carbonate.

  • Add the THF/water mixture.

  • Seal the vessel and heat the reaction at 100 °C.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by silica gel chromatography.

Nickel-Catalyzed Cross-Coupling of an Enol Ether with a Grignard Reagent

This procedure describes a nickel-catalyzed coupling of an enol methyl ether with a Grignard reagent.[9]

Materials:

  • Enol methyl ether

  • Grignard reagent (1.5–3.0 equiv)

  • Nickel(II) acetate (Ni(OAc)₂, 2.5–5.0 mol%)

  • Triphenylphosphine (B44618) oxide ((O)PPh₃, 10 mol%)

  • Toluene and Tetrahydrofuran (THF) mixture (2:1)

Procedure:

  • In a flame-dried reaction vessel under an inert atmosphere, dissolve the enol methyl ether in the toluene/THF solvent mixture.

  • Add nickel(II) acetate and triphenylphosphine oxide.

  • Add the Grignard reagent dropwise to the reaction mixture at the desired temperature (e.g., 40 °C).

  • Stir the reaction mixture for the specified time (e.g., 27 hours).

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product by chromatography.

Visualizing the Workflow and Alternatives

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

G cluster_start Starting Materials cluster_alternatives This compound Alternatives cluster_reactions Cross-Coupling Reactions Ketone Ketone/ Enolate VTos Vinyl Tosylate Ketone->VTos VTf Vinyl Triflate Ketone->VTf VSulf Vinyl Sulfonate Ketone->VSulf Vinyl_Source Vinyl Source VEther Enol Ether Vinyl_Source->VEther Suzuki Suzuki-Miyaura VTos->Suzuki Kumada Kumada VTos->Kumada VTf->Suzuki Heck Heck VTf->Heck VSulf->Heck Sonogashira Sonogashira VSulf->Sonogashira VEther->Kumada Product Coupled Product Suzuki->Product Heck->Product Sonogashira->Product Kumada->Product

Caption: Synthetic routes to this compound alternatives and their application in various cross-coupling reactions.

G cluster_suzuki Suzuki-Miyaura Options cluster_heck Heck Options cluster_sono Sonogashira/Other Options Start Start: Choose Cross-Coupling Reaction Suzuki Suzuki-Miyaura Start->Suzuki Heck Heck Start->Heck Sonogashira Sonogashira/Other Start->Sonogashira VTos_S Vinyl Tosylate (Stable, Good Yields) Suzuki->VTos_S VTf_S Vinyl Triflate (Higher Reactivity) Suzuki->VTf_S VTf_H Vinyl Triflate (Well-Established) Heck->VTf_H VSulf_H Vinyl Sulfonate (Good Alternative) Heck->VSulf_H VSulf_SO Vinyl Sulfonate Sonogashira->VSulf_SO VEther_K Enol Ether (Ni-cat) for Kumada-type Sonogashira->VEther_K

Caption: Decision guide for selecting a green this compound alternative based on the desired cross-coupling reaction.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Vinyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper handling and disposal of hazardous chemicals like vinyl bromide, a highly flammable and carcinogenic substance, is a critical component of laboratory safety.[1][2][3] This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound to ensure the well-being of personnel and compliance with regulations.

Immediate Safety and Handling Precautions

Before initiating any procedure involving this compound, it is crucial to be aware of its significant hazards. This compound is an extremely flammable gas and may react explosively even in the absence of air at elevated pressure or temperature.[1] It is also classified as a carcinogen.[1][3] Therefore, stringent safety measures must be implemented.

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[4] Appropriate PPE is mandatory and includes:

  • Respiratory Protection: A self-contained breathing apparatus (SCBA) should be readily available for emergency use.[1] For routine handling, use gas filters (type AX) as per EN 14387 guidelines.[1]

  • Hand Protection: Wear nitrile or neoprene gloves. Always consult the manufacturer's glove compatibility chart for the most suitable option.[4]

  • Eye Protection: Chemical splash goggles are essential.[4]

  • Skin and Body Protection: A fully buttoned lab coat and, when necessary, a chemical protection suit should be worn.[4][5]

Handling and Storage: this compound should be stored in a cool, dry, well-ventilated, and fireproof area, away from heat, sparks, open flames, and direct sunlight.[5][6] It must be kept separated from oxidants.[6] Containers, which may be under pressure, should be kept tightly closed and carefully resealed if opened to prevent leakage.[2]

This compound Disposal Procedures

The disposal of this compound waste must be conducted by licensed professional waste disposal services.[2] It is imperative to adhere to national, state, and local laws regarding hazardous waste disposal.[1]

Step-by-Step Disposal Guidance:

  • Consult a Licensed Professional: The primary step is to contact a licensed professional waste disposal service to handle the disposal of this material.[2] They are equipped to manage hazardous chemicals like this compound safely.

  • Do Not Discharge into the Environment: Under no circumstances should this compound be discharged into any place where its accumulation could be dangerous, such as drains or sewers.[1][6] Its high volatility means it is unlikely to cause ground or water pollution, but it can form explosive mixtures with air.[1]

  • Incineration: A common and recommended disposal method is controlled incineration in a chemical incinerator equipped with an afterburner and scrubber.[2][5] Extra care must be taken during ignition due to its high flammability.[2]

  • Flaring for Waste Gas: For waste gas, flaring through a suitable burner with a flashback arrestor is a recommended method.[1]

  • Container Disposal: Empty containers are also considered hazardous as they may retain product residue.[7] These should be disposed of via the supplier or an approved waste disposal plant.[1][8] Pressurized gas bottles should only be disposed of when empty. Packaging can be punctured to render it unusable and then disposed of in a sanitary landfill, or combustible packaging materials can be incinerated.[5]

Quantitative Data Summary

Hazard Classification & Transport InformationData
UN Number UN 1085[1][5]
Proper Shipping Name This compound, STABILIZED[1][5]
Transport Hazard Class 2.1 (Flammable Gas)[1]
GHS Hazard Statements H220: Extremely flammable gas[1]H280: Contains gas under pressure; may explode if heated[1]H350: May cause cancer[1]
European Waste Code (Container) 16 05 04*: Gases in pressure containers containing dangerous substances[1]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

VinylBromideDisposal start Start: this compound Waste Generated assess_waste_type Assess Waste Type start->assess_waste_type is_gas Is it waste gas? assess_waste_type->is_gas Gas is_liquid_residue Is it liquid residue or in solution? assess_waste_type->is_liquid_residue Liquid/Solution is_empty_container Is it an empty container? assess_waste_type->is_empty_container Container flare_gas Flare through suitable burner with flashback arrestor is_gas->flare_gas contact_pro_service Contact Licensed Professional Waste Disposal Service is_liquid_residue->contact_pro_service return_to_supplier Dispose of via supplier is_empty_container->return_to_supplier approved_disposal_plant Dispose of at approved waste disposal plant is_empty_container->approved_disposal_plant end End: Safe and Compliant Disposal flare_gas->end incinerate Controlled incineration with afterburner and scrubber contact_pro_service->incinerate incinerate->end return_to_supplier->end approved_disposal_plant->end

Caption: Logical workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratories can ensure the safe management of this compound, protecting personnel and the environment. Always refer to the specific Safety Data Sheet (SDS) for the product you are using for the most detailed and up-to-date information.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Vinyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling, use, and disposal of vinyl bromide in a laboratory setting, ensuring the protection of researchers and the integrity of their work.

For laboratory professionals, the safe handling of hazardous chemicals is paramount. This guide provides essential, immediate safety and logistical information for working with this compound, a highly flammable and carcinogenic gas. Adherence to these protocols is critical for minimizing exposure risks and ensuring a safe research environment.

Immediate Safety and Personal Protective Equipment (PPE)

This compound is a known carcinogen and requires stringent safety measures to prevent exposure.[1] The following personal protective equipment is mandatory when handling this substance.

Table 1: Personal Protective Equipment (PPE) for this compound

PPE CategoryRecommendationJustification & Best Practices
Respiratory Protection A full-facepiece, NIOSH-approved supplied-air respirator (SAR) or a self-contained breathing apparatus (SCBA) is required.[1]This compound is a gas at room temperature and a potential occupational carcinogen.[1] A supplied-air respirator ensures a clean breathing air source, independent of the laboratory atmosphere.
Hand Protection Wear chemical-resistant gloves. While specific breakthrough time data for this compound is limited, it is prudent to use gloves effective against halogenated hydrocarbons. Materials such as Viton™ or multi-layer laminates (e.g., Silver Shield/4H®) are often recommended for similar chemicals.Due to the lack of specific permeation data for this compound, it is crucial to consult the glove manufacturer's chemical resistance guide. Double gloving can provide an additional layer of protection. Always inspect gloves for any signs of degradation or perforation before use.
Eye and Face Protection A full-facepiece respirator provides integrated eye and face protection. If not using a full-facepiece respirator, chemical safety goggles and a face shield are mandatory.This combination protects against splashes of any condensed liquid and exposure to the gas.
Protective Clothing A flame-retardant lab coat, worn over personal clothing, and a chemical-resistant apron are required. For situations with a higher risk of exposure, a full-body chemical-resistant suit may be necessary.Protects the skin from accidental contact and personal clothing from contamination. Flame-retardant material is essential due to the high flammability of this compound.
Footwear Closed-toe shoes made of a non-porous material are required. For larger quantities or in case of spills, chemical-resistant boots should be worn.Protects feet from spills and falling objects.

Safe Handling and Storage

Proper operational procedures are critical to minimizing the risk of exposure to this compound.

Ventilation: All work with this compound must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute (fpm). General laboratory ventilation should maintain a minimum of 6 to 12 air changes per hour (ACH).[2]

Table 2: Ventilation and Operational Controls

Control ParameterSpecificationPurpose
Primary Engineering Control Chemical Fume HoodTo capture and exhaust this compound gas at the source, preventing its release into the laboratory.
Fume Hood Face Velocity Minimum 100 fpmEnsures effective containment of the gas within the hood.
General Laboratory Ventilation 6-12 Air Changes per Hour (ACH)Dilutes any fugitive emissions that may escape primary containment and helps maintain a safe ambient environment.
Work Practices - Work with the smallest quantity of this compound necessary.- Keep containers tightly sealed when not in use.- Use non-sparking tools and explosion-proof equipment.[3]To minimize the potential for leaks, spills, and ignition.

Storage: Store this compound cylinders in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[3] The storage area should be designated for toxic and flammable gases and be equipped with a continuous gas monitoring system.

Emergency Procedures and Disposal

Immediate and appropriate action is crucial in the event of an emergency.

Spill Response: In the event of a this compound leak, evacuate the area immediately and alert emergency personnel. Only trained personnel with appropriate PPE, including an SCBA, should attempt to address the leak. The area should be well-ventilated to disperse the gas.[1]

Exposure Protocol:

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Ingestion: (Unlikely route of exposure for a gas) Do not induce vomiting. Seek immediate medical attention.

Disposal Plan: All this compound waste, including empty cylinders and contaminated materials, must be disposed of as hazardous waste in accordance with all federal, state, and local regulations. Contact your institution's environmental health and safety (EHS) department for specific disposal procedures.

Experimental Protocol: Polymerization Reaction Using this compound

This protocol outlines a general procedure for using this compound in a laboratory-scale polymerization reaction, incorporating essential safety measures.

Objective: To synthesize a polymer using this compound as a monomer.

Materials:

  • This compound gas cylinder with a regulator

  • Reaction vessel (e.g., three-neck flask) equipped with a condenser, stirrer, and gas inlet/outlet

  • Solvent (e.g., deoxygenated toluene)

  • Initiator (e.g., AIBN)

  • Inert gas (e.g., nitrogen or argon)

  • Appropriate quenching agent

  • All necessary PPE as outlined in Table 1

Procedure:

  • Preparation:

    • Ensure the chemical fume hood is certified and functioning correctly.

    • Set up the reaction apparatus within the fume hood.

    • Purge the entire system with an inert gas to remove oxygen.

    • Don all required PPE.

  • Reaction Setup:

    • Add the solvent and initiator to the reaction vessel.

    • Slowly bubble a pre-determined amount of this compound gas from the cylinder through the solvent. The flow rate should be carefully controlled using the regulator and a flow meter.

    • Once the desired amount of monomer has been added, stop the gas flow and close the cylinder valve.

    • Heat the reaction mixture to the desired temperature to initiate polymerization.

  • Monitoring and Quenching:

    • Monitor the reaction progress as required.

    • Upon completion, cool the reaction mixture and quench any unreacted initiator according to standard laboratory procedures.

  • Work-up and Purification:

    • Vent any unreacted this compound gas through a scrubbing system (e.g., a solution of potassium permanganate) before it is exhausted from the fume hood.

    • Isolate and purify the polymer product using appropriate techniques.

  • Decontamination and Disposal:

    • Decontaminate all glassware and equipment that came into contact with this compound.

    • Dispose of all waste materials, including the scrubbing solution, as hazardous waste.

Logical Workflow for a this compound Spill

The following diagram illustrates the step-by-step procedure for responding to a this compound spill.

SpillWorkflow cluster_InitialResponse Initial Response cluster_EmergencyContact Emergency Contact cluster_ResponseAction Response Action (Trained Personnel Only) cluster_PostCleanup Post-Cleanup Spill This compound Spill Detected Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Colleagues and Supervisor Evacuate->Alert Isolate Isolate the Area (Close Doors) Alert->Isolate CallEHS Call EHS / Emergency Services Isolate->CallEHS DonPPE Don SCBA and Full PPE CallEHS->DonPPE StopLeak Stop the Leak (If Safe to Do So) DonPPE->StopLeak Ventilate Increase Ventilation StopLeak->Ventilate Contain Contain Liquid Spill (If Applicable) Ventilate->Contain Cleanup Clean Up with Appropriate Materials Contain->Cleanup Decontaminate Decontaminate Area and Equipment Cleanup->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose Report File Incident Report Dispose->Report

Caption: Workflow for a this compound spill response.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.